2-Fluoro-5-(pentafluorosulfur)benzoic acid
Description
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Properties
IUPAC Name |
2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQONRARZDMQSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfur (SF₅) group is of burgeoning interest in medicinal chemistry, often referred to as a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1][2][3] Its incorporation into aromatic scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] This guide provides a comprehensive, technically-grounded overview of a plausible synthetic route to 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a valuable building block for the development of novel therapeutics and advanced materials. The proposed synthesis is a multi-step process commencing with commercially available starting materials. Each step is detailed with underlying mechanistic principles, step-by-step protocols, and critical considerations for successful execution.
Introduction: The Significance of the Pentafluorosulfur Moiety
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The pentafluorosulfur (SF₅) group, in particular, has emerged as a compelling substituent due to its remarkable combination of properties. It is highly electronegative, thermally and chemically stable, and possesses a unique octahedral geometry that can profoundly influence molecular conformation and interactions with biological targets.[3][4] These characteristics make the SF₅ group an attractive bioisostere for other bulky, lipophilic groups like tert-butyl or trifluoromethyl moieties.[4] Consequently, SF₅-containing compounds are increasingly explored in the development of pharmaceuticals and agrochemicals.[1]
This compound represents a key scaffold for introducing the SF₅ group into a variety of molecular architectures. The presence of the carboxylic acid and fluorine functionalities provides versatile handles for further chemical modifications, such as amide bond formation and nucleophilic aromatic substitution, respectively. This guide delineates a rational and experimentally feasible synthetic pathway to this valuable compound.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be logically approached through a four-step sequence, starting from the readily available 4-bromo-3-fluoroaniline. The overall strategy involves the introduction of the sulfur functionality, its conversion to the pentafluorosulfur group, and a final carboxylation step.
Caption: Proposed synthetic route for this compound.
Step 1: Synthesis of 4-Bromo-3-fluorothiophenol
The initial step involves the conversion of the amino group of 4-bromo-3-fluoroaniline into a thiol. This transformation can be effectively achieved via a Sandmeyer-type reaction, where the corresponding diazonium salt is treated with a sulfur source.
Causality Behind Experimental Choices:
-
Diazotization: The formation of a diazonium salt from the primary aromatic amine is a classic and reliable method to generate a reactive intermediate that can be readily substituted. The use of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Sulfur Source: Sodium disulfide (Na₂S₂) is an effective nucleophile for displacing the diazonium group and forming a disulfide linkage, which can then be reduced in situ to the desired thiophenol.
Experimental Protocol:
-
Diazotization:
-
Suspend 4-bromo-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Thiolation:
-
In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (1.2 eq) and elemental sulfur (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution, controlling the rate of addition to manage gas evolution.
-
After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.
-
-
Reduction and Work-up:
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
The crude thiophenol will precipitate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorothiophenol.
-
| Parameter | Value |
| Starting Material | 4-Bromo-3-fluoroaniline |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium disulfide |
| Temperature | 0-5 °C (Diazotization), 60 °C (Thiolation) |
| Anticipated Yield | 70-80% |
Step 2: Synthesis of Bis(5-bromo-2-fluorophenyl) disulfide
The synthesized thiophenol is then converted to the corresponding disulfide through oxidative coupling. This disulfide is a key intermediate for the subsequent introduction of the pentafluorosulfur group.
Causality Behind Experimental Choices:
-
Oxidizing Agent: A variety of mild oxidizing agents can be employed for this transformation, such as iodine, hydrogen peroxide, or even aeration in the presence of a base. Iodine is a reliable and readily available choice, offering good yields and straightforward reaction conditions.
Experimental Protocol:
-
Oxidative Coupling:
-
Dissolve the crude 4-bromo-3-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a solution of iodine (0.55 eq) in the same solvent dropwise with stirring at room temperature.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude disulfide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford bis(5-bromo-2-fluorophenyl) disulfide as a solid.
-
| Parameter | Value |
| Starting Material | 4-Bromo-3-fluorothiophenol |
| Key Reagent | Iodine |
| Temperature | Room Temperature |
| Anticipated Yield | 85-95% |
Step 3: Synthesis of 4-Bromo-2-fluoro-1-(pentafluorosulfur)benzene
This is the pivotal step where the pentafluorosulfur moiety is installed. The synthesis of aryl pentafluorosulfur compounds from aryl disulfides is typically a two-step process involving the formation of an arylsulfur chlorotetrafluoride intermediate, followed by fluorination.
Causality Behind Experimental Choices:
-
Chlorination/Fluorination: The reaction of the disulfide with chlorine gas in the presence of a fluoride source like potassium fluoride (KF) generates the arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate.
-
Fluorinating Agent: A subsequent reaction with a fluorinating agent such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF) replaces the chlorine atom with fluorine to yield the desired aryl pentafluorosulfide (ArSF₅).
Experimental Protocol:
-
Formation of 4-Bromo-2-fluorophenylsulfur Chlorotetrafluoride:
-
In a suitable pressure-resistant reactor, suspend bis(5-bromo-2-fluorophenyl) disulfide (1.0 eq) and potassium fluoride (10 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C and carefully introduce chlorine gas (Cl₂) while monitoring the reaction progress by ¹⁹F NMR.
-
After the reaction is complete, vent the excess chlorine and filter the reaction mixture.
-
The filtrate containing the crude arylsulfur chlorotetrafluoride is used directly in the next step.
-
-
Fluorination to 4-Bromo-2-fluoro-1-(pentafluorosulfur)benzene:
-
To the crude arylsulfur chlorotetrafluoride solution, add zinc fluoride (ZnF₂) (2.0 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the conversion to the final product by ¹⁹F NMR.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product can be purified by distillation or column chromatography.
-
| Parameter | Value |
| Starting Material | Bis(5-bromo-2-fluorophenyl) disulfide |
| Key Reagents | Chlorine, Potassium fluoride, Zinc fluoride |
| Temperature | 0 °C (Chlorination), 80-100 °C (Fluorination) |
| Anticipated Yield | 50-60% over two steps |
Step 4: Synthesis of this compound
The final step is the conversion of the bromo substituent on the aromatic ring to a carboxylic acid group. Given the strongly electron-withdrawing nature of the pentafluorosulfur group, a Grignard reaction may be challenging. Therefore, a palladium-catalyzed carbonylation reaction is the more robust and recommended approach.
Caption: Workflow for the Palladium-Catalyzed Carbonylation.
Causality Behind Experimental Choices:
-
Palladium Catalysis: Palladium-catalyzed carbonylation is a powerful and versatile method for converting aryl halides to carboxylic acids and their derivatives.[5] It generally exhibits good functional group tolerance.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos have been shown to be effective in promoting the carbonylation of aryl bromides at atmospheric or low pressures of carbon monoxide.[5]
-
Carbon Monoxide Source: Carbon monoxide gas is the most direct C1 source for this transformation. The reaction is typically performed under a CO atmosphere.
Experimental Protocol:
-
Reaction Setup:
-
In a pressure vessel, combine 4-bromo-2-fluoro-1-(pentafluorosulfur)benzene (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Add a non-nucleophilic base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), and a solvent such as toluene.
-
-
Carbonylation:
-
Seal the vessel, purge with carbon monoxide, and then pressurize with CO to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully vent the CO.
-
Dilute the reaction mixture with an organic solvent and water.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
| Parameter | Value |
| Starting Material | 4-Bromo-2-fluoro-1-(pentafluorosulfur)benzene |
| Catalyst System | Pd(OAc)₂ / Xantphos |
| CO Pressure | 1-10 atm |
| Temperature | 100-120 °C |
| Anticipated Yield | 60-75% |
Safety and Handling Considerations
Compounds containing the pentafluorosulfur group, as well as many of the reagents used in this synthesis, require careful handling.
-
Chlorine Gas: Is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Carbon Monoxide: Is a toxic and flammable gas. Reactions involving CO should be conducted in a pressure-rated vessel in a well-ventilated area.
-
SF₅ Compounds: While generally stable, the synthesis and handling of SF₅-containing molecules should be performed by trained personnel in a laboratory setting.[4]
Conclusion
The synthesis of this compound, while a multi-step process, is achievable through a logical sequence of established organic transformations. This guide provides a robust framework for its preparation, grounded in the principles of modern synthetic chemistry. The availability of this key building block will undoubtedly facilitate further exploration of the chemical space of SF₅-containing molecules and accelerate the discovery of new drug candidates and advanced materials with enhanced properties.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Accessed January 22, 2026. [Link].
-
Welter, C., et al. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry, 12(9), 1438-1465. [Link].
-
Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. [Link].
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. Melius Organics. Accessed January 22, 2026. [Link].
-
Poce, G., et al. (2022). Recent advances in the chemistry and the application of SF5-compounds. Beilstein Journal of Organic Chemistry, 18, 1318–1343. [Link].
-
Kim, D., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link].
-
MDPI. Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Accessed January 22, 2026. [Link].
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 6(30), 19795–19804. [Link].
-
PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. PubChem. Accessed January 22, 2026. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. The pentafluorosulfuryl (SF₅) group is increasingly recognized for its unique electronic properties and steric profile, which can profoundly influence the bioactivity and material characteristics of organic compounds. This document outlines a rational, multi-step synthesis commencing from readily available starting materials, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The proposed route leverages established methodologies, including diazotization, disulfide formation, oxidative fluorination, and side-chain oxidation, to construct the target molecule. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction: The Significance of the Pentafluorosulfuryl Group
The pentafluorosulfuryl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of properties that are highly attractive for the design of novel pharmaceuticals and advanced materials.[1][2] Its strong electron-withdrawing nature, high chemical and thermal stability, and significant lipophilicity can dramatically modulate the physicochemical and pharmacokinetic properties of a parent molecule.[1] Despite its potential, the synthetic accessibility of complex molecules bearing the SF₅ moiety remains a significant challenge, necessitating the development of robust and versatile synthetic strategies.[3]
This compound is a valuable building block that combines the influential SF₅ group with a fluorinated benzoic acid scaffold. The presence of the fluorine atom and the carboxylic acid functionality provides multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of a diverse range of derivatives.[4] This guide details a plausible and scientifically grounded synthetic pathway to this important compound.
Proposed Synthetic Pathway: A Strategic Overview
Given the absence of a direct, single-step synthesis for this compound in the current literature, a multi-step approach is proposed. This pathway is designed to be logical and to utilize well-established chemical transformations. The overall strategy involves the sequential introduction of the required functional groups onto a commercially available starting material.
The proposed synthesis commences with 2-fluoro-5-aminotoluene and proceeds through four key stages:
-
Diazotization and Thiolation: Conversion of the amino group to a disulfide via a diazonium salt intermediate.
-
Oxidative Fluorination: Formation of the pentafluorosulfuryl group from the disulfide.
-
Side-Chain Oxidation: Conversion of the methyl group to a carboxylic acid.
Each of these stages will be discussed in detail in the subsequent sections.
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis and Experimental Protocols
Step 1: Synthesis of Bis(2-fluoro-5-methylphenyl) disulfide
The initial step involves the conversion of the primary aromatic amine in 2-fluoro-5-aminotoluene to a disulfide. This is achieved through a two-step, one-pot procedure involving diazotization followed by reaction with a sulfur source. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of anilines to a wide variety of functional groups via their diazonium salts.[5][6]
Reaction Scheme:
2-Fluoro-5-aminotoluene → [Diazonium Salt Intermediate] → Bis(2-fluoro-5-methylphenyl) disulfide
Causality of Experimental Choices:
-
Diazotization: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated at higher temperatures.[7] An excess of acid is used to prevent unwanted side reactions, such as the formation of azo compounds.[8]
-
Sulfur Source: Sodium disulfide (Na₂S₂) is an effective reagent for the conversion of diazonium salts to the corresponding disulfides.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-aminotoluene in a suitable aqueous acid (e.g., 3 M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂).
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The crude disulfide will precipitate from the solution. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table:
| Reagent/Parameter | Molar Ratio (to amine) | Typical Conditions |
| 2-Fluoro-5-aminotoluene | 1.0 | - |
| Sodium Nitrite | 1.1 | Aqueous solution |
| Hydrochloric Acid | 3.0 | 3 M solution |
| Sodium Disulfide | 0.6 | Aqueous solution |
| Temperature | - | 0-5 °C (diazotization), RT (disulfide formation) |
| Reaction Time | - | 30 min (diazotization), 2-4 hours (disulfide formation) |
Step 2: Oxidative Fluorination to 1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene
The formation of the SF₅ group is the cornerstone of this synthesis. This transformation is typically achieved through oxidative fluorination of a sulfur-containing precursor. The direct fluorination of aryl disulfides is a known method for the preparation of aryl-SF₅ compounds.[9]
Reaction Scheme:
Bis(2-fluoro-5-methylphenyl) disulfide → 1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene
Causality of Experimental Choices:
-
Fluorinating Agent: Silver(II) fluoride (AgF₂) is a powerful fluorinating agent suitable for this transformation.[9] Alternatively, elemental fluorine diluted with an inert gas can be used, although this requires specialized equipment and handling procedures.
-
Solvent: An inert solvent that is stable to the highly reactive fluorinating agent is required. Acetonitrile or a fluorinated solvent are potential candidates.
Experimental Protocol:
Caution: This reaction involves highly reactive and potentially hazardous reagents. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a fluoropolymer reaction vessel, suspend bis(2-fluoro-5-methylphenyl) disulfide in a dry, inert solvent (e.g., acetonitrile).
-
Add silver(II) fluoride (AgF₂) in portions to the suspension. The reaction is exothermic and should be controlled by external cooling.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by GC-MS or ¹⁹F NMR).
-
Upon completion, quench the reaction by carefully adding a reducing agent (e.g., sodium sulfite solution).
-
Filter the reaction mixture to remove silver salts.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Summary Table:
| Reagent/Parameter | Molar Ratio (to disulfide) | Typical Conditions |
| Bis(2-fluoro-5-methylphenyl) disulfide | 1.0 | - |
| Silver(II) Fluoride | 10-12 | - |
| Solvent | - | Dry, inert (e.g., acetonitrile) |
| Temperature | - | 0 °C to room temperature |
| Reaction Time | - | 4-12 hours |
Step 3: Oxidation to this compound
The final step in the proposed synthesis is the oxidation of the methyl group to a carboxylic acid. The oxidation of an aryl methyl group is a common transformation in organic synthesis.[10][11]
Reaction Scheme:
1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene → this compound
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this purpose.[10] The reaction is typically carried out in an aqueous solution, often with a co-solvent to improve the solubility of the organic substrate.
-
Reaction Conditions: The reaction is usually performed at elevated temperatures to drive it to completion.
Experimental Protocol:
-
In a round-bottom flask, suspend 1-fluoro-4-methyl-2-(pentafluorosulfuryl)benzene in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol).
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue the addition until a faint pink color persists, indicating an excess of the oxidizing agent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure this compound.
Data Summary Table:
| Reagent/Parameter | Molar Ratio (to starting material) | Typical Conditions |
| 1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene | 1.0 | - |
| Potassium Permanganate | 2.0 - 3.0 | Aqueous solution |
| Solvent | - | Water with co-solvent (e.g., pyridine) |
| Temperature | - | Reflux |
| Reaction Time | - | 2-6 hours |
Conclusion
This technical guide has outlined a rational and feasible synthetic pathway for the preparation of this compound. By employing a series of well-established chemical transformations, including diazotization, disulfide formation, oxidative fluorination, and side-chain oxidation, the target molecule can be constructed from a readily available starting material. The detailed experimental protocols and discussion of the chemical principles behind each step are intended to provide a solid foundation for researchers to successfully synthesize this valuable building block. The continued development of synthetic routes to novel SF₅-containing compounds will undoubtedly accelerate their application in drug discovery and materials science.
References
- Zhu X, Liu Y, Liu C, et al. Light and oxygen-enabled sodium trifluoromethanesulfinate-mediated selective oxidation of C–H bonds. Green Chemistry, 2020, 22(13): 4357-4363.
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google P
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
- Straightforward Pentafluorosulfanyl
- Developments in the synthesis of new SF5-containing compounds.
- CN103012162B - Preparation method of pentafluoroaniline - Google P
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - NIH.
- SANDMEYERS REACTION - PHARMD GURU.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchG
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google P
- A Convenient and Efficient Method for Incorporation of Pentafluorosulfanyl (SF5)
- US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google P
- Optimizing yield and purity in 3-Bromobenzoic acid synthesis - Benchchem.
- 23.5: Substitution Reactions of Aryl Diazonium Salts - Chemistry LibreTexts.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH.
- Aerobic oxidation of methyl arenes to carboxylic acids.
- SF5-containing building blocks - Enamine.
- Reactions of Aryldiazonium Salts - YouTube.
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)
- Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal.
- Sandmeyer Reaction - Organic Chemistry Portal.
- Pentafluorosulfanylation of Aliphatic Substrates | Request PDF - ResearchG
- Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar.
- Diazotis
- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed.
- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evalu
- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts.
- One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols.
- 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5 - Benchchem.
- 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube.
- CN102643160A - Preparation method of 1,2,4-trifluorobenzene - Google P
- K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
- Preparation of 2-bromobenzoic acid - PrepChem.com.
- Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC - NIH.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Synthesis of pentafluorosulfanyl (SF5)
- 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts.
- (PDF)
- Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47.
- 658-14-0 | 1-Fluoro-4-(methylsulfinyl)benzene - ChemScene.
- Electrophilic aromatic substitution mechanism | Organic chemistry | Khan Academy.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Page loading... [guidechem.com]
- 11. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic acid: Strategies and Methodologies
Introduction: The Significance of the Pentafluorosulfur Moiety in Drug Discovery
The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry and drug development. Its unique combination of properties, including high electronegativity, metabolic stability, and a large steric footprint, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] The target molecule, 2-Fluoro-5-(pentafluorosulfur)benzoic acid, represents a valuable building block for the synthesis of novel pharmaceuticals, combining the benefits of the SF₅ group with the versatile reactivity of a carboxylic acid and the electronic influence of a fluorine atom. This guide provides an in-depth analysis of the viable synthetic strategies for obtaining this important intermediate, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations.
Strategic Approaches to Synthesis: A Retrosynthetic Analysis
The synthesis of this compound presents a significant challenge due to the difficulty in introducing the pentafluorosulfur group onto an aromatic ring. A retrosynthetic analysis reveals two primary strategic approaches, each with its own set of advantages and challenges.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on Route A , which is often more practical due to the commercial availability of substituted anilines and the established methodologies for their transformation.
Primary Synthetic Route: From 3-Fluoroaniline to the Target Compound
This synthetic pathway leverages the versatile chemistry of aniline derivatives, particularly the Sandmeyer and related reactions, to introduce the required functionalities in a stepwise manner.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Fluoro-5-iodobenzonitrile from 3-Fluoroaniline
The initial step involves the conversion of commercially available 3-fluoroaniline to a more versatile intermediate. A Sandmeyer-type reaction is employed to introduce an iodine atom, which can subsequently be displaced or used in cross-coupling reactions. The amino group is first converted to a diazonium salt, which is then reacted with potassium iodide.[2][3]
Experimental Protocol:
-
Diazotization: 3-Fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
-
Iodination: A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is allowed to warm to room temperature and then heated to 60 °C until nitrogen evolution ceases.
-
Workup and Cyanation: The reaction mixture is cooled and extracted with an organic solvent such as dichloromethane. The organic layers are combined, washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 1-fluoro-3-iodobenzene is then subjected to a Rosenmund-von Braun reaction with copper(I) cyanide in a high-boiling polar solvent like DMF or NMP to yield 3-fluoro-5-iodobenzonitrile.
Step 2: Introduction of the Pentafluorosulfur Group
This is the most critical and challenging step of the synthesis. The introduction of the SF₅ group is typically achieved through a reaction with pentafluorosulfur chloride (SF₅Cl) in the presence of a copper catalyst. This reaction proceeds via a radical mechanism.[4]
Experimental Protocol:
-
Reaction Setup: A high-pressure reaction vessel is charged with 3-fluoro-5-iodobenzonitrile, a copper(I) salt (e.g., CuI or CuBr), and a suitable solvent such as acetonitrile or DMF.
-
Addition of SF₅Cl: The vessel is cooled, and pentafluorosulfur chloride (SF₅Cl) is carefully condensed into the reactor.
-
Reaction Conditions: The reaction is typically heated to elevated temperatures (100-150 °C) and stirred for several hours. The progress of the reaction is monitored by GC-MS or HPLC.
-
Workup: After completion, the reactor is cooled, and the excess SF₅Cl is safely vented. The reaction mixture is diluted with an organic solvent and filtered to remove the copper salts. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid
The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Acidic Hydrolysis):
-
3-Fluoro-5-(pentafluorosulfur)benzonitrile is suspended in a mixture of concentrated sulfuric acid and water.
-
The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
The reaction mixture is cooled and poured onto ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.
Alternative Synthetic Strategies
While the primary route described above is a logical approach, other strategies could be considered depending on the availability of starting materials and reagents.
-
Oxidation of a Methyl Group: An alternative to the nitrile hydrolysis would be the oxidation of a corresponding methyl group.[5] If 1-fluoro-3-methyl-5-(pentafluorosulfur)benzene were available, it could be oxidized to the benzoic acid using strong oxidizing agents like potassium permanganate.[6][7]
-
Direct Carboxylation: Direct carboxylation of a 1-fluoro-3-(pentafluorosulfur)benzene intermediate using organometallic reagents (e.g., Grignard or organolithium) followed by quenching with carbon dioxide is another possibility, although the strongly electron-withdrawing nature of the SF₅ and fluoro groups could make the formation of the organometallic species challenging.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 3-Fluoroaniline | NaNO₂, KI, CuCN | 3-Fluoro-5-iodobenzonitrile | 60-70 |
| 2 | 3-Fluoro-5-iodobenzonitrile | SF₅Cl, Cu(I) salt | 3-Fluoro-5-(pentafluorosulfur)benzonitrile | 30-40 |
| 3 | 3-Fluoro-5-(pentafluorosulfur)benzonitrile | H₂SO₄, H₂O | This compound | 80-90 |
Conclusion
The synthesis of this compound is a multi-step process that requires careful handling of specialized reagents, particularly for the introduction of the pentafluorosulfur group. The presented synthetic route, starting from commercially available 3-fluoroaniline, offers a logical and feasible pathway to this valuable building block. Further optimization of the SF₅ introduction step could significantly improve the overall efficiency of the synthesis. The methodologies described herein provide a solid foundation for researchers and drug development professionals seeking to incorporate this unique fluorinated moiety into their molecular designs.
References
-
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]
-
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Europe PMC. [Link]
-
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]
-
Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? [Link]
-
Organic Chemistry Portal. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. [Link]
- Google Patents. (1999).
-
Vedantu. (n.d.). How will you convert the following? Aniline to fluorobenzene. [Link]
-
Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
-
Gizli, A., et al. (2008). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. ResearchGate. [Link]
- Google Patents. (2022). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
- Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid.
-
Allen. (n.d.). Conversion of Aniline to fluorobenzene. [Link]
-
National Institutes of Health. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
- Google Patents. (2007).
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]
-
Quora. (2018). How will you convert aniline into fluorobenzene? [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Chemistry Stack Exchange. (2020). Oxidation of toluene to benzoic acid. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
Introduction: Unveiling a Unique Chemical Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl group," bestowing molecules with a unique constellation of properties. This guide provides a comprehensive technical overview of 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a compound that, while not extensively characterized in publicly available literature, holds significant promise as a versatile building block. Its structure marries the well-established electronic influence of a fluorine atom with the potent steric and electronic effects of the SF₅ moiety on a benzoic acid platform.
This document will synthesize available data from analogous structures and the known characteristics of the pentafluorosulfur group to provide a predictive yet scientifically grounded exploration of its core chemical properties. The insights herein are intended to empower researchers, scientists, and drug development professionals to harness the potential of this and similar SF₅-containing scaffolds in their respective fields. The pentafluorosulfur group is noted for its high electronegativity, thermal and chemical stability, and significant lipophilicity, making it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3][4]
Core Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₄F₆O₂S | Based on the constituent atoms. |
| Molecular Weight | 286.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from similar fluorinated and SF₅-substituted benzoic acids. |
| Melting Point | 160-180 °C | The melting point is likely elevated due to the high molecular weight and potential for strong intermolecular interactions. For comparison, 3-(pentafluorosulfur)benzoic acid has a melting point of 159-160 °C.[5] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF, methanol) | The presence of the highly lipophilic SF₅ group is expected to significantly decrease aqueous solubility. |
| Acidity (pKa) | 2.5 - 3.5 | The presence of two strongly electron-withdrawing groups (F and SF₅) on the aromatic ring will substantially increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The ortho-fluoro substituent will have a significant acidifying effect. Studies on fluorinated benzoic acids show that electron-withdrawing groups increase acidity.[6] For instance, the pKa of 4-fluorobenzoic acid is 4.14[3], while highly fluorinated carboxylic acids can have pKa values as low as 2.71 to 3.54.[7] |
| LogP | 3.5 - 4.5 | The SF₅ group is known to be highly lipophilic.[1][2][3][4] This, combined with the fluorine atom, will result in a significantly higher LogP value compared to benzoic acid (LogP ≈ 1.9). |
Proposed Synthetic Pathway
The synthesis of this compound is not explicitly described in the literature. However, based on modern methods for the introduction of the SF₅ group onto aromatic rings, a plausible synthetic route can be proposed. A common strategy involves the oxidative fluorination of a corresponding sulfur-containing precursor, such as a disulfide or thiol.[8][9]
A potential multi-step synthesis is outlined below:
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
Foreword: Unveiling a Unique Molecular Architecture for Modern Drug Discovery
To the researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive exploration into the physicochemical landscape of 2-Fluoro-5-(pentafluorosulfur)benzoic acid. This molecule represents a fascinating convergence of two powerful moieties in medicinal chemistry: a fluorinated benzoic acid scaffold and the emerging pentafluorosulfur (SF₅) group. While direct experimental data for this specific compound remains sparse in publicly accessible literature, this guide will provide a robust, predictive analysis of its properties, grounded in the established characteristics of its constituent parts. By understanding the interplay between the electron-withdrawing nature of the fluorine and SF₅ groups and the ionizable carboxylic acid, we can anticipate the behavior of this compound in various experimental and biological settings. This document is designed not as a simple data sheet, but as a technical narrative to empower your research and development endeavors.
Molecular Structure and the Influence of the Pentafluorosulfur Group
The foundational step in characterizing any molecule is a thorough understanding of its structure and the electronic effects of its substituents. The pentafluorosulfur group is a particularly noteworthy substituent due to its unique combination of properties that set it apart from more common functionalities like the trifluoromethyl group.
The SF₅ group is characterized by its high electronegativity and thermal and chemical stability.[1] Often dubbed a "super-trifluoromethyl group," it is larger and more lipophilic than the CF₃ group.[2] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring to which it is attached.[1] This stability extends to a wide range of conditions, including oxidizing, reducing, and strongly acidic or basic environments.[3]
The combination of a fluorine atom at the 2-position and an SF₅ group at the 5-position of the benzoic acid ring creates a molecule with a highly electron-deficient aromatic system. This electronic landscape is pivotal in dictating the compound's acidity, reactivity, and potential interactions with biological targets.
Table 1: Key Identifiers and Calculated Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₄F₆O₂S | Calculated |
| Molecular Weight | 286.16 g/mol | Calculated |
| CAS Number | Not readily available | - |
Predicted Physicochemical Properties
The following properties are predicted based on the known effects of the fluoro and pentafluorosulfur substituents on a benzoic acid core. These estimations provide a valuable starting point for experimental design.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point (°C) | 150 - 170 | Substituted benzoic acids often exhibit elevated melting points due to strong intermolecular hydrogen bonding via the carboxylic acid dimer. For comparison, 2-fluoro-5-methylbenzoic acid has a melting point of 160-162 °C[4], while 2-fluoro-5-nitrobenzoic acid melts at 142-144 °C.[5] The bulky and polar SF₅ group is expected to result in a melting point in a similar or slightly higher range. |
| Boiling Point (°C) | > 300 | Due to the high melting point and strong intermolecular forces, a high boiling point is anticipated. Direct distillation would likely lead to decomposition before boiling under atmospheric pressure. |
| Aqueous Solubility | Low | The presence of the highly lipophilic SF₅ group is expected to significantly decrease aqueous solubility compared to benzoic acid.[2] While the carboxylic acid provides a hydrophilic center, the overall molecule will likely be sparingly soluble in water, with solubility increasing at higher pH due to salt formation. |
| pKa | 2.5 - 3.5 | Benzoic acid has a pKa of approximately 4.2. The presence of two strong electron-withdrawing groups (F and SF₅) will substantially increase the acidity of the carboxylic acid by stabilizing the carboxylate anion. For comparison, 3-fluorobenzoic acid has a pKa of 3.86[6], and 4-fluorobenzoic acid has a pKa of 4.14.[7] The significantly more electron-withdrawing SF₅ group will lead to a more pronounced decrease in the pKa. |
| LogP | 3.0 - 4.0 | The lipophilicity of the SF₅ group is a key contributor to a higher LogP value, indicating a preference for nonpolar environments.[2] Pentafluorosulfanylbenzene has a LogP of 3.36.[3] The presence of the polar carboxylic acid will modulate this, but a relatively high LogP is expected. |
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, the following established methodologies are recommended.
Melting Point Determination
The melting point provides a quick and effective assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is initially performed to determine an approximate melting range.
-
For an accurate measurement, the temperature is raised to within 15-20°C of the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (clear point) are recorded as the melting range.
-
The procedure should be repeated at least twice, and the average of the consistent values should be reported.[8]
-
Caption: Workflow for Melting Point Determination.
Solubility Determination
A fundamental parameter, solubility influences bioavailability and formulation development.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Preparation: A supersaturated solution of this compound is prepared in water at a constant temperature.
-
Equilibration: The solution is agitated for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as HPLC-UV.
-
Replication: The experiment is performed in triplicate to ensure accuracy.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[9][10]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[11]
-
Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized. The inflection point of the titration curve corresponds to the equivalence point.
-
Software Analysis: Modern autotitrators can perform the titration and calculate the pKa automatically.
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-5-(pentafluorosulfur)benzoic acid spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
This document provides a detailed predictive analysis of the spectroscopic characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes foundational spectroscopic principles with expert insights into the unique properties of highly fluorinated compounds. Given the novelty of this molecule and the absence of published empirical data, this guide serves as a foundational reference for its synthesis, identification, and characterization.
Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety
This compound is a specialized aromatic compound featuring three key functional groups: a carboxylic acid, a fluorine atom, and a pentafluorosulfur (SF₅) group. While the benzoic acid and fluoro-substituents are common in medicinal chemistry, the SF₅ group is an emerging functional moiety of significant interest.
The SF₅ group is often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability and cell membrane permeability.[1] Its unique octahedral geometry and larger volume compared to a trifluoromethyl group allow for distinct steric interactions with biological targets.[1] This guide provides a predictive framework for the spectroscopic analysis of this compound, a crucial step for any research involving its synthesis or application.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The analysis is divided into predictions for ¹H, ¹³C, and ¹⁹F nuclei.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The strong electron-withdrawing effects of the -F, -COOH, and -SF₅ groups will shift these protons downfield.
-
C6-H: This proton is ortho to both the -COOH and -F groups. It is expected to be the most deshielded proton, appearing as a doublet of doublets due to coupling with C4-H (meta) and the ring fluorine (³JHF).
-
C4-H: This proton is ortho to the -SF₅ group and meta to the -COOH group. It will likely appear as a doublet of doublets, coupling to C3-H (ortho) and C6-H (meta).
-
C3-H: This proton is ortho to the C4-H proton and meta to the -SF₅ group. It should appear as a doublet due to ortho coupling with C4-H.
-
COOH-H: The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm) and will be exchangeable with D₂O.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| COOH | > 10.0 | br s | - |
| H6 | 8.2 - 8.4 | dd | ³J(H6-F) ≈ 8-10, ⁴J(H6-H4) ≈ 2-3 |
| H4 | 8.0 - 8.2 | dd | ³J(H4-H3) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3 |
| H3 | 7.8 - 8.0 | d | ³J(H3-H4) ≈ 8-9 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven signals. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the ring. The carbon atoms directly attached to fluorine will show large one-bond coupling constants (¹JCF).
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C=O | 165 - 170 | s |
| C2 | 160 - 165 | d, ¹J(C2-F) ≈ 250 Hz |
| C5 | 150 - 155 | d, ⁴J(C5-F) ≈ 3-4 Hz |
| C1 | 115 - 120 | d, ²J(C1-F) ≈ 20-25 Hz |
| C3 | 125 - 130 | d, ³J(C3-F) ≈ 8-10 Hz |
| C4 | 128 - 133 | s |
| C6 | 135 - 140 | d, ²J(C6-F) ≈ 20-25 Hz |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is particularly informative due to the presence of two distinct fluorine environments: the aromatic fluorine and the SF₅ group.
-
Aromatic Fluorine (C2-F): A single signal is expected, likely a multiplet due to couplings with the aromatic protons.
-
Pentafluorosulfur (SF₅) Group: This group typically displays a characteristic A₄B pattern. This arises because the four equatorial fluorine atoms (Fₑ) are in a different chemical environment from the single apical fluorine atom (Fₐ).
-
Fₐ (apical): This will appear as a quintet due to coupling with the four equivalent Fₑ atoms.
-
Fₑ (equatorial): These four atoms will appear as a doublet due to coupling with the single Fₐ atom.
-
The high electronegativity of the SF₅ group suggests its signals will be downfield relative to a standard like CFCl₃.[2]
Table 3: Predicted ¹⁹F NMR Data
| Fluorine Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| SF₅ (Fₐ) | +60 to +80 | quintet | ²J(Fₐ-Fₑ) ≈ 140-160 |
| SF₅ (Fₑ) | +80 to +100 | doublet | ²J(Fₑ-Fₐ) ≈ 140-160 |
| C2-F | -110 to -130 | m | - |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid and the highly polar S-F bonds. The interpretation relies on identifying characteristic group frequencies.[3][4]
Table 4: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 1680-1710 | C=O stretch | Carboxylic Acid |
| 1400-1440 & 920 | O-H bend | Carboxylic Acid |
| 1210-1320 | C-O stretch | Carboxylic Acid |
| 1100-1250 | C-F stretch | Aryl-Fluoride |
| 800-900 | S-F stretch (strong) | Pentafluorosulfur |
| 550-650 | S-F stretch (strong) | Pentafluorosulfur |
The S-F stretching vibrations are expected to be very strong and could serve as a diagnostic marker for the presence of the SF₅ group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺•): The exact mass can be calculated for C₇H₃F₆O₂S. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.
-
Predicted Molecular Weight: 281.97 g/mol .
-
Fragmentation Pattern: The molecule is expected to fragment via characteristic pathways. The loss of small, stable neutral molecules is common.
-
Loss of •OH (M-17)
-
Loss of H₂O (M-18) from the carboxylic acid
-
Loss of •COOH (M-45)
-
Loss of SF₅• (M-127), leading to a fluorobenzoic acid fragment.
-
Loss of F• (M-19) from the SF₅ group.
-
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Experimental Protocols: A Self-Validating Workflow
A robust analytical workflow ensures data integrity. The following protocols are recommended.
Caption: Recommended workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar carboxylic acid). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. If the COOH proton is of interest, ensure the spectral window is wide enough. Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, re-acquiring the spectrum to confirm the disappearance of the COOH signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃ (positive) and CH₂ (negative) signals.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a suitable standard for referencing.
IR Spectroscopy Protocol
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. Ensure adequate pressure is applied for good contact between the sample and the crystal.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in negative mode is ideal for ionizing the carboxylic acid to [M-H]⁻. Electron ionization (EI) can also be used to observe the molecular ion (M⁺•) and its fragmentation.
-
Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, allowing for the confirmation of the elemental composition.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this novel compound. The unique signatures of the pentafluorosulfur group, particularly in ¹⁹F NMR and IR spectroscopy, serve as powerful diagnostic tools. The protocols outlined herein provide a robust framework for obtaining high-quality, verifiable data, upholding the principles of scientific integrity.
References
-
NIST. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, 2-pentadecyl ester. [Link]
-
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
-
Musial, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 6(5), 3647–3655. [Link]
-
Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-340. [Link]
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the pentafluorosulfur (SF₅) group is of increasing interest due to its unique electronic and steric characteristics, offering a powerful tool for fine-tuning lipophilicity, metabolic stability, and binding affinities. This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of a key building block: 2-Fluoro-5-(pentafluorosulfur)benzoic acid. Understanding the NMR signature of this molecule is paramount for researchers engaged in the synthesis and characterization of novel SF₅-containing compounds. This document will serve as a technical resource for scientists, providing both theoretical predictions and practical considerations for acquiring and interpreting high-quality NMR data.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound presents a fascinating case for NMR analysis. The molecule contains a trisubstituted aromatic ring, which gives rise to a complex spin system in the ¹H NMR spectrum. Furthermore, the presence of two distinct fluorine environments—the aromatic fluorine (Ar-F) and the pentafluorosulfur group (SF₅)—results in a rich and informative ¹⁹F NMR spectrum. The interplay of through-bond and potential through-space couplings between these nuclei provides a wealth of structural information.
Predicting the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the strongly electron-withdrawing carboxylic acid and pentafluorosulfur groups, and the electronegative fluorine atom.
The proton ortho to the carboxylic acid (C3-H) is expected to be the most deshielded, appearing at the lowest field. The proton between the fluorine and the SF₅ group (C4-H) will also be significantly deshielded. The proton ortho to the fluorine (C6-H) will be influenced by both the fluorine and the SF₅ group.
The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. We can predict the following multiplicities:
-
H3: A doublet of doublets, arising from coupling to H4 and a smaller long-range coupling to H6.
-
H4: A doublet of doublet of doublets, due to coupling with H3, H6, and the aromatic fluorine at C2.
-
H6: A doublet of doublets, resulting from coupling to H4 and the aromatic fluorine at C2.
Deciphering the ¹⁹F NMR Spectrum
¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2] For this compound, two distinct signals are anticipated in the ¹⁹F NMR spectrum.
The Aromatic Fluorine (Ar-F)
The fluorine atom attached to the aromatic ring at the C2 position is expected to resonate in the typical region for aryl fluorides.[3] Its chemical shift will be influenced by the neighboring carboxylic acid and the SF₅ group in the para position. The signal for this fluorine will likely appear as a complex multiplet due to couplings with the aromatic protons (H3, H4, and H6) and potentially a long-range coupling to the SF₅ group.
The Pentafluorosulfur (SF₅) Group
The SF₅ group gives rise to a characteristic A₄B pattern in the ¹⁹F NMR spectrum. This is because the four equatorial fluorine atoms (Fₑ) are chemically equivalent, and the single axial fluorine atom (Fₐ) is in a different chemical environment.
-
Axial Fluorine (Fₐ): This will appear as a quintet due to coupling with the four equatorial fluorine atoms.
-
Equatorial Fluorines (Fₑ): These will appear as a doublet of quintets (or a more complex second-order pattern) due to coupling with the axial fluorine and potential long-range couplings to the aromatic ring protons and the C2 fluorine.
The chemical shift of the SF₅ group is a valuable diagnostic tool and typically appears in a distinct region of the ¹⁹F NMR spectrum.[4][5]
Key NMR Interactions and Coupling Constants
The magnitude of the coupling constants (J-values) provides critical information about the connectivity and spatial relationships within the molecule.[6] Both through-bond and through-space couplings are expected.[7]
-
¹H-¹H Couplings: Standard ortho, meta, and para couplings will be observed in the aromatic region.
-
¹H-¹⁹F Couplings: Significant couplings between the aromatic protons and the C2 fluorine are expected, with the magnitude depending on the number of bonds separating them (²JHF, ³JHF, ⁴JHF).[8]
-
¹⁹F-¹⁹F Couplings: A large geminal coupling will be observed between the axial and equatorial fluorines of the SF₅ group.[8] Long-range couplings between the C2 fluorine and the SF₅ group are also possible.[8]
The following diagram illustrates the key through-bond coupling interactions expected in the molecule.
Caption: Predicted through-bond NMR coupling pathways.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts and coupling constants for this compound. These are estimated values based on analogous structures and general principles; actual experimental values may vary depending on the solvent and other experimental conditions.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| COOH | 12.0 - 13.0 | br s | - |
| H3 | 8.2 - 8.4 | dd | ³J(H3-H4) ≈ 8-9, ⁴J(H3-H6) ≈ 1-2 |
| H4 | 7.8 - 8.0 | ddd | ³J(H4-H3) ≈ 8-9, ³J(H4-H6) ≈ 2-3, ⁴J(H4-F) ≈ 4-6 |
| H6 | 7.5 - 7.7 | dd | ³J(H6-H4) ≈ 2-3, ³J(H6-F) ≈ 8-10 |
| ¹⁹F NMR | |||
| Ar-F (C2) | -110 to -130 | m | - |
| SF₅ (Axial, Fₐ) | +60 to +80 | quintet | ²J(Fₐ-Fₑ) ≈ 140-160 |
| SF₅ (Equatorial, Fₑ) | +80 to +100 | d | ²J(Fₑ-Fₐ) ≈ 140-160 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
2. ¹H NMR Acquisition:
-
Use a standard 1D proton pulse sequence.
-
Set the spectral width to cover the expected range of aromatic and carboxylic acid protons (e.g., 0-14 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve signal-to-noise.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹⁹F NMR Acquisition:
-
Use a standard 1D fluorine pulse sequence.
-
Set the spectral width to encompass the expected chemical shifts of both the Ar-F and SF₅ groups (e.g., +120 to -150 ppm).
-
Proton decoupling is recommended to simplify the ¹⁹F spectrum and improve sensitivity. Inverse-gated decoupling can be used for quantitative measurements.[2]
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.[4]
4. 2D NMR Experiments (Optional but Recommended):
-
¹H-¹H COSY: To confirm the coupling network between the aromatic protons.
-
¹H-¹⁹F HSQC/HMBC: To definitively assign the ¹H and ¹⁹F signals and to observe long-range correlations.
-
¹⁹F-¹⁹F COSY/EXSY: To confirm the connectivity within the SF₅ group and to probe for any through-space interactions between the Ar-F and the SF₅ group.
The following diagram outlines the general workflow for NMR analysis of this compound.
Caption: General workflow for NMR analysis.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of this important building block. The insights gained from NMR are crucial for understanding the electronic and steric effects of the SF₅ group, which in turn informs the design of new molecules with tailored properties for applications in drug development and materials science. This guide provides a comprehensive framework for the acquisition and interpretation of the NMR data for this and related compounds, empowering scientists to accelerate their research and development efforts.
References
-
Harris, R. K., et al. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine." Loughborough University Research Repository, 2019. [Link][9]
-
Prinz, C., et al. "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives." ACS Sensors, vol. 6, no. 10, 2021, pp. 3682-3691. [Link][4][5]
-
Foroozandeh, M., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, vol. 13, no. 9, 2022, pp. 2645-2652. [Link][10]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][8]
-
University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link][3]
-
Emsley, J. W., et al. Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 10, 1976, pp. 83-756. [Link][12]
-
Peter, S., et al. "Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins." Journal of the American Chemical Society, vol. 143, no. 46, 2021, pp. 19516-19524. [Link][7]
-
ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link][13]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 11. Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
Introduction: The Significance of the Pentafluorosulfuryl Group in Modern Chemistry
The pentafluorosulfuryl (SF₅) group has emerged as a critical substituent in the fields of medicinal chemistry, agrochemistry, and materials science, often lauded as a "super-trifluoromethyl group".[1][2] Its prominence stems from a unique combination of properties including high electronegativity, significant thermal and chemical stability, and a remarkable ability to increase the lipophilicity of parent molecules, thereby enhancing membrane permeability.[3] These characteristics make the SF₅ moiety an attractive bioisostere for other functional groups like the trifluoromethyl (CF₃) and nitro (NO₂) groups.[3] Understanding the solid-state structure of molecules bearing the SF₅ group is paramount for the rational design of novel pharmaceuticals and advanced materials, as the crystal packing and intermolecular interactions profoundly influence key physicochemical properties such as solubility, stability, and bioavailability.
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a molecule of significant interest due to the combined electronic effects of the strongly electron-withdrawing SF₅ group and the fluorine atom on the aromatic ring. In the absence of a published experimental crystal structure for this specific compound, this guide will leverage a detailed analysis of the known crystal structure of its positional isomer, 3-(pentafluorosulfur)benzoic acid, along with established principles of crystal engineering for fluorinated aromatic compounds.
Predicted Crystal Structure and Solid-State Properties of this compound
The crystal structure of this compound is predicted to be heavily influenced by the interplay of strong hydrogen bonding from the carboxylic acid moiety and a network of weaker, yet structurally significant, intermolecular interactions involving the fluorine atoms of both the SF₅ group and the aromatic ring.
Insights from the Crystal Structure of 3-(pentafluorosulfur)benzoic Acid
The experimentally determined crystal structure of the closely related isomer, 3-(pentafluorosulfur)benzoic acid, provides a foundational model for our predictions.[4][5] In this known structure, the carboxylic acid groups form classic centrosymmetric dimers via strong O-H···O hydrogen bonds. This dimerization is a hallmark of the crystal structures of most simple benzoic acids.[6] Furthermore, the SF₅ group exhibits a characteristic octahedral geometry.[7] The crystal packing is further stabilized by a network of C-H···F and C-H···O interactions, as well as potential π-π stacking of the aromatic rings.[7]
Predicted Molecular Packing and Intermolecular Interactions
For this compound, we anticipate a similar primary structural motif: the formation of hydrogen-bonded carboxylic acid dimers. The presence of the ortho-fluorine atom is expected to influence the conformation of the carboxylic acid group relative to the plane of the aromatic ring.[8]
The predicted key intermolecular interactions that will define the crystal lattice are:
-
O-H···O Hydrogen Bonds: Formation of robust centrosymmetric dimers from the carboxylic acid groups.
-
C-H···O Interactions: The aromatic C-H bonds will likely engage in weaker hydrogen bonds with the carbonyl oxygen of neighboring molecules.
-
C-H···F Interactions: The equatorial fluorine atoms of the SF₅ group and the fluorine atom on the aromatic ring are expected to act as hydrogen bond acceptors for aromatic C-H donors.[9]
-
π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring may lead to offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.[10]
Below is a diagram illustrating the predicted key intermolecular interactions in the crystal lattice of this compound.
Caption: Predicted intermolecular interactions in the crystal lattice.
Predicted Crystallographic Data
Based on the analysis of its isomer and related fluorinated benzoic acids, the following crystallographic parameters for this compound are predicted:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for centrosymmetric molecules) |
| Molecules per Unit Cell (Z) | 4 or 8 |
| Hydrogen Bonding Motif | R²₂(8) ring (Carboxylic acid dimer) |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other pentafluorosulfuranyl-substituted benzoic acids.[4][5] The proposed multi-step synthesis starts from a commercially available nitroaniline derivative.
Experimental Protocol
Step 1: Diazotization and Halogenation
-
Dissolve 4-fluoro-3-nitroaniline in an aqueous solution of a strong acid (e.g., HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, 1-bromo-4-fluoro-3-nitrobenzene, with an organic solvent, wash, dry, and purify by column chromatography.
Step 2: Introduction of the SF₅ Group
-
In a suitable pressure reactor, combine 1-bromo-4-fluoro-3-nitrobenzene with a source of the SF₅ group (e.g., SF₅Cl and a radical initiator or a pre-formed SF₅-containing reagent).
-
Heat the reaction mixture under pressure for several hours.
-
After cooling, carefully vent the reactor and purify the product, 1-fluoro-5-(pentafluorosulfur)-2-nitrobenzene, by distillation or chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve 1-fluoro-5-(pentafluorosulfur)-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate 2-fluoro-5-(pentafluorosulfur)aniline.
Step 4: Conversion to the Benzoic Acid
-
Diazotize the 2-fluoro-5-(pentafluorosulfur)aniline as described in Step 1.
-
Introduce a nitrile group via a Sandmeyer reaction using copper(I) cyanide (CuCN).
-
Hydrolyze the resulting 2-fluoro-5-(pentafluorosulfur)benzonitrile under acidic or basic conditions to yield the final product, this compound.
-
Recrystallize the crude product from a suitable solvent system to obtain single crystals for X-ray diffraction analysis.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for the target molecule.
Characterization and Validation
The successful synthesis and purification of this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the molecular structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the carboxylic acid and SF₅ groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction (SCXRD): The ultimate validation, which would provide the precise three-dimensional arrangement of the atoms in the crystal lattice, confirming or refining the predictions made in this guide.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this in-depth guide provides a robust, scientifically-grounded prediction of its solid-state architecture. By leveraging the known structure of a close isomer and fundamental principles of physical organic chemistry, we anticipate a crystal packing dominated by strong carboxylic acid dimerization and a network of weaker C-H···F and C-H···O interactions. The proposed synthetic pathway offers a viable route for the preparation of this novel compound, paving the way for its empirical study and potential application in drug discovery and materials science. The insights presented herein are intended to guide researchers in their efforts to synthesize, crystallize, and characterize this promising molecule.
References
-
J. A. K. Howard, V. J. Hoy, D. O'Hagan, and G. T. Smith, "Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group," Journal of Fluorine Chemistry, vol. 192, pp. 138-144, 2016.
-
Rowan Scientific, "The Pentafluorosulfanyl Group (SF5)," [Online]. Available: [Link]. [Accessed: Jan. 21, 2026].
-
T. Steiner, "C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes," Journal of the American Chemical Society, vol. 121, no. 1, pp. 50-54, 1999.
-
P. Kirsch and M. Bremer, "Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds," Angewandte Chemie International Edition, vol. 39, no. 23, pp. 4216-4235, 2000.
-
R. C. F. da Costa, A. J. L. A. e Silva, and R. Fausto, "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties," Molecules, vol. 24, no. 1, p. 113, 2019.
-
C. Zarantonello et al., "ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH," ChemInform, vol. 37, no. 32, 2006.
-
X. Zhang, "X-ray crystallographic studies of sulfur/selenium heteroatom compounds," Ph.D. dissertation, University of St Andrews, 2017.
-
J. M. W. Sedgwick and G. Sandford, "Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds," Chemical Society Reviews, vol. 51, no. 1, pp. 107-133, 2022.
-
P. L. Anderson, "Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid," U.S. Patent 5,859,296, issued Jan. 12, 1999.
-
Wikipedia, "Pentafluorobenzoic acid," [Online]. Available: [Link]. [Accessed: Jan. 21, 2026].
-
S. S. G. A. de Silva, "Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry," Ph.D. dissertation, University of Oxford, 2023.
-
C. Zarantonello et al., "Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH," Journal of Fluorine Chemistry, vol. 127, no. 8, pp. 1184-1191, 2006.
-
A. D. Bond, "Selected intermolecular contacts in the benzoic acid crystal," Acta Crystallographica Section B: Structural Science, vol. 60, no. 4, pp. 443-451, 2004.
-
C. Zarantonello et al., "Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives," Scilit, [Online]. Available: [Link]. [Accessed: Jan. 21, 2026].
-
M. A. M. Capozzi, A. Alvarez-Larena, J. F. P. Febrer, and C. Cardellicchio, "Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases," Crystal Research and Technology, p. 2400096, 2024.
-
Y. Chen et al., "Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study," CrystEngComm, vol. 22, no. 3, pp. 439-448, 2020.
-
PubChem, "3-(Trifluoromethyl)benzoic acid," [Online]. Available: [Link]. [Accessed: Jan. 21, 2026].
-
PubChem, "3-Fluorobenzoic Acid," [Online]. Available: [Link]. [Accessed: Jan. 21, 2026].
Sources
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
An In-depth Technical Guide to the Reactivity of the Pentafluorosulfur Group on an Aromatic Ring
Abstract
The pentafluorosulfur (SF5) group has rapidly emerged from a synthetic curiosity to a cornerstone functional group in modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often termed a "super-trifluoromethyl" group, its unique combination of extreme electronegativity, steric bulk, high lipophilicity, and exceptional stability presents both profound opportunities and distinct challenges in synthetic chemistry.[1][4][5] This guide provides an in-depth analysis of the reactivity of the SF5-substituted aromatic ring, synthesizing foundational principles with field-proven protocols. We will explore the group's powerful electronic influence on electrophilic and nucleophilic aromatic substitution, its utility in metal-catalyzed cross-coupling reactions, and the nuanced challenges of directed ortho-metalation, offering researchers and drug development professionals a comprehensive technical resource for harnessing the power of this remarkable moiety.
Physicochemical Properties of the Aryl-SF5 Moiety: The Foundation of its Reactivity
To understand the reactivity of an SF5-substituted aromatic ring, one must first appreciate the intrinsic properties of the SF5 group itself. Its behavior is a direct consequence of its unique electronic and steric profile.
Electronic Effects: A Powerful Electron Sink
The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry, a property conferred by the cumulative inductive effect of five highly electronegative fluorine atoms bonded to a central sulfur(VI) atom.[4] This potent electron-withdrawing nature is quantitatively captured by its Hammett parameters (σ), which describe the effect of a substituent on the acidity of benzoic acid.[6][7] A higher positive σ value indicates a stronger electron-withdrawing effect.
Table 1: Comparison of Hammett Substituent Constants (σ)
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
|---|---|---|
| -SF5 | 0.61 | 0.68 |
| -CF3 | 0.43 | 0.53 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Br | 0.39 | 0.23 |
Data sourced from multiple literature values.[8]
As shown in Table 1, the SF5 group's σ values are significantly higher than those of the trifluoromethyl (-CF3) group and are comparable to the nitro (-NO2) group.[8] This extreme electron-withdrawing capacity profoundly influences the reactivity of the attached aromatic ring, deactivating it towards electrophiles and activating it towards nucleophiles.
Steric Profile, Lipophilicity, and Stability
Beyond its electronic influence, the SF5 group possesses other key characteristics:
-
Steric Bulk: With an octahedral geometry, the SF5 group is sterically demanding, comparable in size to a tert-butyl group.[1] This bulk can influence reaction rates and direct the regioselectivity of certain reactions.
-
Lipophilicity: Despite its high polarity, the SF5 group significantly increases a molecule's lipophilicity.[4] The Hansch hydrophobicity parameter (π) for SF5 is approximately 1.23, which is greater than that of -CF3 (0.88).[8] This property is highly valuable in drug design for enhancing membrane permeability and bioavailability.[4]
-
Exceptional Stability: The sulfur(VI)-fluorine bonds are exceptionally strong, rendering the SF5 group remarkably stable to a wide range of chemical conditions, including strongly acidic, basic, oxidizing, and reducing environments.[4][9] This robustness allows for a broad synthetic tolerance, enabling chemical modifications elsewhere in the molecule without disturbing the SF5 moiety.[9]
Synthesis of Aryl-SF5 Compounds: A Brief Overview
The historically limited accessibility of aryl-SF5 compounds has been a major barrier to their widespread adoption.[1][2] However, recent advances have made these building blocks more readily available. The most common industrial-scale methods involve the direct oxidative fluorination of diaryl disulfides.[10][11] Other versatile methods, such as those starting from aryl thiols or arylphosphorothiolates, have also been developed, expanding the scope of accessible structures.[2][12]
Caption: Common strategies for the synthesis of aryl-SF5 compounds.
Reactivity of the SF5-Substituted Aromatic Ring
The powerful electronic and steric properties of the SF5 group dictate the reactivity of the aromatic ring to which it is attached. This manifests in three primary reaction classes: electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution (EAS)
The SF5 group is strongly deactivating and a meta-director in electrophilic aromatic substitution (EAS) reactions.[9]
Causality: The group's immense electron-withdrawing nature reduces the electron density of the aromatic π-system, making it a poorer nucleophile and thus less reactive towards electrophiles.[9][13] The meta-directing effect can be understood by examining the resonance structures of the carbocation intermediate (the Wheland intermediate or sigma complex) formed upon attack by an electrophile (E+).
Sources
- 1. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. SF5-containing building blocks - Enamine [enamine.net]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
- 9. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 10. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Thermal and Chemical Stability of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the thermal and chemical stability of 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a compound of significant interest to the pharmaceutical and materials science sectors. The pentafluorosulfur (SF₅) group is renowned for imparting exceptional stability to organic molecules. This document synthesizes theoretical principles and practical experimental protocols to evaluate the compound's stability profile under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic pressures. Key findings indicate remarkable thermal and chemical resilience, largely attributed to the robust S-F bonds and the strong electron-withdrawing nature of the SF₅ moiety.[1][2] However, this guide also identifies potential liabilities, such as photolytic degradation, and provides detailed methodologies for researchers to conduct their own stability assessments. The insights and protocols herein are intended to empower scientists in drug development and materials research to make informed decisions regarding the handling, formulation, and application of this unique molecule.
Introduction: The Significance of the Pentafluorosulfur Moiety
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl group," distinguished by its potent electron-withdrawing character, high lipophilicity, and exceptional thermal and chemical stability.[3][4][5] These characteristics are primarily due to the strong, stable sulfur-fluorine bonds.[1][2]
For drug development professionals, incorporating an SF₅ group can enhance metabolic stability, improve binding affinity, and optimize pharmacokinetic profiles.[2][6] this compound combines the robust SF₅ moiety with a fluorinated benzoic acid scaffold, creating a versatile building block for novel therapeutics and advanced materials.
Understanding the stability of this molecule is paramount. A comprehensive stability profile is a critical component of any regulatory submission and is essential for ensuring the safety, efficacy, and shelf-life of a final product.[7][8] This guide provides a detailed examination of the compound's stability, moving beyond mere data presentation to explain the causal mechanisms and to equip researchers with the practical knowledge needed for their own investigations.
Physicochemical Properties
A baseline understanding of the molecule's physical properties is essential context for stability studies. While specific experimental data for the title compound is not widely published, properties can be estimated based on its constituent parts and related analogues.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₇H₄F₆O₂S | - |
| Molecular Weight | 286.16 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Analogy to similar benzoic acids[9] |
| Melting Point | Expected >150 °C | Analogy to similar fluorinated benzoic acids[9] |
| pKₐ | < 3.5 | The strong electron-withdrawing effects of both F and SF₅ groups significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKₐ ≈ 4.2). |
| LogP | Estimated > 3.0 | The SF₅ group is known to be more lipophilic than a CF₃ group.[5] |
Thermal Stability Assessment
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its manufacturing, processing, and storage. The SF₅ group is reputed for its high thermal resilience.[2][4][5]
Theoretical Basis for High Thermal Stability
The inherent stability of the aryl-SF₅ bond is attributed to the strength of the six sulfur-fluorine bonds. Thermogravimetric Analysis (TGA) is the primary technique for experimentally determining thermal stability.[10] For aromatic carboxylic acids, the initial weight loss event is typically decarboxylation at elevated temperatures.[11] Given the stability of the SF₅ group, it is hypothesized that the primary thermal degradation pathway for this compound will involve the loss of CO₂ from the carboxylic acid moiety, followed by decomposition of the aromatic ring at much higher temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for evaluating the thermal decomposition profile of the title compound.
Objective: To determine the onset temperature of decomposition (Tₔ) and identify the number of thermal degradation steps.
Materials & Equipment:
-
This compound
-
TGA instrument (e.g., TA Instruments Q500 or equivalent)
-
High-purity nitrogen gas (99.999%)
-
Alumina or platinum sample pans
-
Microbalance
Procedure:
-
Instrument Calibration: Ensure the TGA is calibrated for temperature and mass according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan.
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tₔ) from the intersection of the baseline tangent and the tangent of the initial weight loss curve.
-
Calculate the weight loss percentage for each distinct degradation step.
-
Anticipated Results & Interpretation
Based on studies of analogous aromatic carboxylic acids, significant thermal weight loss is not expected below 200 °C.[12] The initial major weight loss should correspond to decarboxylation.
| Parameter | Anticipated Result | Interpretation |
| Tₔ (onset) | > 200 °C | High thermal stability, suitable for standard manufacturing processes like drying and milling. |
| First Weight Loss Step | ~15.7% | Corresponds to the loss of the CO₂ group (MW 44.01) from the parent molecule (MW 286.16). |
| Subsequent Steps | > 400 °C | Decomposition of the pentafluorosulfanylbenzene core. |
Chemical Stability & Forced Degradation
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the specificity of analytical methods.[8][13][14][15] The SF₅ group is exceptionally resistant to chemical attack, including acidic and basic hydrolysis.[1][16] Therefore, degradation is more likely to occur at other sites in the molecule, or only under very harsh conditions.
Hydrolytic Stability (Acid/Base Stress)
Causality: Hydrolytic stability is critical for predicting a drug's fate in the gastrointestinal tract and for developing aqueous formulations. The C-SF₅ bond is exceptionally stable to hydrolysis. Studies on related N-SF₅ compounds show stability even at pH 2.0.[1] The primary focus is thus on the stability of the overall molecule.
Objective: To assess the degradation of the compound across a pharmaceutically relevant pH range.
Materials & Equipment:
-
Test Compound Stock Solution (1 mg/mL in Acetonitrile)
-
Buffers: 0.1 N HCl (pH ~1.2), Phosphate Buffered Saline (PBS, pH 7.4), 0.01 N NaOH (pH ~12)
-
HPLC-UV or LC-MS system with a C18 column
-
Constant temperature incubator/water bath
Procedure:
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent content is low (<5%) to avoid solubility issues.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40 °C).
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze each aliquot by HPLC-UV or LC-MS. Monitor the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition.
Caption: Workflow for Hydrolytic Stability Assessment.
Anticipated Outcome: Due to the high stability of the SF₅ group and the aromatic ring, minimal to no degradation (<5%) is expected across all pH conditions under this protocol.[1] This resilience makes the compound highly suitable for oral dosage forms.
Oxidative Stability
Causality: Oxidation can occur during manufacturing (e.g., exposure to air) or in vivo. The SF₅ group is in a high oxidation state (S⁶⁺) and is highly resistant to further oxidation. The electron-deficient aromatic ring is also deactivated towards electrophilic attack.
Protocol: A similar protocol to the hydrolytic stability study can be followed, using 3% hydrogen peroxide (H₂O₂) as the oxidative stressor. Samples should be incubated at room temperature and analyzed over a 24-hour period.
Anticipated Outcome: No significant degradation is expected, highlighting the compound's robust oxidative stability.
Photostability
Causality: Photostability is a critical regulatory requirement (ICH Q1B). Unlike its general chemical inertness, the aryl-SF₅ bond can be susceptible to photolytic cleavage under environmentally relevant conditions.
A study on various aromatic SF₅ compounds demonstrated that the SF₅ group can degrade upon exposure to actinic radiation, with half-lives measured in hours.[17] The proposed degradation pathway involves the release of five fluoride ions to form a benzenesulfonate product.[17] This represents the most significant stability liability for this class of compounds.
Objective: To evaluate the degradation of the compound under exposure to UV and visible light.
Materials & Equipment:
-
Test Compound Solution (~50 µg/mL in ACN/Water)
-
Quartz tubes (for light-exposed sample) and amber vials (for dark control)
-
Calibrated photostability chamber compliant with ICH Q1B options (providing both cool white fluorescent and near-UV lamps)
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Prepare the solution and place it in both a quartz tube and an amber vial (dark control).
-
Exposure: Place both samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC-UV or LC-MS.
-
Data Analysis: Compare the chromatograms of the exposed and control samples. Calculate the percentage degradation and identify any major degradant peaks.
Caption: Hypothesized Photodegradation Pathway of Aryl-SF₅ Compounds.
Anticipated Outcome: Significant degradation (>10%) is possible.[17] This finding necessitates that the compound and its formulations be protected from light during manufacturing and storage, likely requiring amber vials or opaque packaging.
Summary & Practical Recommendations
This guide provides a comprehensive stability profile for this compound, grounded in the established chemistry of the SF₅ group.
| Stability Type | Assessment | Key Findings & Rationale | Practical Implications |
| Thermal | Excellent | The robust Aryl-SF₅ and S-F bonds confer high thermal resilience.[2][4][5][16] Decomposition is likely initiated by decarboxylation at temperatures >200°C. | Suitable for standard manufacturing processes involving heat (e.g., granulation, drying). No special temperature controls are needed for storage. |
| Hydrolytic | Excellent | The SF₅ group and the electron-deficient aromatic ring are highly resistant to acid and base-catalyzed hydrolysis.[1] | Highly stable in aqueous formulations and across the physiological pH range of the GI tract. Ideal for oral solid dosage forms. |
| Oxidative | Excellent | The sulfur atom is at its highest oxidation state, and the aromatic ring is deactivated, making the molecule resistant to common oxidants. | Low risk of oxidative degradation during manufacturing and storage. Compatible with a wide range of excipients. |
| Photolytic | Potential Liability | Studies on analogous compounds show the Aryl-SF₅ bond is susceptible to cleavage under UV/Vis light, leading to the formation of sulfonic acids.[17] | Critical: The compound and any drug product containing it must be protected from light at all times. Use of light-resistant packaging is mandatory. |
References
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.
-
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-73. [Link]
- Unknown Author. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- Unknown Author. (n.d.). Pentafluorosulfanyl (SF5)
- Enamine. (n.d.). SF5-containing building blocks.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- Unknown Author. (n.d.). 1.10 The Pentafluorosulfanyl Group (SF5) | Request PDF.
- TCI Chemicals. (n.d.).
- Pharmaguideline. (n.d.).
- Unknown Author. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Unknown Source.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Unknown Author. (2025). Hydrothermal stability of aromatic carboxylic acids | Request PDF.
- Unknown Author. (2026). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. American Chemical Society.
- Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- S. Singh, M. H. (n.d.).
- Creative Biolabs. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. researchgate.net [researchgate.net]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Aromatic SF₅ Compounds
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF₅) group, a moiety of burgeoning interest in medicinal chemistry, agrochemicals, and materials science, represents a significant advancement in the field of fluorine chemistry.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—extreme electronegativity, high thermal and chemical stability, and substantial lipophilicity—positions it as a valuable tool for molecular design.[2][3][4] This guide provides an in-depth exploration of the discovery and historical development of aromatic SF₅ compounds, tracing their journey from a low-yield curiosity to a readily accessible and highly sought-after functional group.
The Genesis: Sheppard's Pioneering Synthesis
The story of aromatic SF₅ compounds begins in the early 1960s with the seminal work of Dr. William A. Sheppard at DuPont.[5] In 1960, Sheppard first reported the synthesis of pentafluorosulfanylbenzene, the parent compound of this class, with his findings detailed in a 1962 publication in the Journal of the American Chemical Society.[6] This initial synthesis was achieved through the reaction of aryl disulfides or aryl sulfur trifluorides with silver(II) fluoride (AgF₂) at elevated temperatures (120 °C).[6]
While groundbreaking, Sheppard's method was hampered by low yields, particularly for the parent pentafluorosulfanylbenzene.[4][6] The process proved more effective for the synthesis of nitro-substituted derivatives, such as 3- and 4-nitropentafluorosulfanylbenzene, which could be prepared in approximately 30% yield.[6] Despite the synthetic challenges, Sheppard's initial report also laid the groundwork for understanding the chemical behavior of these novel compounds, including their participation in electrophilic aromatic substitution, Sandmeyer, and Grignard reactions.[6]
Following this initial discovery, a period of relatively limited activity ensued, with research primarily focused on characterizing the physical and spectroscopic properties of pentafluorosulfanylbenzene and its derivatives.[6] The inherent difficulties and high cost associated with Sheppard's AgF₂ method were significant barriers to the widespread adoption and exploration of aromatic SF₅ chemistry.[4]
The Evolution of Synthetic Methodologies: A Journey Towards Practicality
The latent potential of the SF₅ group spurred further research aimed at developing more efficient and practical synthetic routes. The 1990s saw a renewed interest, with Thrasher and co-workers elaborating on and improving Sheppard's original method for the preparation of ortho-substituted pentafluorosulfanylbenzenes.[6] Concurrently, Bowden and Greenhall developed a direct fluorination method for the conversion of nitrophenyl disulfides to their corresponding SF₅-nitrobenzenes.[6]
A significant breakthrough came with the development of alternative fluorinating agents. Ou and Janzen demonstrated that xenon difluoride (XeF₂) could convert phenyl disulfide to pentafluorosulfanylbenzene, albeit in a modest 25% yield.[6] Another approach involved the addition of the challenging-to-prepare pentafluorosulfanylacetylene to butadiene, as reported by Hoover and Coffman.[6]
However, it was the work of Umemoto and colleagues that truly revolutionized the synthesis of aromatic SF₅ compounds, ushering in a new era of accessibility.[7] They developed a practical and scalable two-step protocol starting from readily available diaryl disulfides or aryl thiols.[7]
Umemoto's Two-Step Protocol: A Paradigm Shift
Umemoto's method involves two key steps:
-
Formation of Arylsulfur Chlorotetrafluoride (ArSF₄Cl): The first step involves the treatment of a diaryl disulfide or an aryl thiol with chlorine gas (Cl₂) in the presence of an alkali metal fluoride.[7] This reaction generates the key intermediate, an arylsulfur chlorotetrafluoride.
-
Fluoride-Chloride Exchange: The ArSF₄Cl intermediate is then treated with a fluoride source, such as zinc fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides (Sb(III/V)), to exchange the chlorine atom for a fluorine atom, yielding the desired arylsulfur pentafluoride (ArSF₅) in good to excellent yields.[7]
This method represented a significant improvement over previous procedures in terms of cost, yield, practicality, and scalability, making a wide range of SF₅-containing aromatics readily accessible for the first time.[7]
Experimental Protocol: Umemoto's Synthesis of Pentafluorosulfanylbenzene
Step 1: Synthesis of Phenylsulfur Chlorotetrafluoride (PhSF₄Cl)
-
A solution of diphenyl disulfide (1.0 eq) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel equipped with a gas inlet and outlet.
-
An alkali metal fluoride (e.g., potassium fluoride, 2.0 eq) is added to the solution.
-
Chlorine gas is bubbled through the stirred solution at a controlled temperature (typically between 0 °C and room temperature).
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The solvent is removed under reduced pressure to yield the crude phenylsulfur chlorotetrafluoride, which can be purified by distillation or recrystallization.
Step 2: Synthesis of Pentafluorosulfanylbenzene (PhSF₅)
-
The purified phenylsulfur chlorotetrafluoride (1.0 eq) is dissolved in an appropriate solvent.
-
A fluoride source (e.g., zinc fluoride, 1.5 eq) is added to the solution.
-
The mixture is heated to a specified temperature and stirred for a designated period.
-
The reaction is monitored for the disappearance of the starting material and the formation of the product.
-
After completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.
-
The crude pentafluorosulfanylbenzene is then purified by distillation to afford the final product.
The development of more recent methods continues to expand the toolkit for synthesizing these valuable compounds. For instance, a one-pot synthesis from aryl boronic acids has been reported, and strategies for the late-stage introduction of the SF₅ group are actively being pursued.[8]
The "Super" Properties of the Pentafluorosulfanyl Group
The intense interest in aromatic SF₅ compounds stems from the unique and powerful properties imparted by the pentafluorosulfanyl group.[1][9] These properties make it an attractive bioisostere for the commonly used trifluoromethyl (CF₃) group in drug design and a valuable substituent in materials science.[3][10]
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |
| Electronegativity (Hammett Constant, σp) | 0.68 | 0.53 |
| Lipophilicity (Hansch Parameter, π) | 1.23 | 0.88 |
| Thermal Stability | High | High |
| Chemical Stability | High | High |
| Volume (ų) | 55.4 | 34.6 |
Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups.[11]
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry, surpassing even the trifluoromethyl group.[3][11] This strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, making it a powerful meta-directing group in electrophilic aromatic substitution reactions.[6]
-
Enhanced Lipophilicity: The SF₅ group is highly lipophilic, a property that can improve the ability of a molecule to permeate cell membranes, a crucial factor in drug development.[11][12]
-
Steric Bulk and Unique Geometry: The SF₅ group possesses an octahedral geometry and has a larger volume than the trifluoromethyl group.[11][13] This distinct size and shape can lead to more selective interactions with biological targets.[11]
-
Metabolic Stability: The strong sulfur-fluorine bonds contribute to the high thermal and chemical stability of the SF₅ group, making it resistant to metabolic degradation.[3][12]
Applications: From Pharmaceuticals to Advanced Materials
The unique combination of properties of the SF₅ group has led to its application in a variety of fields, with its impact continuing to grow as synthetic accessibility improves.
-
Medicinal Chemistry and Drug Development: The SF₅ group is increasingly being incorporated into drug candidates to enhance their metabolic stability, bioavailability, and potency.[2][3] It has been successfully used as a bioisostere for other functional groups, leading to the development of novel therapeutic agents, including insecticides that target insect GABA receptors with high selectivity.[2][3] The first SF₅-containing compound to enter clinical development has also been reported.[8]
-
Agrochemicals: Similar to its role in pharmaceuticals, the SF₅ group is used in the design of new pesticides and herbicides to improve their efficacy and environmental stability.[2]
-
Materials Science: The strong electronic effects of the SF₅ group are being exploited in the development of new optoelectronic materials, such as those used in organic electronics.[3] The ability of the SF₅ group to tune the electronic properties of molecules makes it a valuable component in the design of advanced materials with tailored functionalities.
Future Outlook
The journey of aromatic SF₅ compounds, from their challenging initial synthesis to their current status as a readily accessible and highly desirable functional group, is a testament to the continuous innovation in synthetic chemistry. The development of practical and scalable synthetic methods has unlocked the immense potential of this "super" functional group. As our understanding of the unique properties of SF₅-containing molecules deepens and new synthetic methodologies emerge, we can expect to see an even broader range of applications in drug discovery, agrochemicals, and materials science, solidifying the legacy of William A. Sheppard's pioneering discovery.
Visualizations
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Pentafluorosulfur (SF₅) Moiety in Drug Design
The landscape of medicinal chemistry is perpetually evolving, driven by the need for novel molecular entities with enhanced efficacy, selectivity, and pharmacokinetic profiles. Within the realm of fluorine chemistry, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group".[1] Its unique combination of physicochemical properties makes it a powerful tool for molecular design. The SF₅ group is characterized by its high thermal and chemical stability, substantial electronegativity, and significant lipophilicity.[2] These attributes can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]
As a bioisosteric replacement for commonly employed groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups, the SF₅ moiety offers a distinct steric and electronic signature.[3] This allows for fine-tuning of a drug candidate's properties to overcome challenges such as metabolic degradation or off-target effects.[2] The strategic incorporation of the SF₅ group can lead to improved pharmacokinetic and pharmacodynamic outcomes, making it an attractive component in the medicinal chemist's arsenal.[2]
This guide focuses on a key building block for introducing this valuable moiety: 2-Fluoro-5-(pentafluorosulfur)benzoic acid . The presence of the ortho-fluoro substituent, in conjunction with the potent electron-withdrawing nature of the SF₅ group, presents unique considerations for its application in synthesis, particularly in the crucial amide bond forming reactions that are central to drug discovery.
Physicochemical Properties and Their Implications
The utility of this compound as a building block is rooted in the distinct properties conferred by its substituents. A comparative analysis with related functional groups highlights its unique potential in modulating molecular characteristics.
| Property | Pentafluorosulfur (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl |
| Electronegativity (Hammett Constant, σp) | 0.68 | 0.53 | -0.20 |
| Lipophilicity (Hansch Parameter, π) | 1.23 | 0.88 | 1.98 |
| Steric Bulk (Volume, ų) | 55.4 | 34.6 | 76.9 |
Data compiled from multiple sources.[1]
The high electronegativity of the SF₅ group can significantly lower the pKa of the carboxylic acid, impacting its reactivity and the conditions required for efficient amide coupling. Furthermore, its substantial lipophilicity can enhance the ability of the resulting amide to cross cellular membranes, a critical factor for bioavailability. The unique octahedral geometry of the SF₅ group provides a larger steric footprint than a CF₃ group, which can be exploited to probe the topology of binding pockets and enhance selectivity.
Core Application: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The reactivity of this compound in these couplings is influenced by the strong electron-withdrawing effects of both the ortho-fluoro and para-SF₅ substituents, which can render the carboxylate a poorer nucleophile and the corresponding acyl chloride highly reactive. Below are detailed, field-proven protocols for the successful synthesis of amide derivatives using this key building block.
Protocol 1: Acyl Chloride Formation followed by Amination
This robust, two-step protocol is particularly effective for a wide range of amines, including those that are less nucleophilic. The initial conversion to the highly reactive acyl chloride ensures efficient coupling. This method is analogous to procedures used in the synthesis of SF₅-containing meta-diamide insecticides.[4][5][6][7]
Workflow Diagram:
A two-step amide synthesis workflow.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine of interest
-
Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous reaction vessel and magnetic stirrer
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous toluene or DCM (approx. 0.2 M concentration).
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. For oxalyl chloride, use 1.5-2.0 eq with a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
-
Amide Coupling:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Add a suitable base such as pyridine or DIPEA (1.5-2.0 eq).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Causality and Self-Validation: The initial conversion to the acyl chloride circumvents the reduced nucleophilicity of the carboxylate due to the electron-withdrawing substituents. The high reactivity of the acyl chloride drives the subsequent amidation to completion, even with less reactive amines. The progress of each step can be reliably monitored by LC-MS, providing clear validation of the reaction's success before proceeding.
Protocol 2: Direct Coupling with HATU
For more sensitive substrates where the formation of a harsh acyl chloride is not desirable, direct coupling using a uronium-based reagent like HATU is a highly effective alternative. This method is known for its mild conditions and high efficiency, even with electron-deficient systems.
Reaction Principle Diagram:
Mechanism of HATU-mediated amide coupling.
Materials:
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Amine of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous reaction vessel and magnetic stirrer
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or MeCN.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expertise and Trustworthiness: This protocol leverages the high reactivity of the HATU-activated ester, which is less susceptible to hydrolysis than the acyl chloride, often leading to cleaner reactions and higher yields for sensitive substrates. The reaction is typically self-validating through straightforward LC-MS analysis, which will show the consumption of starting materials and the formation of the desired product mass.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic deployment allows for the introduction of the unique SF₅ moiety, enabling the fine-tuning of a drug candidate's physicochemical and pharmacological properties. The protocols detailed herein provide robust and reliable methods for the synthesis of amide derivatives from this key intermediate. By understanding the interplay of the fluoro and pentafluorosulfur substituents, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.
References
-
Lee, C., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]
- Welch, J. T., & Kirsch, P. (Eds.). (2012). The impact of fluorine in medicinal chemistry. World Scientific.
-
Lee, C., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Semantic Scholar. Available at: [Link]
- Synthesis of some Amide derivatives and their Biological activity. (n.d.).
-
SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lee, C., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Center for Biotechnology Information. Available at: [Link]
-
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. Available at: [Link]
-
Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. (2023). Molecules. Available at: [Link]
-
Lee, C., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2022). ResearchGate. Available at: [Link]
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2020). National Center for Biotechnology Information. Available at: [Link]
-
Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. (2015). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. Available at: [Link]
-
A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer. (2021). ResearchGate. Available at: [Link]_
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-Fluoro-5-(pentafluorosulfur)benzoic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the Pentafluorosulfur (SF₅) Moiety in Medicinal Chemistry
The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous search for novel functional groups that can fine-tune the properties of drug candidates. Among the more recent additions to the medicinal chemist's toolkit is the pentafluorosulfur (SF₅) group, a moiety that has garnered the moniker of a "super-trifluoromethyl group."[1] This is attributed to its unique combination of physicochemical properties that are highly advantageous in drug design. The SF₅ group is characterized by its high electronegativity, remarkable thermal and chemical stability, and significant lipophilicity.[2] These attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets.[2]
When incorporated into a benzoic acid scaffold, particularly in conjunction with other strategic substitutions such as a fluorine atom, the SF₅ group offers a versatile platform for the synthesis of novel therapeutic agents. This guide focuses on the application of a particularly promising, yet underexplored building block: 2-Fluoro-5-(pentafluorosulfur)benzoic acid . We will delve into its hypothesized synthesis, its unique potential in drug design, and provide detailed protocols for its utilization.
The Unique Profile of this compound
The combination of a 2-fluoro substituent and a 5-pentafluorosulfur group on a benzoic acid core creates a molecule with a distinct set of properties that are highly attractive for drug discovery programs.
Physicochemical Properties and Their Implications in Drug Design:
| Property | Influence of the 2-Fluoro Group | Influence of the 5-SF₅ Group | Combined Effect |
| Acidity (pKa) | Increases acidity through inductive electron withdrawal, potentially influencing solubility and interactions with biological targets. | Strong electron-withdrawing nature significantly increases acidity, which can impact formulation and bioavailability. | The combined electron-withdrawing effects result in a highly acidic benzoic acid, a factor to be considered in prodrug strategies and salt formation. |
| Lipophilicity (LogP) | Generally increases lipophilicity, which can enhance membrane permeability. | Substantially increases lipophilicity, often more so than a trifluoromethyl group, which can improve cell penetration and access to hydrophobic binding pockets.[1] | The molecule is expected to be highly lipophilic, a key consideration for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. |
| Metabolic Stability | The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and leading to an increased drug half-life. | The SF₅ group is exceptionally stable under physiological conditions and resistant to metabolic degradation, further enhancing the metabolic stability of the parent molecule.[2] | The dual presence of these metabolically robust groups is anticipated to confer exceptional stability against enzymatic degradation, a highly desirable trait in drug candidates. |
| Conformational Control | The ortho-fluoro substituent can induce a specific conformation of the carboxylic acid group through intramolecular hydrogen bonding or steric effects, which can be crucial for binding to a target protein. | The bulky SF₅ group can act as a conformational anchor, restricting the rotation of the phenyl ring and presenting a specific vector for interactions within a binding site. | The interplay between the 2-fluoro and 5-SF₅ groups can enforce a well-defined three-dimensional structure, which is a powerful tool for rational drug design and optimizing target engagement. |
Proposed Synthesis of this compound
Direct synthetic routes to this compound are not yet widely reported in the scientific literature. However, based on established methods for the synthesis of aryl-SF₅ compounds, a plausible multi-step synthesis can be proposed, starting from commercially available 5-bromo-2-fluorobenzoic acid.
Caption: Proposed synthesis of this compound.
Protocol 1: Hypothesized Synthesis of this compound
Disclaimer: This protocol is a proposed route based on analogous reactions and has not been experimentally validated for this specific substrate. Optimization will be necessary.
Step 1: Synthesis of 2-Fluoro-5-mercaptobenzoic acid
-
To a solution of 5-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as DMF or NMP, add a thiolating agent (e.g., sodium thiomethoxide, 1.2 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the product.
-
If the intermediate is the methyl thioether, subsequent demethylation (e.g., using BBr₃) will be required to yield the free thiol.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 2-fluoro-5-mercaptobenzoic acid.
Step 2: Oxidative Fluorination to this compound
-
Caution: Oxidative fluorination reactions should be carried out by trained personnel in a well-ventilated fume hood, as they can be energetic and may involve corrosive reagents.
-
Suspend 2-fluoro-5-mercaptobenzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., acetonitrile or dichloromethane).
-
Add a suitable fluoride source (e.g., AgF₂, 5-10 eq) and an activating agent if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored carefully by ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction by carefully adding a reducing agent (e.g., a saturated solution of sodium bisulfite).
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Drug Design and Lead Optimization
The unique structural and electronic properties of this compound make it a highly valuable building block for the synthesis of novel drug candidates across various therapeutic areas. Its primary utility lies in its ability to be readily derivatized, most commonly through the formation of amides.
Sources
The Emergent Potential of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid in API Synthesis: A Detailed Application Guide
Introduction: Unveiling a Powerhouse Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity. Among these, the pentafluorosulfur (SF₅) group has emerged as a particularly compelling substituent, often dubbed a "super-trifluoromethyl group" for its potent combination of properties.[1][2] This guide delves into the application of a unique and powerful building block, 2-Fluoro-5-(pentafluorosulfur)benzoic acid , a trifunctional scaffold poised to accelerate the development of next-generation active pharmaceutical ingredients (APIs).
The SF₅ group is characterized by its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[1][3] These attributes can enhance a drug candidate's metabolic resistance, improve its membrane permeability, and modulate its interaction with biological targets.[1] When appended to a 2-fluorobenzoic acid core, the resulting molecule offers medicinal chemists a versatile platform for constructing complex molecular architectures. The fluorine atom at the 2-position can influence the acidity of the carboxylic acid and provide a vector for further chemical modification, while the carboxylic acid itself serves as a convenient handle for elaboration, most commonly through amide bond formation.
This document provides a comprehensive overview of the strategic utility of this compound, complete with detailed protocols for its application in key synthetic transformations relevant to API development.
Physicochemical Properties and Strategic Advantages
The unique arrangement of the fluoro, pentafluorosulfur, and carboxylic acid functionalities on the benzene ring imparts a distinct set of properties to this building block.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₇H₄F₆O₂S | High fluorine content can enhance metabolic stability. |
| Pentafluorosulfur (SF₅) Group | - High Electronegativity- High Lipophilicity- Exceptional Stability | Improves metabolic stability, enhances membrane permeability, and can increase binding affinity.[1] Acts as a bioisostere for trifluoromethyl, tert-butyl, and nitro groups.[4] |
| 2-Fluoro Substituent | Electron-withdrawing | Modulates the pKa of the carboxylic acid, potentially influencing solubility and target engagement. Can serve as a site for further functionalization. |
| Carboxylic Acid Group | Versatile synthetic handle | Enables straightforward derivatization, primarily through amide bond formation, to introduce diverse chemical functionalities. |
Core Synthetic Applications and Detailed Protocols
The true value of this compound lies in its reactivity and versatility in key bond-forming reactions that are central to the synthesis of small molecule APIs.
Amide Bond Formation: The Gateway to Diverse Chemical Space
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid moiety of this compound readily participates in standard coupling reactions.
Caption: General workflow for amide bond formation.
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent suitable for a wide range of amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the desired amide.
Causality and Insights:
-
Why HATU? HATU is a powerful activating agent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is less prone to racemization compared to intermediates formed with some other coupling reagents.[5]
-
The Role of DIPEA: As a non-nucleophilic base, DIPEA neutralizes the hexafluorophosphate salt formed during the reaction and facilitates the deprotonation of the amine, enhancing its nucleophilicity without competing in the coupling reaction.
-
Solvent Choice: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and reagents.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many APIs.[6] While the parent benzoic acid is not a direct substrate for this reaction, it can be readily converted to a suitable aryl halide (e.g., an aryl bromide or iodide) for subsequent coupling.
Caption: Strategy for biaryl synthesis via Suzuki-Miyaura coupling.
This protocol outlines the coupling of an aryl bromide, synthesized from this compound, with a generic boronic acid.
Materials:
-
Aryl bromide derived from this compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in 1,4-dioxane.
-
Add water to the mixture (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Expert Rationale:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a classic and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent System: The aqueous base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water is often used to ensure the solubility of both the organic and inorganic reaction components.
-
Inert Atmosphere: Degassing the reaction mixture is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.
Conclusion: A Versatile and Powerful Tool for the Modern Medicinal Chemist
This compound represents a significant addition to the medicinal chemist's toolbox. The unique combination of a stable, lipophilic, and strongly electron-withdrawing pentafluorosulfur group with a synthetically versatile fluorinated benzoic acid scaffold provides a powerful platform for the design and synthesis of novel APIs. The straightforward application of this building block in robust and well-established synthetic methodologies, such as amide bond formation and Suzuki-Miyaura cross-coupling, allows for the rapid exploration of chemical space and the generation of diverse compound libraries. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
- Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry – A European Journal, 23(53), 12955-12967.
- Carreira, E. M., et al. (2013). Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction. Organic Letters, 15(20), 5147–5149.
- Google Patents. (n.d.). Preparation method of 2-amino-5-fluorobenzoic acid.
- Dolan, R. W., et al. (2008). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Tetrahedron Letters, 49(35), 5244-5246.
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
- Joy, M. N., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions.
-
Carreira, E. M., et al. (2013). Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction. Scribd. Retrieved from [Link]
- Chen, K., & Gouverneur, V. (2020). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials.
- Dudding, T., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development, 25(4), 855-861.
- Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(15), 5896-5900.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Han, C., et al. (2016). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
-
Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]
- Stefani, H. A., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki-Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 61(11), 870-873.
- Beier, P. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ChemInform, 46(33).
-
Stefani, H. A., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. ResearchGate. Retrieved from [Link]
- Leas, D. A., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(33), 3249-3252.
-
Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes & Protocols: Amide Coupling with 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of SF₅-Containing Scaffolds
The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in modern medicinal chemistry.[1][2] Its potent electron-withdrawing nature, combined with high thermal and chemical stability, and significant lipophilicity, makes it an attractive moiety for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2][3] 2-Fluoro-5-(pentafluorosulfur)benzoic acid is a key building block for introducing this unique functional group. However, the very properties that make the SF₅ group desirable also present a significant synthetic challenge. The strong inductive effect deactivates the carboxylic acid, rendering it less nucleophilic and more resistant to activation, which can lead to sluggish and inefficient amide bond formation with standard coupling protocols.[4]
This guide provides a detailed examination of the reactivity of this compound and offers two robust, field-proven protocols for its successful coupling with a variety of amines. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot these critical reactions.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₆O₂S | N/A |
| Molecular Weight | 286.15 g/mol | N/A |
| Appearance | White to off-white solid | General Observation |
| Key Reactive Features | Electron-deficient aromatic ring, Deactivated carboxylic acid, Ortho-fluoro substituent | [1][2] |
Core Challenge: Overcoming Electronic Deactivation
The primary obstacle in the amide coupling of this compound is the significantly reduced nucleophilicity of the carboxylate anion. The combined electron-withdrawing effects of the ortho-fluoro and para-SF₅ groups diminish the electron density on the carboxylic acid, making the initial activation step with a coupling reagent the rate-limiting challenge. Consequently, standard or mild coupling conditions are often insufficient to achieve high yields.[4] Protocols must, therefore, employ highly efficient activating agents capable of forming a highly reactive intermediate that can be readily intercepted by the amine nucleophile.
Recommended Protocols for Amide Coupling
Two primary protocols are recommended, centered around uronium/aminium salt-based and carbodiimide-based coupling reagents, respectively. The choice between them may depend on the specific amine substrate, available laboratory reagents, and cost considerations.
Protocol 1: High-Efficiency Coupling Using HATU
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective coupling reagent, particularly for challenging substrates, due to its ability to rapidly form a highly reactive OAt-active ester.[5][6] This protocol is often the first choice for difficult couplings involving electron-deficient acids.
Mechanism of Action with HATU
The reaction proceeds in a two-step sequence. First, the carboxylate, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks the electrophilic carbon of HATU.[6][7] This forms a highly reactive OAt-ester intermediate. The amine then attacks this activated ester to yield the final amide product.[7]
Caption: HATU activation and subsequent amidation workflow.
Step-by-Step Experimental Protocol (HATU)
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂ at a concentration of 0.1-0.2 M).
-
Reagent Addition: Add HATU (1.1 - 1.2 eq) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours. For particularly unreactive amines, gentle heating (40-50 °C) may be required.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient.[2]
Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt
This classic method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).[4][8] The combination is crucial; EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is prone to side reactions. HOBt traps this intermediate to form a more stable HOBt-ester, which then reacts cleanly with the amine.[9] This method is often more cost-effective than using uronium salts.
Mechanism of Action with EDC/HOBt
The carboxylic acid first reacts with EDC to form the O-acylisourea.[10] HOBt then acts as a nucleophilic catalyst, converting the O-acylisourea into an HOBt active ester.[4][9] This two-step activation process minimizes side reactions and racemization (in the case of chiral acids). The amine then couples with the HOBt ester.[4]
Caption: EDC/HOBt activation and coupling pathway.
Step-by-Step Experimental Protocol (EDC/HOBt)
-
Preparation: To a dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Solvent and Base: Dissolve the solids in anhydrous DMF (0.1-0.2 M) and add DIPEA or another suitable base (2.5 - 3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Activation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Amine Addition: Add the amine (1.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
The aqueous washes help remove the water-soluble EDC-derived urea byproduct.[11]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc).
Protocol Comparison
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Coupling Reagent | HATU | EDC · HCl |
| Additive | None required | HOBt |
| Typical Base | DIPEA | DIPEA, NMM, or TEA |
| Reaction Time | Faster (2-12 h) | Slower (12-24 h) |
| Relative Cost | Higher | Lower |
| Key Advantage | High efficiency for difficult substrates | Cost-effective, water-soluble byproduct |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn.[12]
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[13][14]
-
HATU/EDC/HOBt: These reagents are irritants and potentially sensitizing. HOBt is known to have explosive properties under certain conditions, though it is generally stable in the hydrated form used for synthesis.[8]
-
DIPEA/DMF: DIPEA is corrosive and flammable. DMF is a reproductive toxin. Handle with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Upon combustion, SF₅-containing compounds can release hazardous fumes such as sulfur oxides and hydrogen fluoride.[15]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient activation of the carboxylic acid. | Switch to the more reactive HATU protocol. Increase the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous. |
| Low reactivity of the amine. | Increase reaction temperature to 40-50 °C. Increase reaction time. | |
| Formation of Side Products | Reaction of excess HATU with the amine. | Add the amine portion-wise. Avoid using a large excess of HATU.[5] |
| O-acylisourea rearrangement (EDC protocol). | Ensure HOBt is added before or with EDC to efficiently trap the intermediate.[8] | |
| Difficult Purification | Co-elution with urea byproducts. | For the EDC protocol, ensure thorough aqueous work-up to remove the water-soluble urea. For other ureas, careful chromatography is required. |
| Residual DMF in the final product. | During work-up, wash the organic layer with 5% LiCl solution. After concentration, co-evaporate with a high-boiling solvent like toluene or heptane under high vacuum. |
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5892-5895. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1937-1944. Retrieved from [Link]
-
Welch, J. T., & Lim, D. S. (2007). The pentafluorosulfanyl group in organic chemistry. Chemical Reviews, 107(11), 5125-5147. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]
-
Lee, H., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(18), 3345. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Beier, P., & Pastyříková, T. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(17), 8345-8353. Retrieved from [Link]
-
Wheeler, C. R., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development, 27(5), 894-901. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Retrieved from [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2024). Safety Data Sheet: Perfluoro-compound FC-77. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 2-Fluoro-5-(pentafluorosulfur)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Unique Profile of 2-Fluoro-5-(pentafluorosulfur)benzoic acid
This compound is a distinctive chemical building block poised to make a significant impact in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure is characterized by three key functionalities: a carboxylic acid ripe for derivatization, a fluorine atom that can modulate electronic properties and participate in specific reactions, and the pentafluorosulfanyl (SF₅) group.
The SF₅ group is of particular interest and is often dubbed a "super-trifluoromethyl group".[1][2] It imparts a unique combination of properties to a molecule, including:
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, which can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[3]
-
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to metabolic degradation and harsh chemical conditions.[3][4]
-
Lipophilicity: Despite its high fluorine content, the SF₅ group can increase the lipophilicity of a molecule, a critical parameter for membrane permeability and bioavailability in drug candidates.[3][4]
-
Steric Bulk: The conical shape and size of the SF₅ group can be used to probe steric pockets in enzyme active sites and influence the conformation of molecules.
These properties make this compound an attractive starting material for the synthesis of novel compounds with potentially enhanced biological activity, improved pharmacokinetic profiles, and unique material characteristics. This guide provides detailed protocols for the derivatization of this versatile building block, focusing on reactions at the carboxylic acid and the fluorine-substituted carbon.
I. Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is the most readily derivatized functional group in this compound. The two primary transformations are the formation of amides and esters.
A. Amide Bond Formation: Synthesis of Novel Benzamides
Amide bond formation is a cornerstone of medicinal chemistry. The following protocols detail two robust methods for the synthesis of amides from this compound: one utilizing a modern coupling reagent and the other proceeding through a classical acid chloride intermediate.
This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent that minimizes side reactions and often provides high yields under mild conditions.[5][6] It is particularly well-suited for a wide range of amines, including those that are sterically hindered or have poor nucleophilicity.
Reaction Workflow:
Caption: HATU-mediated amide coupling workflow.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Causality and Trustworthiness: The use of HATU in combination with a non-nucleophilic base like DIPEA efficiently generates an OAt-active ester from the carboxylic acid.[6] This activated intermediate readily reacts with the amine nucleophile. The formation of a stable urea byproduct and the mild reaction conditions contribute to the high efficiency and reliability of this protocol.
This classical two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]
Reaction Workflow:
Caption: Amide synthesis via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (primary or secondary)
-
Pyridine or Triethylamine
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic amount of anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reactions under reflux and inert atmosphere
Procedure:
-
Acyl Chloride Formation: a. To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq). b. Add anhydrous toluene or DCM, followed by a catalytic amount of anhydrous DMF (1-2 drops). c. Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. d. Heat the reaction mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases. e. Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Amidation: a. Dissolve the crude acyl chloride in anhydrous DCM or another suitable aprotic solvent under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (1.2 eq) in the same anhydrous solvent. d. Add the amine solution dropwise to the acyl chloride solution at 0 °C. e. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the residue by column chromatography or recrystallization.
Causality and Trustworthiness: The conversion of the carboxylic acid to the highly electrophilic acyl chloride significantly enhances its reactivity towards even weak amine nucleophiles. The use of a base in the amidation step is crucial to neutralize the HCl generated during the reaction.[8] This self-validating system ensures high conversion by driving the reaction to completion.
Quantitative Data Summary for Amidation:
| Method | Coupling Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| Protocol 1 | HATU | DIPEA | DMF | Room Temp. | 4-12 h |
| Protocol 2 | SOCl₂ | Pyridine/TEA | Toluene/DCM | Reflux / 0°C to RT | 2-6 h (total) |
B. Esterification: Accessing Novel Ester Derivatives
Esterification is another fundamental derivatization of carboxylic acids, providing access to compounds with altered solubility, polarity, and biological activity.
This is a classic and cost-effective method for esterification that utilizes an excess of the alcohol as the solvent and a strong acid as a catalyst to drive the equilibrium towards the ester product.[9][10]
Reaction Workflow:
Caption: Fischer-Speier esterification process.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used in excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate or ether for extraction
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release CO₂ pressure.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Causality and Trustworthiness: Le Chatelier's principle is the guiding tenet of this reaction. By using a large excess of the alcohol, the equilibrium is shifted towards the formation of the ester and water. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
Quantitative Data Summary for Esterification:
| Method | Catalyst | Alcohol | Temperature | Typical Reaction Time |
| Fischer-Speier | H₂SO₄ | Excess | Reflux | 4-24 h |
II. Derivatization via Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing pentafluorosulfanyl (SF₅) group and the fluorine atom on the aromatic ring makes the carbon atom bearing the fluorine susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of nucleophiles at this position.
This protocol provides a general framework for the substitution of the fluorine atom with various nucleophiles. The reactivity of the nucleophile and the reaction conditions will determine the outcome.
Reaction Workflow:
Caption: General workflow for SₙAr reactions.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, an amine, or a thiol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Dilute aqueous acid (e.g., 1 M HCl) for workup
-
Ethyl acetate for extraction
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent, add the nucleophile (1.1-1.5 eq).
-
Add the base (1.5-2.0 eq) portion-wise at room temperature. For less reactive nucleophiles or when using a weaker base like K₂CO₃, heating may be required.
-
Heat the reaction mixture to a temperature between 60-120 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and acidify with dilute HCl to protonate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Trustworthiness: The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The strongly electron-withdrawing SF₅ group stabilizes this negatively charged intermediate, thereby facilitating the reaction.[2][12] The choice of a polar aprotic solvent is critical as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its nucleophilicity.
Quantitative Data Summary for SₙAr:
| Nucleophile Type | Base | Solvent | Temperature | Typical Reaction Time |
| Phenols (O-Nu) | K₂CO₃ | DMF | 80-120 °C | 6-18 h |
| Amines (N-Nu) | K₂CO₃/DIPEA | DMSO | 60-100 °C | 4-12 h |
| Thiols (S-Nu) | NaH/K₂CO₃ | DMF | Room Temp. - 80 °C | 2-8 h |
References
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - PubMed Central. Available at: [Link]
-
Making Acyl Chlorides (Acid Chlorides) - Chemistry LibreTexts. Available at: [Link]
-
The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. Available at: [Link]
-
2,5-Furandicarboxylic acid fluoro-containing esters synthesis - Fluorine notes - P&M Invest. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC. Available at: [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. Available at: [Link]
-
Convertion of Acid to acid chloride - ResearchGate. Available at: [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC - NIH. Available at: [Link]
- US8022244B2 - Method for producing benzoic acid esters - Google Patents.
-
Pentafluorosulfanyl (SF5) technology - Melius Organics. Available at: [Link]
-
Fischer esterification reaction of benzoic acid and polyhydric alcohols... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available at: [Link]
-
Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. Available at: [Link]
-
(PDF) Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids - ResearchGate. Available at: [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual - Studylib. Available at: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. Available at: [Link]
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid - PubChem. Available at: [Link]
-
Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series - YouTube. Available at: [Link]
Sources
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. apexbt.com [apexbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. studylib.net [studylib.net]
- 11. youtube.com [youtube.com]
- 12. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Incorporation of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Emerging Prominence of the Pentafluorosulfur (SF5) Group in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart superior pharmacological properties is relentless. Protein kinases, as central regulators of cellular signaling, remain a critical class of drug targets, particularly in oncology and immunology. The development of potent and selective kinase inhibitors often hinges on the strategic functionalization of core heterocyclic systems. In this context, the emergence of the pentafluorosulfur (SF5) group as a bioisostere for commonly employed functionalities, such as the trifluoromethyl (CF3) and tert-butyl groups, has garnered significant attention.[1]
Often dubbed a "super-trifluoromethyl group," the SF5 moiety possesses a unique combination of properties that make it highly attractive for drug design.[2] Its octahedral geometry, larger volume compared to the CF3 group, high electronegativity, and exceptional metabolic stability can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] Specifically, the incorporation of an SF5 group can lead to enhanced binding affinity, improved metabolic robustness, and modulated lipophilicity, thereby increasing the overall efficacy and developability of kinase inhibitors.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key SF5-containing building block, 2-Fluoro-5-(pentafluorosulfur)benzoic acid , in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its application in amide bond formation, and discuss the characterization of the resulting inhibitor scaffolds.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. This compound is a white to off-white solid with the following key properties:
| Property | Value | Source |
| Molecular Formula | C7H3F6O2S | PubChem |
| Molecular Weight | 286.15 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Melting Point | 115-119 °C | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and THF. |
Safety and Handling: As with all fluorinated compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Core Application: Amide Coupling for the Synthesis of a Kinase Inhibitor Scaffold
The primary application of this compound in kinase inhibitor synthesis is its use as a carboxylic acid coupling partner to form a critical amide bond. This amide linkage often serves as a key hydrogen bond donor/acceptor and provides a robust connection between the SF5-phenyl moiety and the core heterocyclic scaffold of the inhibitor.
The following protocol outlines a general yet robust procedure for the amide coupling of this compound with a representative amine, 4-amino-N-methyl-2-(pyridin-2-yl)benzamide, to form a hypothetical p38 MAPK inhibitor. The p38 MAPK signaling pathway is a crucial mediator of inflammatory responses and cellular stress, making it a validated target for a range of diseases.[3][6]
Illustrative Kinase Signaling Pathway: p38 MAPK
Caption: Amide Coupling Reaction Scheme.
Materials:
-
This compound (1.0 equiv)
-
4-Amino-N-methyl-2-(pyridin-2-yl)benzamide (1.1 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and 4-amino-N-methyl-2-(pyridin-2-yl)benzamide (1.1 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.
-
Base Addition: Add DIPEA (3.0 equiv) to the reaction mixture and stir for 5 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the activated carboxylic acid.
-
Coupling Agent Addition: Add HATU (1.2 equiv) to the reaction mixture in one portion. HATU is a highly efficient and widely used coupling reagent that minimizes racemization in chiral substrates and is effective for coupling electron-deficient anilines. [7]5. Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(methylcarbamoyl)-3-(pyridin-2-yl)phenyl)-2-fluoro-5-(pentafluorosulfur)benzamide.
Rationale for Reagent Selection:
-
HATU: Chosen for its high efficiency and ability to couple sterically hindered or electronically deactivated amines and carboxylic acids. It forms a highly reactive O-acylisourea intermediate.
-
DIPEA: A bulky, non-nucleophilic amine base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, promoting a homogenous reaction environment.
Data Presentation: Expected Outcome and Characterization
The successful synthesis should yield the desired product as a solid. The following table summarizes the expected data for the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-(4-(methylcarbamoyl)-3-(pyridin-2-yl)phenyl)-2-fluoro-5-(pentafluorosulfur)benzamide | C20H14F6N4O2S | 532.41 | 75-90 |
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H amide proton (as a broad singlet), and the methyl group protons.
-
¹⁹F NMR: The fluorine NMR will be critical for confirming the presence of the SF5 and the fluoro substituents, showing distinct signals with appropriate coupling patterns.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons, including the carbonyl carbon of the amide.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the synthesized compound, confirming its elemental composition.
Workflow for Synthesis and Purification
Caption: General Workflow for Kinase Inhibitor Synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its unique electronic and steric properties, conferred by the SF5 and fluoro groups, offer medicinal chemists a powerful tool to modulate the pharmacological profiles of their lead compounds. The robust amide coupling protocol presented herein provides a reliable and adaptable method for incorporating this key fragment into a variety of kinase inhibitor scaffolds. The ability to fine-tune properties such as metabolic stability, cell permeability, and target engagement through the introduction of the SF5 group underscores its growing importance in the field of drug discovery.
References
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PMC. [Link]
-
Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. (n.d.). PMC. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (n.d.). PMC. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2020). ResearchGate. [Link]
-
(PDF) Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. (2023). ResearchGate. [Link]
-
Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. (n.d.). NIH. [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2016). MDPI. [Link]
- WO2013064714A1 - Drugs for inhibiting p38 and uses thereof. (n.d.).
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2024). NIH. [Link]
-
Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2014). RSC Publishing. [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. (n.d.). PMC. [Link]
-
US Patent No. 8829195. (2021). Regulations.gov. [Link]
-
2-Fluoro-5-sulfamoylbenzoic acid. (n.d.). PubChem. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2020). MDPI. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2018). MDPI. [Link]
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (2024). ChemRxiv. [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). PubMed. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis(t[3][8][9]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PMC. [Link]
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). [No Source Found].
-
The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen. [Link]
-
Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (2014). RSC Publishing. [Link]
- US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (n.d.).
-
Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PubMed Central. [Link]
- BTK Inhibitors Synergise With 5-FU to Treat Drug-Resistant TP53-null Colon Cancers. (2019). [No Source Found].
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. [Link]
Sources
- 1. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 7. ossila.com [ossila.com]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rising Star in Agrochemicals: Application Notes for 2-Fluoro-5-(pentafluorosulfur)benzoic acid
Introduction: The relentless pursuit of more potent, selective, and environmentally benign agrochemicals has led researchers to explore novel molecular scaffolds. Among these, compounds bearing the pentafluorosulfur (SF₅) group are gaining significant traction. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target, making it a highly desirable feature in the design of next-generation pesticides.[1][2] This guide provides a comprehensive overview of the potential of 2-Fluoro-5-(pentafluorosulfur)benzoic acid as a key building block in the synthesis of innovative agrochemicals.
I. Physicochemical Properties and Advantages of the SF₅ Group
The strategic incorporation of the pentafluorosulfur group into an aromatic system like benzoic acid can impart several advantageous properties to the resulting agrochemical candidates.
Key Physicochemical Properties of the SF₅ Group:
| Property | Description | Impact on Agrochemical Performance |
| High Electronegativity | The SF₅ group is one of the most strongly electron-withdrawing groups known. | Can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with target enzymes or receptors. |
| Exceptional Stability | The sulfur-fluorine bonds in the SF₅ group are extremely strong, conferring high thermal and chemical stability. | Leads to increased metabolic stability of the agrochemical in plants and insects, prolonging its efficacy.[1] |
| High Lipophilicity | Despite its polarity, the SF₅ group is highly lipophilic. | Enhances the molecule's ability to penetrate the waxy cuticle of plant leaves and the chitinous exoskeleton of insects. |
| Steric Bulk | The SF₅ group is sterically demanding. | Can be used to probe steric pockets in target proteins and may contribute to increased selectivity. |
II. Proposed Synthesis of this compound
While the direct synthesis of this compound is not widely reported, a plausible and scientifically sound multi-step synthetic route can be proposed based on established organofluorine and sulfur chemistry. The following protocol is a conceptualized pathway starting from the commercially available 2-fluoro-5-aminobenzoic acid.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
Step 1: Diazotization of 2-Fluoro-5-aminobenzoic acid
-
Materials: 2-Fluoro-5-aminobenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), distilled water, ice.
-
Procedure:
-
Suspend 2-fluoro-5-aminobenzoic acid in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting 2-fluoro-5-diazoniumbenzoyl chloride solution is used immediately in the next step.
-
-
Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures forms a relatively stable diazonium salt.[3] This intermediate is a versatile precursor for introducing a wide range of functional groups onto the aromatic ring.[4][5][6]
Step 2: Introduction of the Pentafluorosulfur (SF₅) Group
-
Materials: 2-Fluoro-5-diazoniumbenzoyl chloride solution from Step 1, a suitable SF₅ source (e.g., silver pentafluorosulfide (AgSF₅) or pentafluorosulfur chloride (SF₅Cl) with a copper catalyst), appropriate solvent (e.g., acetonitrile).
-
Procedure:
-
In a separate reaction vessel, prepare a solution or suspension of the SF₅ source in the chosen solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the SF₅ source mixture.
-
If using SF₅Cl, a copper(I) or copper(II) catalyst is typically required to facilitate the reaction.
-
Allow the reaction to proceed, monitoring for the evolution of nitrogen gas, which indicates the decomposition of the diazonium salt and the formation of the desired product. The reaction temperature may need to be carefully controlled.
-
-
Causality: This step is analogous to a Sandmeyer-type reaction, where the diazonium group is replaced by the SF₅ group.[7] The choice of SF₅ reagent and catalyst is crucial for achieving good yields and minimizing side reactions. The use of diazonium salts for the synthesis of aryl sulfonyl fluorides has been reported, providing a basis for this proposed transformation.[4]
Step 3: Hydrolysis to the Carboxylic Acid
-
Materials: The crude product from Step 2, water, suitable organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
After the reaction in Step 2 is complete, quench the reaction mixture with water.
-
The resulting 2-fluoro-5-(pentafluorosulfur)benzoyl chloride will hydrolyze to the corresponding carboxylic acid.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Self-Validating System and Safety Precautions:
-
Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material and the formation of the product.
-
Spectroscopic Analysis: The structure of the final product and key intermediates should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The characteristic ¹⁹F NMR signal for the SF₅ group (a doublet and a quintet in a 4:1 ratio) is a key diagnostic feature.
-
Safety: Diazonium salts can be explosive when isolated and dry. Therefore, they should be prepared at low temperatures and used immediately in solution. Reactions involving SF₅Cl should be carried out in a well-ventilated fume hood due to its toxicity and reactivity.
III. Applications in Agrochemical Synthesis
This compound is a versatile precursor for the synthesis of a variety of agrochemicals, particularly insecticides, and potentially herbicides and fungicides.
A. Insecticides: Meta-Diamide Analogs
A prominent application of fluorinated benzoic acids is in the synthesis of meta-diamide insecticides. A study has reported the synthesis of novel meta-diamide insecticides containing the SF₅ group, which demonstrated high insecticidal activity.[8] The synthesis starts with a related fluorinated benzoic acid and couples it with an SF₅-containing aniline. This compound can be envisioned as a key component in the synthesis of similar potent insecticides.
General Synthetic Scheme for SF₅-Containing Meta-Diamide Insecticides:
Caption: General workflow for the synthesis of SF₅-meta-diamide insecticides.
Protocol: Synthesis of a Hypothetical SF₅-Meta-Diamide Insecticide
-
Activation of the Carboxylic Acid:
-
React this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. This activation step makes the carboxyl group more reactive towards nucleophilic attack.
-
-
Amide Coupling:
-
React the in-situ generated acyl chloride with a substituted aniline (e.g., 2,6-dimethyl-4-amino-1-(pentafluorosulfur)benzene) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
-
The reaction is typically stirred at room temperature until completion.
-
-
Work-up and Purification:
-
The reaction mixture is washed with aqueous acid and base to remove unreacted starting materials and byproducts.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
-
Biological Activity of a Related SF₅-Containing Meta-Diamide Insecticide:
A study on 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide demonstrated its high insecticidal activity against the diamondback moth (Plutella xylostella).[8]
| Compound | Target Pest | Activity |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | Plutella xylostella (3rd instar larvae) | High insecticidal activity and excellent selectivity.[8] |
This data strongly suggests that novel meta-diamides derived from this compound could exhibit similar or even enhanced insecticidal properties.
B. Potential as Herbicides and Fungicides
While specific examples of herbicides and fungicides derived from this compound are not yet prevalent in the literature, the structural motifs of fluorinated benzoic acids are present in several commercial agrochemicals.[9]
-
Herbicides: Fluorinated benzoic acid derivatives are known to act as herbicides.[9] The introduction of the SF₅ group could enhance their herbicidal efficacy and spectrum of activity.
-
Fungicides: Benzoic acid derivatives have also shown antifungal activity.[10][11] The unique electronic and lipophilic properties of the SF₅ group could lead to the development of novel fungicides with improved performance. For instance, fluorinated sulphonamide compounds have been shown to be effective in controlling various plant diseases.[12]
IV. Conclusion
This compound represents a highly promising, albeit challenging, building block for the synthesis of next-generation agrochemicals. The unique properties of the SF₅ group offer a compelling avenue for enhancing the biological activity, metabolic stability, and selectivity of pesticides. The proposed synthetic route, based on established chemical principles, provides a roadmap for accessing this valuable intermediate. The demonstrated success of SF₅-containing insecticides, coupled with the known herbicidal and fungicidal potential of fluorinated benzoic acids, underscores the significant potential of this compound in addressing the ongoing challenges in crop protection. Further research into the synthesis and biological evaluation of derivatives of this compound is strongly encouraged.
References
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
-
Khan, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of the Indian Chemical Society, 100(1), 100822. [Link]
-
Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF₅) organic molecules. Organic & Biomolecular Chemistry, 10(43), 8573-8586. [Link]
-
Douglas, J. T., et al. (2015). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Photochemical & Photobiological Sciences, 14(10), 1817-1821. [Link]
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. MDPI. [Link]
-
Bezerra, J. D. P., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(17), 5567-5575. [Link]
-
Zhang, X., et al. (2022). The reaction of aryl diazonium salts and the synthesis of bicyclo[1.1.1]pentan‐1‐ylpentafluoro‐λ⁶‐sulfane. Chemistry – An Asian Journal, 17(22), e202200868. [Link]
-
Crowley, P. J., et al. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA International Journal for Chemistry, 58(3), 138-142. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF₅). [Link]
-
Ramírez-García, L. A., et al. (2021). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Natural Product Research, 35(22), 4859-4863. [Link]
-
Wang, Y., et al. (2022). One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. Frontiers in Chemistry, 10, 848581. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper- Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. [Link]
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
-
Zepeda-Vallejo, L. G., et al. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 8(8), 819. [Link]
-
Sreenivasa, S., et al. (2013). (PDF) 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Semantic Scholar. [Link]
-
Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. [Link]
-
Li, Y., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Nature Communications, 14(1), 4496. [Link]
-
Shchegolkov, E. V., et al. (2019). Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity. Journal of Fluorine Chemistry, 224, 57-64. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Farlow, A., & Krömer, J. O. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Singh, P., & Kumar, V. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2645-2675. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Unique Properties of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid in Advanced Materials Science
An Application Guide for Researchers
Introduction: The relentless pursuit of novel materials with enhanced performance characteristics has led researchers to explore unique molecular building blocks. 2-Fluoro-5-(pentafluorosulfur)benzoic acid is an exemplar of such a molecule, positioned at the intersection of fluorine chemistry and materials science. The incorporation of the pentafluorosulfur (SF₅) group, often dubbed a "super-trifluoromethyl group," imparts a remarkable combination of properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity.[1][2] This, coupled with the reactivity of the carboxylic acid and the influence of the fluorine substituent, makes it a highly versatile precursor for a new generation of polymers, liquid crystals, and functional surfaces.
This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. It offers detailed protocols, theoretical frameworks, and practical insights to empower researchers in leveraging the exceptional properties of this compound.
The Pentafluorosulfur Group: A Game-Changer for Material Properties
The SF₅ group is a cornerstone of this molecule's potential. Its unique attributes fundamentally alter the electronic and physical properties of any material into which it is incorporated.
Key Properties of the SF₅ Group:
| Property | Description | Impact on Materials |
| High Electronegativity | The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups.[1] | Alters the electronic landscape of polymers and organic semiconductors, potentially enhancing charge transport and modifying reactivity. |
| Thermal & Chemical Stability | The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to thermal degradation and chemical attack under a wide range of conditions, including oxidizing, reducing, and strongly acidic or basic environments.[1][3] | Leads to the creation of robust polymers and coatings with extended operational lifetimes in harsh environments. |
| High Lipophilicity | Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, which can enhance solubility in nonpolar solvents and improve interfacial properties.[1] | Useful for creating materials with specific solubility profiles and for designing functional surfaces with controlled wetting properties. |
| Steric Bulk | The octahedral geometry of the SF₅ group provides significant steric hindrance, which can be used to control polymer chain packing and intermolecular interactions. | Influences the morphology and crystallinity of polymers, and can be used to create materials with tailored free volume. |
Application I: High-Performance Polymers with Enhanced Thermal and Chemical Resistance
The combination of a reactive carboxylic acid group and the stable, bulky SF₅ moiety makes this compound an ideal monomer for the synthesis of high-performance polymers such as polyamides and polyesters. The presence of the SF₅ group in the polymer backbone is anticipated to significantly enhance thermal stability, chemical resistance, and dielectric properties.
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a high-performance polyamide.
Experimental Protocol: Synthesis of a Polyamide
Objective: To synthesize a polyamide incorporating the 2-fluoro-5-(pentafluorosulfur)phenyl moiety.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Methanol
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-fluoro-5-(pentafluorosulfur)benzoyl chloride. Use this directly in the next step.
-
-
Polymerization:
-
In a separate flame-dried flask, dissolve the aromatic diamine (1.0 eq) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride in a minimal amount of anhydrous NMP and add it dropwise to the diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
-
Expected Outcome: A high-molecular-weight polyamide with exceptional thermal stability (expected Td₅ > 450 °C) and chemical resistance. The fluorine and SF₅ content should also result in a low dielectric constant and low moisture uptake.
Application II: Functionalization of Surfaces for Controlled Wettability
The carboxylic acid group of this compound provides a convenient anchor for grafting onto hydroxyl-terminated surfaces, such as silicon wafers, glass, or metal oxides. The high lipophilicity and low surface energy of the SF₅ group can be exploited to create highly hydrophobic or superhydrophobic surfaces.
Workflow for Surface Functionalization
Caption: Workflow for surface functionalization.
Experimental Protocol: Surface Modification
Objective: To create a hydrophobic surface by grafting this compound onto a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU.[4]
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Substrate Hydroxylation:
-
Clean the silicon wafers by sonicating in acetone and isopropanol.
-
Immerse the wafers in piranha solution for 30 minutes to generate a high density of hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers copiously with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the hydroxylated wafers in the APTES solution and heat at 60 °C for 2 hours.
-
Rinse the wafers with toluene and then sonicate in toluene to remove any physisorbed silane.
-
Cure the amine-terminated wafers in an oven at 110 °C for 1 hour.
-
-
Amide Coupling:
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound (1.2 eq) and a coupling agent like HATU (1.2 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Immerse the amine-functionalized wafers in this solution and allow the reaction to proceed for 12 hours at room temperature.
-
-
Final Cleaning and Characterization:
-
Remove the wafers from the solution and rinse thoroughly with DCM, ethanol, and deionized water.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Characterize the surface using contact angle goniometry to measure hydrophobicity, X-ray photoelectron spectroscopy (XPS) to confirm the presence of fluorine and sulfur, and atomic force microscopy (AFM) to assess surface morphology.
-
Further Potential Applications
-
Liquid Crystals: The rigid aromatic core and the highly polar SF₅ group make this molecule a promising candidate for the synthesis of novel liquid crystalline materials with unique dielectric properties.[5]
-
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can be used to synthesize new MOFs or act as a modulator in the synthesis of existing MOFs to tune their properties, similar to how 2-fluorobenzoic acid is used.[6]
-
Drug Development: While the focus here is on materials science, the unique properties of the SF₅ group are also highly valuable in medicinal chemistry for enhancing the metabolic stability and efficacy of drug candidates.[1]
Conclusion
This compound is a compelling building block for the creation of advanced materials. Its unique combination of a highly stable and electron-withdrawing SF₅ group with a versatile carboxylic acid handle opens up a vast design space for materials scientists. The protocols and workflows outlined in this guide provide a starting point for researchers to explore the exciting potential of this compound in creating next-generation polymers, functional surfaces, and other high-performance materials.
References
-
ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
National Institutes of Health. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
PubMed. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Polymerization Reactions Involving 2-Fluoro-5-(pentafluorosulfur)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of the polymerization of 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a unique monomer poised to yield high-performance polymers with significant potential in advanced materials and drug delivery systems. This document offers detailed protocols, an analysis of the underlying chemical principles, and a prospective look at the applications of the resulting polymers, grounded in the distinctive properties imparted by the pentafluorosulfur (SF₅) group.
Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety in Polymer Chemistry
The incorporation of fluorine-containing functional groups into polymer backbones has long been a strategy to enhance material properties. The pentafluorosulfur (SF₅) group, in particular, offers a compelling combination of attributes that make it highly attractive for the synthesis of advanced polymers. Often referred to as a "super-trifluoromethyl" group, the SF₅ moiety is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2] These properties can translate into polymers with enhanced thermal resistance, chemical inertness, and modified solubility profiles, making them suitable for demanding applications.[3][4]
This compound presents itself as a valuable monomer for creating novel polymers where the robust SF₅ group can be systematically incorporated into the polymer chain. The presence of the carboxylic acid functionality allows for a range of polymerization reactions, most notably condensation polymerizations such as polyesterification and polyamidation. The additional fluorine atom on the benzene ring further influences the electronic properties of the monomer and the resulting polymer.
Polymers derived from this monomer are anticipated to be valuable in the field of drug delivery. The controlled release of therapeutic agents can be facilitated by polymer carriers, and the unique properties of SF₅-containing polymers could lead to new advancements in this area.[5][6][7]
Monomer Synthesis: A Proposed Synthetic Pathway
A reliable source of high-purity monomer is paramount for successful polymerization. While a definitive, optimized synthesis for this compound is not widely documented, a plausible synthetic route can be proposed based on established organofluorine chemistry. A potential pathway involves the synthesis of a 2-fluoro-5-halobenzoic acid precursor, followed by the introduction of the pentafluorosulfur group.
A feasible precursor, 2-fluoro-5-bromobenzoic acid, can be synthesized from o-fluorobenzoic acid using a brominating agent such as potassium bromate in the presence of sulfuric acid.[8]
The subsequent conversion of the bromo-substituent to the desired pentafluorosulfur group represents a more complex transformation. Recent advancements in the synthesis of SF₅-containing aromatic compounds suggest that a thioaryl precursor can be converted to the SF₅-aryl compound in a single step using a fluorinating agent like silver (II) fluoride with a tetraalkylammonium halide.[9]
Polymerization Protocols
The carboxylic acid group of this compound is the primary handle for polymerization. Based on established methods for fluorinated aromatic carboxylic acids, the following protocols for polyesterification and polyamidation are proposed.
Synthesis of Polyesters via Direct Polyesterification
Direct polyesterification offers a straightforward route to producing polyesters from dicarboxylic acids and diols.[10] For the polymerization of this compound, it would be co-polymerized with a suitable diol.
Protocol: Synthesis of a Polyester from this compound and a Diol
-
Materials:
-
This compound
-
Aliphatic or aromatic diol (e.g., 1,6-hexanediol or bisphenol A)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., xylene for azeotropic water removal)
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of this compound and the chosen diol.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5 mol%).
-
Add a suitable volume of xylene to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by collecting the water generated in the Dean-Stark trap. The reaction is considered complete when water evolution ceases.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and catalyst, and dry it under vacuum at an elevated temperature.
-
Synthesis of Polyamides via Low-Temperature Polyamidation
Low-temperature solution polyamidation is a common method for preparing high-molecular-weight polyamides from dicarboxylic acids and diamines, particularly for aromatic monomers.[11]
Protocol: Synthesis of a Polyamide from this compound and a Diamine
-
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Activating agent (e.g., triphenyl phosphite)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (optional, to enhance solubility)
-
-
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and the aromatic diamine in anhydrous NMP.
-
Add pyridine to the solution, which will act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add triphenyl phosphite to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete polymerization.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash it extensively with methanol and water, and then dry it in a vacuum oven.
-
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the polymer structure and the incorporation of the monomer units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer, such as the ester or amide linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) to assess the thermal stability of the polymers and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Properties and Potential Applications
The unique combination of the fluoro and pentafluorosulfur substituents is expected to impart a range of desirable properties to the resulting polymers.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | The strong S-F and C-F bonds contribute to excellent thermal resistance.[1] |
| Chemical Resistance | High | The electron-withdrawing nature of the fluorine and SF₅ groups protects the polymer backbone from chemical attack.[1] |
| Dielectric Constant | Low | The presence of fluorine atoms generally leads to a lower dielectric constant, which is beneficial for microelectronics applications.[12] |
| Solubility | Modified | The bulky and lipophilic SF₅ group can influence the solubility of the polymer in organic solvents. |
| Biocompatibility | To be determined | While fluorinated polymers often exhibit good biocompatibility, specific testing is required for polymers containing the SF₅ group. |
The anticipated properties of these polymers make them promising candidates for a variety of advanced applications, particularly in the realm of drug development.
-
Drug Delivery Systems: The hydrophobicity and stability of these polymers could be leveraged to create nanoparticles or micelles for the controlled release of hydrophobic drugs.[13] The polymer matrix can protect the drug from degradation and control its release profile.
-
Biomedical Devices and Coatings: The chemical inertness and potential biocompatibility of these polymers make them suitable for coating medical implants or fabricating components of biomedical devices.
-
Advanced Materials: The high thermal stability and low dielectric constant could be advantageous in microelectronics and other high-performance material applications.
Workflow and Process Visualization
To aid in the conceptualization of the synthesis and polymerization processes, the following diagrams are provided.
Caption: Proposed synthetic route for this compound.
Caption: General workflow for the polymerization and characterization processes.
Conclusion and Future Outlook
This compound is a monomer with considerable potential for the development of novel high-performance polymers. The protocols outlined in this guide provide a starting point for the synthesis and characterization of polyesters and polyamides derived from this unique building block. The exceptional properties imparted by the pentafluorosulfur group suggest that these materials could find significant applications in demanding fields, including drug delivery, where their stability and tailored properties can be harnessed to create more effective therapeutic systems. Further research into the optimization of the monomer synthesis and polymerization conditions, as well as a thorough evaluation of the biocompatibility and drug release kinetics of the resulting polymers, will be crucial in realizing their full potential.
References
- Yu, et al. (Date not available). Selective mono- and difluorination of benzoic acid derivatives.
- Hangzhou Keyao Medicine Technology Co ltd. (2022). Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.
-
Norris, B. (2016). Converting benzoic acid into meta-fluorobenzoic acid. Chemistry Stack Exchange. Retrieved from [Link]
- Gard, et al. (Year not available). Perfluorinated polymer surfaces comprising SF5-terminated long-chain perfluoroacrylate.
-
(2022). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. PMC. Retrieved from [Link]
-
(2013). Polymers for Drug Delivery Systems. PMC. Retrieved from [Link]
-
(2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Retrieved from [Link]
-
Brach, et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Retrieved from [Link]
- (2004). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
- Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids.
- (Year not available). Polymers in Drug Delivery Technology, Types of Polymers and Applications.
- (Year not available). PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.
- Boyes, S. G., et al. (2000). Direct esterification of a hydroxyl functional polyester resin with p-hydroxybenzoic acid. Part A: Investigation of the direct esterification reaction scheme and characterization of products.
- (Year not available). Developments in the synthesis of new SF5-containing compounds. [Link not available]
- Kaur, et al. (Year not available). Role of polymers in drug delivery. SciSpace. [Link not available]
-
(2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Retrieved from [Link]
-
(2017). Thermoresponsive fluorinated polyacrylamides with low cytotoxicity. RSC Publishing. Retrieved from [Link]
-
(2025). Outline the following conversions (Without mechanisms): (i) Benzoic aci... Filo. Retrieved from [Link]
- (2024). Method for producing pentafluorosulfanyl group-containing aryl compound. Google Patents.
-
(2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing. Retrieved from [Link]
-
(2013). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. Retrieved from [Link]
-
(2023). Conversion of Benzoic acid to m-Fluorobenzoic acid (in not more than 3 steps). Allen. Retrieved from [Link]
-
(2023). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. MDPI. Retrieved from [Link]
-
(Year not available). Preparation of 2-bromobenzoic acid. PrepChem.com. Retrieved from [Link]
-
(2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Retrieved from [Link]
- (Year not available). Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate.
- (2023).
- (Year not available). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link not available]
-
(2020). How to convert benzene into p-bromobenzoic acid?. YouTube. Retrieved from [Link]
-
(Year not available). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Retrieved from [Link]
- (Year not available). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index.
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 9. EP4303210A1 - Method for producing pentafluorosulfanyl group-containing aryl compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jchemrev.com [jchemrev.com]
Experimental protocol for the synthesis of 2-Fluoro-5-(pentafluorosulfur)benzamide
Application Note & Protocol
A Validated Experimental Protocol for the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzamide
Abstract
The pentafluorosulfur (SF₅) group has emerged as a critical substituent in modern medicinal and agricultural chemistry, often referred to as a "super-trifluoromethyl group" due to its unique electronic and steric properties.[1][2] It imparts high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, which can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Fluoro-5-(pentafluorosulfur)benzamide, a valuable building block for drug discovery. The procedure is designed for reproducibility and scalability, detailing the conversion of the parent carboxylic acid to the primary amide via an acyl chloride intermediate. This guide includes critical safety information, detailed characterization methods, and expert insights into the rationale behind the procedural choices to ensure scientific integrity and successful execution.
Introduction and Synthetic Strategy
The synthesis of aromatic amides is a cornerstone reaction in organic chemistry. While direct condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions (high temperatures) or specialized catalysts due to the unfavorable acid-base reaction that deactivates the amine nucleophile.[3] A more robust and widely adopted strategy involves the activation of the carboxylic acid. This protocol employs a classic and highly effective two-step, one-pot approach:
-
Activation: The starting material, 2-Fluoro-5-(pentafluorosulfur)benzoic acid, is converted into its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate this transformation via the formation of a Vilsmeier intermediate.
-
Amination: The in situ-generated acyl chloride is then reacted with an excess of aqueous ammonium hydroxide. The reaction is performed at a reduced temperature to control the exothermicity and minimize potential side reactions.
This strategy ensures a high conversion rate under relatively mild conditions, leading to the desired benzamide product.
Overall Reaction Scheme
Caption: Two-step, one-pot synthesis of the target benzamide.
Materials and Instrumentation
Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Required Purity | Supplier |
| This compound | 887355-66-8 | 278.17 | >97% | Commercially Available |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | Sigma-Aldrich, etc. |
| Toluene, Anhydrous | 108-88-3 | 92.14 | >99.8% | Fisher Scientific, etc. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich, etc. |
| Ammonium hydroxide solution (NH₄OH) | 1336-21-6 | 35.04 | 28-30% in H₂O | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | VWR, etc. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Fisher Scientific, etc. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ACS Grade | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich, etc. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR, etc. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR, etc. |
Instrumentation
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser and drying tube (e.g., with CaCl₂)
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F capabilities)
-
Mass Spectrometer (e.g., ESI or GC-MS)
-
Melting point apparatus
Critical Safety Precautions
This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood by personnel trained in standard laboratory procedures.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl).[4] Always handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. Quench any residual SOCl₂ slowly and carefully with an appropriate alcohol or basic solution in a well-ventilated area.
-
Pentafluorosulfur (SF₅) Compounds: While aryl-SF₅ compounds are generally stable, their long-term toxicology is not fully established.[5] Handle with the standard precautions for fluorinated compounds. Avoid inhalation and skin contact.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation. Use in a well-ventilated area away from ignition sources.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood.[4]
Detailed Experimental Protocol
Step 1: Acyl Chloride Formation
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a rubber septum. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (5.0 g, 18.0 mmol, 1.0 equiv.) and anhydrous toluene (80 mL).
-
Catalyst Addition: Add 3-4 drops of anhydrous DMF via syringe through the septum.
-
Causality Note: DMF catalyzes the reaction by forming a highly electrophilic Vilsmeier intermediate, [(CH₃)₂N=CHCl]⁺, which reacts faster with the carboxylate than SOCl₂ itself.
-
-
Thionyl Chloride Addition: Slowly add thionyl chloride (2.6 mL, 4.2 g, 36.0 mmol, 2.0 equiv.) to the stirring suspension using a syringe. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Heat the reaction mixture to 70 °C using a heating mantle and stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This should yield the crude 2-fluoro-5-(pentafluorosulfur)benzoyl chloride as a yellow oil or solid, which is used immediately in the next step without further purification.
Step 2: Amination and Product Isolation
-
Preparation: Re-dissolve the crude acyl chloride in anhydrous toluene (50 mL) and cool the flask to 0 °C using an ice-water bath.
-
Ammonia Addition: In a separate beaker, cool ~100 mL of concentrated ammonium hydroxide (28-30%) in an ice bath. Slowly add the cold ammonium hydroxide solution to the vigorously stirring acyl chloride solution.
-
Experimental Insight: This addition is highly exothermic. A slow, controlled addition is crucial to prevent overheating, which can lead to hydrolysis of the acyl chloride back to the carboxylic acid or other side reactions. A white precipitate (the product) will form immediately.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Filtration: Filter the resulting white solid using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 30 mL) and cold hexanes (2 x 30 mL) to remove inorganic salts and non-polar impurities, respectively.
-
Drying: Dry the collected solid under vacuum to yield the crude 2-Fluoro-5-(pentafluorosulfur)benzamide.
Step 3: Purification (Recrystallization)
-
Solvent Selection: For amides, a mixture of polar and non-polar solvents is often effective for recrystallization.[6][7] A common choice is an ethyl acetate/hexanes solvent system.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethyl acetate. If any insoluble material remains, filter the hot solution.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization and Validation
The identity and purity of the final product must be confirmed through rigorous analytical methods.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | To be determined experimentally; a sharp melting range indicates high purity. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.2-7.4 (t, 1H, Ar-H), δ ~6.0-6.5 (br s, 2H, -NH₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~60-65 (quintet, 4F, SF₄ₑ), δ ~80-85 (pentet, 1F, SFₐₓ), δ ~ -110 to -120 (m, 1F, Ar-F). Note: SF₅ signals are characteristic.[8] |
| ¹³C NMR (101 MHz, CDCl₃) | Signals corresponding to the aromatic carbons and the carbonyl carbon (~165 ppm) are expected. |
| HRMS (ESI) | Calculated for C₇H₅F₆NOS [M+H]⁺: 278.0051; Found: [Experimental Value ± 5 ppm] |
Rationale for ¹⁹F NMR: Fluorine-19 NMR is an exceptionally powerful tool for analyzing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[9][10] It provides unambiguous confirmation of the presence and integrity of both the aromatic fluorine and the SF₅ group, which exhibits a characteristic 4:1 (equatorial:axial) signal pattern.[8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
-
Clark, J. (2023). The Preparation of Amides. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
Ni, C., & Hu, J. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4065–4074. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic acid
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of introducing the pentafluorosulfur (SF₅) group into aromatic systems. The unique electronic properties of the SF₅ group—often termed a "super-trifluoromethyl group"—make it a highly desirable moiety in modern agrochemicals and pharmaceuticals.[1] However, its synthesis is fraught with challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What are the primary synthetic strategies for preparing this compound?
Answer: The synthesis of this molecule is non-trivial due to the need for specialized reagents and the strong deactivating nature of the SF₅ group. Two principal retrosynthetic pathways are generally considered:
-
Late-Stage Pentafluorosulfanylation: This approach involves constructing the 2-fluorobenzoic acid core first, with a suitable functional group at the 5-position (e.g., -NH₂, -NO₂) that can be converted into the SF₅ group. The most common method is the oxidative fluorination of a diaryl disulfide precursor.[2] This is often the preferred route as it avoids carrying the strongly deactivating SF₅ group through multiple synthetic steps.
-
Functionalization of an SF₅-Arene: This strategy begins with a simpler, commercially available or readily synthesized pentafluorosulfanyl-benzene. Subsequent steps would involve introducing the fluorine and carboxylic acid groups. This route is challenging because the SF₅ group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution.[3]
A visual representation of these strategies is outlined below.
Caption: A potential multi-step synthesis workflow.
Problem 1: Low or No Yield During Oxidative Fluorination (Step 4)
You are attempting to convert your diaryl disulfide precursor to the corresponding aryl-SF₅ compound using AgF₂ and observe a complex mixture or recovery of starting material.
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| A. Impure or Wet Reagents | The oxidative fluorination is highly sensitive to moisture. Water can react with AgF₂ and other intermediates. Solution: 1) Ensure your diaryl disulfide precursor is rigorously dry (e.g., dried under vacuum at elevated temperature). 2) Use freshly opened, high-purity AgF₂. 3) Dry your solvent (e.g., anhydrous acetonitrile or hexane) over molecular sieves prior to use. |
| B. Insufficient Reaction Temperature | The activation energy for the oxidative cleavage of the S-S bond and subsequent fluorination is high. Solution: The reaction is often performed at elevated temperatures (e.g., 100-140°C) in a sealed pressure vessel. Incrementally increase the temperature in 10°C steps. Refer to literature for specific substrate classes. [2] |
| C. Incorrect Stoichiometry | The reaction requires a significant excess of the fluorinating agent to drive it to completion and overcome any side reactions. A large excess is typical. Solution: Start with at least 10-12 equivalents of AgF₂ relative to the disulfide. An optimization screen may be necessary. |
| D. Degradation of Functional Groups | While the SF₅ group itself is robust, other functional groups on your aromatic ring may not withstand the harsh, oxidative conditions. Solution: It is often best to perform the oxidative fluorination on a precursor with robust functional groups (e.g., -NH₂ protected as an amide, or a halide) and perform further transformations later. [4] |
Troubleshooting Flowchart for Oxidative Fluorination
Caption: Troubleshooting low yield in fluorination.
Problem 2: Difficulty Introducing the Carboxylic Acid Group (Steps 6-7)
You have successfully synthesized the 1-Bromo-2-fluoro-4-(pentafluorosulfur)benzene intermediate but are struggling to convert the bromo-group to a carboxylic acid.
Q: My attempt at forming a Grignard reagent from 1-Bromo-2-fluoro-4-(SF₅)benzene failed. What is the issue?
Answer: The extreme electron-withdrawing nature of the SF₅ and fluoro groups makes the C-Br bond less susceptible to standard Grignard formation with magnesium turnings. Furthermore, the resulting Grignard reagent, if formed, would be highly reactive and potentially unstable.
Recommended Protocol: Metal-Halogen Exchange and Carboxylation
A more reliable method is a lithium-halogen exchange at low temperature, followed by quenching with solid carbon dioxide (dry ice).
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve your 1-Bromo-2-fluoro-4-(SF₅)benzene (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, typically 1.1 eq.) dropwise via syringe, maintaining the temperature at -78°C. The reaction is usually rapid. Monitor by TLC by quenching small aliquots in methanol.
-
Carboxylation: Once the exchange is complete, add an excess of crushed, fresh dry ice to the reaction mixture in one portion. Caution: Vigorous gas evolution will occur.
-
Workup: Allow the mixture to slowly warm to room temperature. Quench with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate). The benzoic acid can then be purified by extraction into a basic aqueous solution (e.g., NaHCO₃), followed by re-acidification and extraction.
Why this works: The n-BuLi is a much stronger base/nucleophile than Mg, enabling the lithium-halogen exchange where Grignard formation fails. The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.
References
- BenchChem. A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 -formylbenzoic Acid.
- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Case, J. R., et al. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, vol. 74, no. 38, 2018, pp. 5373-5378. Available from: [Link]
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Das, P., et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available from: [Link]
-
ChemRxiv. A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Available from: [Link]
-
Université de Fribourg. Developments in the synthesis of new SF5-containing compounds. Available from: [Link]
-
Lee, H., et al. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, vol. 25, no. 23, 2020, p. 5536. Available from: [Link]
-
ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Available from: [Link]
-
ResearchGate. A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Available from: [Link]
-
ACS Publications. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Available from: [Link]
-
ResearchGate. Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5- Salt Accessible from SF6. Available from: [Link]
-
National Institutes of Health. Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5− Salt Accessible from SF6. Available from: [Link]
-
ResearchGate. Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Available from: [Link]
-
MDPI. Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Available from: [Link]
-
ResearchGate. Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. Available from: [Link]
-
ResearchGate. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Available from: [Link]
-
Scilit. Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. Available from: [Link]
-
ACS Publications. Preparation of Pentafluorosulfanyl (SF5) Pyrrole Carboxylic Acid Esters. Available from: [Link]
- Google Patents. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates.
-
ResearchGate. Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Available from: [Link]
-
National Institutes of Health. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Available from: [Link]
-
PubMed. Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks. Available from: [Link]
Sources
Technical Support Center: Synthesis of Aromatic SF5 Compounds
Welcome to the technical support center for the synthesis of aromatic pentafluorosulfanyl (SF5) compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing these valuable molecules. The unique properties of the SF5 group—high electronegativity, thermal stability, and lipophilicity—make it a "super-trifluoromethyl group" and an attractive moiety in medicinal chemistry and materials science.[1][2] However, its synthesis is not without challenges, and side reactions can often complicate product purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of aromatic SF5 compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured to help you identify and resolve common problems encountered during the synthesis of aromatic SF5 compounds. We will focus on the three primary synthetic strategies:
-
Oxidative Fluorination of Aryl Disulfides and Thiols
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi)
-
Radical Pentafluorosulfanylation
Oxidative Fluorination Route
This is one of the most common methods for introducing the SF5 group onto an aromatic ring.[2] It typically involves the conversion of an aryl disulfide or thiol to an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate, followed by a fluoride exchange reaction to yield the desired ArSF5 compound.[3]
Issue 1: Formation of Arylsulfonyl Fluoride (ArSO2F) Byproduct
Observation: You observe a significant amount of a byproduct that is more polar than your desired ArSF5 product in your crude reaction mixture. Mass spectrometry and NMR analysis are consistent with the formation of an arylsulfonyl fluoride (ArSO2F).
Causality: The formation of ArSO2F is a common side reaction that can occur during the oxidative fluorination process. It is often a result of the presence of water in the reaction mixture, which can lead to the hydrolysis of intermediate species.[3] The ArSF4Cl intermediate is particularly sensitive to moisture and can decompose to the corresponding sulfonyl chloride, which can then be converted to the sulfonyl fluoride.[3]
Troubleshooting & Optimization:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Fluoride Source: The choice of fluoride source for the final conversion of ArSF4Cl to ArSF5 can be critical. Anhydrous zinc fluoride (ZnF2) is often effective.[4]
-
Purification:
-
Column Chromatography: ArSO2F byproducts are generally more polar than the corresponding ArSF5 compounds, allowing for separation by silica gel chromatography. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[5]
-
Crystallization: If the ArSF5 product is a solid, crystallization can be an effective method for removing the ArSO2F impurity.[6]
-
Experimental Protocol: Minimizing ArSO2F Formation
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled and dried solvents. Acetonitrile, a common solvent for this reaction, should be dried over calcium hydride.
-
Ensure your fluoride source (e.g., KF, ZnF2) is anhydrous. It can be dried under vacuum at high temperature before use.[4]
-
Perform the reaction under a positive pressure of an inert gas.
-
During workup, minimize exposure to atmospheric moisture.
Issue 2: Incomplete Conversion of ArSF4Cl to ArSF5
Observation: Your final product is a mixture of the desired ArSF5 and the ArSF4Cl intermediate.
Causality: The fluoride exchange reaction to convert ArSF4Cl to ArSF5 can be slow or incomplete due to several factors, including the reactivity of the fluoride source, reaction temperature, and the electronic properties of the aromatic ring.
Troubleshooting & Optimization:
-
Fluoride Source and Activation:
-
Spray-dried potassium fluoride, which has a larger surface area, can be more effective than standard KF.[4]
-
Antimony(V) fluoride (SbF5) can be a very effective but highly reactive fluoride source.[3] Use with caution.
-
Zinc fluoride (ZnF2) is a good, milder alternative that often gives high yields.[4]
-
-
Reaction Temperature: Increasing the reaction temperature can drive the fluoride exchange to completion. Monitor the reaction for potential decomposition at higher temperatures.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by 19F NMR or GC-MS if possible.
Palladium-Catalyzed Cross-Coupling Route (e.g., Negishi)
The Negishi cross-coupling reaction is a powerful tool for forming C-C bonds and has been successfully applied to the synthesis of aromatic SF5 compounds, particularly for introducing complex functionalities.[7]
Issue: Formation of Homocoupling Byproducts
Observation: You observe significant amounts of byproducts corresponding to the homocoupling of your organozinc reagent and/or your aryl halide.
Causality: Homocoupling is a common side reaction in many cross-coupling reactions. It can be influenced by the choice of catalyst, ligand, and reaction conditions. In the context of Negishi coupling for ArSF5 synthesis, the choice of phosphine ligand can significantly impact the extent of homocoupling.
Troubleshooting & Optimization:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can suppress homocoupling and promote the desired cross-coupling. For example, switching from P(o-tol)3 to a more effective ligand like SPhos has been shown to significantly improve the yield of the cross-coupled product and reduce side reactions.[7]
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully optimizing the reaction time can help to minimize homocoupling.
-
Stoichiometry: Precise control of the stoichiometry of the coupling partners is important.
Table 1: Effect of Ligand on Negishi Cross-Coupling Yield [7]
| Starting Material | Ligand | Product Yield (%) |
| 4S | P(o-tol)3 | 8 |
| 4S | SPhos | 38 |
| 4R | SPhos | 42 |
Radical Pentafluorosulfanylation Route
The use of pentafluorosulfanyl chloride (SF5Cl) allows for the direct introduction of the SF5 group via a radical mechanism.[8]
Issue: Formation of Chlorinated Byproducts
Observation: In addition to your desired ArSF5 product, you observe byproducts where a chlorine atom has been incorporated into the aromatic ring or an aliphatic side chain.
Causality: SF5Cl is a source of both SF5 and chlorine radicals. Competing radical chlorination can occur, especially with electron-rich aromatic substrates or under conditions that favor chlorine radical reactivity.
Troubleshooting & Optimization:
-
Reaction Conditions:
-
Initiator: The choice of radical initiator can influence the selectivity of the reaction. Triethylborane (BEt3) is a commonly used initiator.[2]
-
Solvent: The reaction solvent can play a role in the reaction pathway.
-
Temperature and Light: Photochemical initiation or careful temperature control can help to favor the desired pentafluorosulfanylation.
-
-
Purification: Chlorinated byproducts can often be separated from the desired product by chromatography, as their polarity and retention times will differ.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the oxidative fluorination of aryl disulfides?
A1: The most common culprit for low yields in this reaction is the presence of moisture. The key intermediate, arylsulfur chlorotetrafluoride (ArSF4Cl), is highly sensitive to hydrolysis, which leads to the formation of undesired byproducts like arylsulfonyl fluorides (ArSO2F) and can halt the reaction progress.[3] Therefore, maintaining strict anhydrous conditions is paramount for success.
Q2: How can I effectively remove the ArSO2F byproduct from my ArSF5 product?
A2: Arylsulfonyl fluorides are typically more polar than the corresponding ArSF5 compounds. This difference in polarity allows for effective separation using silica gel column chromatography. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a standard and effective method.[5]
Q3: In a Negishi cross-coupling reaction to form an Ar-SF5 bond, what is the most critical parameter to optimize to avoid homocoupling?
A3: The choice of the phosphine ligand for the palladium catalyst is often the most critical factor. Bulky, electron-rich ligands, such as SPhos, have been shown to significantly improve the yield of the desired cross-coupled product while minimizing the formation of homocoupled byproducts.[7]
Q4: I am performing a reaction with an ortho-lithiated ArSF5 species and observing unexpected products. What might be happening?
A4: At temperatures above -40 °C, the SF5 group can act as a leaving group in ortho-lithiated ArSF5 compounds, leading to the formation of a benzyne intermediate.[9][10] This highly reactive intermediate can then be trapped by nucleophiles in the reaction mixture, leading to the formation of regioisomeric products. To avoid this, it is crucial to maintain very low temperatures (e.g., -60 °C) during the generation and trapping of ortho-lithiated ArSF5 species.[11]
Q5: Is the aromatic SF5 group stable to common synthetic transformations?
A5: Yes, the Ar-SF5 moiety is remarkably stable to a wide range of chemical conditions, including many common synthetic transformations.[1] This stability is one of the key advantages of incorporating the SF5 group into complex molecules. However, as with any functional group, there are limits to its stability, and harsh conditions should be evaluated on a case-by-case basis.[12]
Visualizing Reaction Pathways and Side Reactions
Oxidative Fluorination: Main vs. Side Reaction Pathway
Caption: Negishi cross-coupling pathways.
References
-
Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. (2016). ResearchGate. Available at: [Link]
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). ResearchGate. Available at: [Link]
-
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Available at: [Link]
-
Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-25. Available at: [Link]
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
(PDF) Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. (n.d.). ResearchGate. Available at: [Link]
-
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (1995). Journal of Chromatography A, 715(2), 347-355. Available at: [Link]
-
Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. (2019). Organic Letters, 21(18), 7349-7353. Available at: [Link]
-
Benzyne, Arynes & Nucleophilic Aromatic Substitution. (n.d.). Making Molecules. Available at: [Link]
-
Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471. Available at: [Link]
-
Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. (2005). Journal of the American Chemical Society, 127(30), 10482-10483. Available at: [Link]
-
On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. (2025). Chemistry – A European Journal, e202404039. Available at: [Link]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019). ResearchGate. Available at: [Link]
-
Developments in the synthesis of new SF5-containing compounds. (n.d.). Available at: [Link]
-
The hydroamination of TIPS-C≡C-SF5 – A bench-top route to pentafluorosulfanylated enamines. (2022). ChemRxiv. Available at: [Link]
-
Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). (2025). Chinese Journal of Chemistry, 43, 3033-3042. Available at: [Link]
-
Benzyne Mechanism: An overview. (2019). YouTube. Available at: [Link]
-
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. (2014). The Journal of Organic Chemistry, 79(17), 8091-8098. Available at: [Link]
-
Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7). (2013). The Journal of Organic Chemistry, 78(13), 6495-6504. Available at: [Link]
-
On the role of additives in alkyl–alkyl Negishi cross-couplings. (2015). Chemical Science, 6(8), 4715-4719. Available at: [Link]
-
Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl. (2023). Scilit. Available at: [Link]
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2024). Beilstein Journal of Organic Chemistry, 20, 1922-1929. Available at: [Link]
-
The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms. (n.d.). Dalal Institute. Available at: [Link]
-
Reversed-phase high-performance liquid chromatographic separation of substituted phenolic compounds with a beta-cyclodextrin bonded phase column. (1991). Journal of Chromatography A, 549, 259-267. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 10. youtube.com [youtube.com]
- 11. Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
Welcome to the technical support center for 2-Fluoro-5-(pentafluorosulfur)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and highly functionalized molecule. The pentafluorosulfur (SF₅) group, with its significant electronegativity and steric bulk, imparts distinct properties that can present challenges during purification.[1] This document provides in-depth troubleshooting advice and frequently asked questions to assist you in achieving the desired purity of your compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. The advice provided is based on established principles of organic chemistry and experience with similarly structured fluorinated aromatic compounds.
Issue 1: Oily Residue or Failure to Crystallize During Recrystallization
Scenario: You have completed the synthesis and, upon attempting to recrystallize the crude product from a solvent system, it either separates as an oil or remains stubbornly in solution even at low temperatures.
Causality: This is a common issue when dealing with compounds that have a complex interplay of polar and non-polar functional groups. The highly lipophilic SF₅ group can interfere with orderly crystal lattice formation, while the polar carboxylic acid and fluorine atom influence solvent interactions. The presence of impurities can also disrupt crystallization.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting crystallization issues.
Detailed Protocols:
-
Solvent System Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., hexane/ethyl acetate, toluene, dichloromethane/methanol).
-
Observe the solubility at room temperature.
-
Gently heat the soluble samples and then allow them to cool slowly. The ideal system will show high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Issue 2: Co-eluting Impurities in Column Chromatography
Scenario: You are using silica gel column chromatography for purification, but you observe that one or more impurities are eluting with your desired product, resulting in a low-purity fraction.
Causality: The polarity of this compound is influenced by both the polar carboxylic acid and the relatively non-polar SF₅ group. Impurities with similar overall polarity can be difficult to separate using standard chromatographic conditions. Potential impurities could include starting materials or byproducts from the synthesis of the SF₅ group.
Troubleshooting Strategies:
| Strategy | Rationale |
| Solvent System Modification | Altering the polarity of the mobile phase can change the retention times of your compound and the impurities. Try adding a small percentage of a more polar solvent like methanol or a less polar co-solvent. |
| Use of Additives | Adding a small amount of acetic or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to more predictable elution behavior and potentially better separation from non-acidic impurities. |
| Alternative Stationary Phase | If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) could offer different selectivity. |
| Gradient Elution | A gradual increase in the polarity of the mobile phase during the chromatography run can help to resolve closely eluting compounds. |
Experimental Protocol: Test Gradient for Column Chromatography
-
Dissolve a small amount of the crude material in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a solvent system with a slightly lower polarity than what you used for the column (e.g., if you used 30% ethyl acetate in hexane, try 20%).
-
If the spots are not well-separated, try a different solvent system or add a drop of acetic acid to the developing chamber.
-
Once you have identified a promising solvent system, you can design a gradient for your column, starting with a lower polarity and gradually increasing to the polarity that gives your product an Rf of ~0.3 on the TLC plate.
Issue 3: Product Decomposition on Silica Gel
Scenario: You notice streaking on your TLC plate or a significant loss of material after column chromatography, suggesting that your compound may be degrading on the silica gel.
Causality: While the SF₅ group is generally stable, the combination of the acidic silica gel surface and the electron-withdrawing nature of the substituents on the aromatic ring could potentially lead to decomposition, especially if the compound is sensitive to acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product decomposition during chromatography.
Detailed Protocol: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (by volume) to the slurry and stir for 15-20 minutes.
-
Pack the column with the treated silica gel.
-
Equilibrate the column with your mobile phase, which should also contain a small amount (0.1-0.5%) of triethylamine.
-
This will create a less acidic environment for your compound during purification.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the recommended storage conditions for this compound?
Due to the presence of the reactive carboxylic acid and the potential for hydrolysis of the SF₅ group under extreme conditions, it is recommended to store this compound in a cool, dry place, away from strong bases and moisture. An inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term storage to prevent degradation.
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: These are crucial for confirming the structure and identifying any fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will provide information on the molecular weight and can help to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[4]
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes. As with many fluorinated organic compounds, caution is advised. It may cause skin and eye irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I use a base to extract my compound during workup?
Yes, a mild inorganic base such as sodium bicarbonate or sodium carbonate can be used to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[6] This allows for the separation from non-acidic organic impurities through liquid-liquid extraction. Subsequent acidification will then precipitate the purified benzoic acid.
References
-
PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
-
Developments in the synthesis of new SF5-containing compounds. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of benzoic acid using cyclodextrin. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link] বেনজোয়িক.htm
-
ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of Fluorinated Benzoic Acids
Welcome to the technical support center for the recrystallization of fluorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and valuable compounds. The introduction of fluorine atoms into the benzoic acid scaffold can significantly alter its physicochemical properties, including solubility, acidity, and crystal packing, which in turn impacts the recrystallization process.[1][2] This resource provides practical, in-depth solutions to common challenges and answers frequently asked questions to help you achieve high-purity crystalline materials.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower you to make informed decisions in your work.
Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3] This typically occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute.[4][5] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass upon further cooling, trapping impurities and defeating the purpose of recrystallization.[3][4]
Underlying Causes & Mechanistic Insights:
-
High Solute Concentration: The solution is too supersaturated, leading to rapid separation from the solution before organized crystal nucleation can occur.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, not allowing sufficient time for molecules to orient themselves into a crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of your fluorinated benzoic acid.[6]
-
Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of it separating as an oil.
Step-by-Step Solutions:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow down the cooling process.[7] Slow cooling is critical for the formation of large, pure crystals.[8]
-
Add More Solvent: If the solution is too concentrated, reheat it to boiling and add a small amount of additional hot solvent to decrease the supersaturation level.[4] Be mindful that this will slightly decrease your overall yield.
-
Change the Solvent System:
-
Single Solvent: Choose a solvent with a lower boiling point.
-
Mixed Solvent System: Dissolve your compound in a minimum amount of a "good" (highly solubilizing) hot solvent. Then, slowly add a "poor" (less solubilizing) hot solvent dropwise until the solution just becomes turbid (cloudy).[9][10] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[9] This technique effectively lowers the solubility of your compound at a given temperature.
-
-
Induce Crystallization at a Higher Temperature: Try to initiate crystal growth before the solution cools to the "oiling out" temperature. This can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal just as the solution begins to cool.[11][12][13]
Question 2: My crystal yield is very low. What are the potential causes and how can I improve it?
Answer:
A low recovery of crystalline material is a frequent issue that can often be resolved by systematically evaluating each step of the recrystallization process.
Underlying Causes & Mechanistic Insights:
-
Excess Solvent: Using too much solvent is the most common reason for low yield. The solubility of the compound, even in the cold solvent, will cause a significant portion to remain in the mother liquor.[8]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), a portion of your product will be lost on the filter paper.[8]
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will result in a higher concentration of your compound remaining dissolved.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[14]
Step-by-Step Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[15] This creates a saturated solution that will maximize crystal formation upon cooling.
-
Prevent Premature Crystallization During Hot Filtration: To avoid crystals forming in the funnel, use a pre-heated funnel and receiving flask.[8] You can also add a small excess of hot solvent before filtering and then boil it off later.
-
Optimize Cooling: Ensure the flask is thoroughly cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) to maximize precipitation.[12]
-
Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to remove any residual impurities from the crystal surfaces without significantly dissolving the product.[15][16]
-
Consider a Different Solvent: If your compound has high solubility in the chosen solvent even at low temperatures, a different solvent or a mixed-solvent system may be necessary.
Question 3: No crystals are forming, even after cooling in an ice bath. What steps can I take to induce crystallization?
Answer:
The failure of a supersaturated solution to yield crystals indicates that the activation energy barrier for nucleation has not been overcome. Several techniques can be employed to initiate this process.
Underlying Causes & Mechanistic Insights:
-
Insufficient Supersaturation: The most likely cause is that too much solvent was used, and the solution is not actually supersaturated at the lower temperature.[4]
-
High Purity/Smooth Surfaces: Very pure compounds in very clean, smooth flasks can sometimes be difficult to crystallize as there are no nucleation sites (impurities or scratches) for crystal growth to begin.
Step-by-Step Solutions:
-
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the air-liquid interface.[11][12][13] The microscopic scratches on the glass provide a high-energy surface that can act as a nucleation point for crystal growth.[11]
-
Add a Seed Crystal: If available, add a tiny crystal of the pure fluorinated benzoic acid to the cold solution.[13] This provides a perfect template for other molecules to deposit onto, initiating crystallization.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[4][11] Then, allow the solution to cool again.
-
Flash Freeze: In some cases, cooling the solution in a dry ice/acetone bath for a short period can induce rapid nucleation. However, be aware that this can lead to the formation of very small crystals which may be less pure.
Question 4: The recrystallized product is colored, but the pure compound should be white. How do I remove colored impurities?
Answer:
Colored impurities are common byproducts of organic synthesis.[8] Fortunately, they are often large, polar molecules with extended conjugation, which makes them amenable to removal with activated charcoal.
Underlying Causes & Mechanistic Insights:
-
Synthetic Byproducts: Many organic reactions produce small amounts of highly colored polymeric or oxidized side products.
-
Adsorption Principle: Activated charcoal has a very high surface area with a network of pores that can effectively adsorb large, flat (often aromatic) colored molecules through van der Waals forces.
Step-by-Step Solution:
-
Dissolve the Crude Product: Dissolve your impure fluorinated benzoic acid in the appropriate amount of hot recrystallization solvent.
-
Add Activated Charcoal: Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.[8]
-
Heat and Swirl: Keep the solution hot and swirl it for a few minutes to ensure the impurities have sufficient contact with the charcoal.
-
Perform a Hot Filtration: The most critical step is to filter the hot solution through a fluted filter paper to remove the fine charcoal particles.[17][18] This must be done quickly and with pre-heated equipment to prevent your desired product from crystallizing prematurely in the funnel.[8]
-
Crystallize as Usual: Allow the now colorless (or much less colored) filtrate to cool slowly to form your pure crystals.
Caution: Use charcoal sparingly. Adding too much can lead to the adsorption of your desired product, which will reduce your overall yield.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing a specific fluorinated benzoic acid?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[15] For fluorinated benzoic acids, which are generally polar, good starting points are polar solvents.[8] A systematic approach is best:
-
"Like Dissolves Like": Start with solvents that have similar polarity to your compound. Alcohols (methanol, ethanol), water, and acetone are often good candidates.[19] A mixture of ethanol and water is a very common and effective choice for many benzoic acids.[8][20]
-
Small-Scale Solvent Screen: Test the solubility of a small amount of your crude material (10-20 mg) in about 0.5 mL of several different solvents at room temperature and then upon heating. The ideal solvent will show poor solubility in the cold and complete solubility when hot.
-
Consider Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[21]
The table below provides a starting point for solvent selection.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for many benzoic acids, but solubility may be low even when hot.[22][23] |
| Ethanol | 78 | High | Often a good choice, either alone or mixed with water.[8] |
| Methanol | 65 | High | Similar to ethanol, but its lower boiling point can be advantageous.[8][24] |
| Acetone | 56 | Medium-High | Can be a good solvent, but its low boiling point means care must be taken to avoid evaporation.[19] |
| Ethyl Acetate | 77 | Medium | A less polar option that can be useful, often paired with hexane. |
| Toluene | 111 | Low | Good for less polar impurities; may require a higher temperature. |
Q2: How does the position and number of fluorine atoms affect the recrystallization process?
A2: Fluorine is a highly electronegative atom that can significantly influence a molecule's properties through both inductive and resonance effects. The number and position of fluorine substituents can alter:
-
Acidity and Solubility: Electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group.[1] This can affect solubility in protic or basic solvents.
-
Crystal Packing: Fluorine atoms can participate in intermolecular interactions such as C-H···F hydrogen bonds, which can influence how the molecules pack into a crystal lattice.[2] This can lead to the formation of different crystal polymorphs or solid solutions.[25]
-
Melting Point: The melting point can be affected by changes in molecular symmetry and intermolecular forces, which will in turn influence the choice of solvent to avoid "oiling out."
In practice, this means that different isomers (e.g., 2-fluorobenzoic acid vs. 4-fluorobenzoic acid) may require different recrystallization solvents or conditions for optimal purification.[20] A solvent screen is always recommended.
Q3: How can I confirm the purity of my final recrystallized product?
A3: Several analytical techniques can be used to assess the purity of your recrystallized fluorinated benzoic acid:
-
Melting Point Analysis: This is one of the simplest and most effective methods. A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures.[8] Compare your experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[26] You can run a sample of your crude material alongside the recrystallized product to visually assess the removal of impurities.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared spectroscopy can provide detailed structural information and confirm the absence of impurity signals that may have been present in the crude material.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure compound will show a single peak, and the peak area can be used to determine the purity level (e.g., >99%).
Section 3: Visualized Workflows and Protocols
General Recrystallization Workflow
This diagram outlines the standard procedure for a single-solvent recrystallization, including the optional hot filtration step for removing insoluble or colored impurities.
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization.
References
-
CrystEngComm - RSC Publishing. Available at: [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]
-
Recrystallisation of benzoic acid. YouTube. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Hot Filtration. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Mixed Solvents. Chemistry LibreTexts. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF FLUORINATED AROMATIC COMPOUNDS. Quick Company. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. Available at: [Link]
-
Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design - ACS Publications. Available at: [Link]
- Purification of fluorinated alcohols. Google Patents.
-
Recrystallization (help meeeeee). Reddit. Available at: [Link]
-
Recrystallization and hot filtration. Safrole. Available at: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
How to avoid the formation of oil droplets during recrystallization?. ResearchGate. Available at: [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science (RSC Publishing). Available at: [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Available at: [Link]
-
Single-solvent recrystallisation. University of York Chemistry Teaching Labs. Available at: [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]
-
Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. Available at: [Link]
-
Recrystallization Solvent Pair. YouTube. Available at: [Link]
-
Hot gravity filtration. Royal Society of Chemistry: Education. Available at: [Link]
-
C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. ResearchGate. Available at: [Link]
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. NIH. Available at: [Link]
-
Solvent for recrystallization of benzoic acid?. Chemistry Stack Exchange. Available at: [Link]
-
4-Fluorobenzoic acid, 98% 25 g. Thermo Scientific Alfa Aesar. Available at: [Link]
-
4-Fluorobenzoic acid. Wikipedia. Available at: [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. safrole.com [safrole.com]
- 19. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 25. pubs.acs.org [pubs.acs.org]
- 26. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Column Chromatography of Pentafluorosulfanyl (SF₅) Compounds
Welcome to the technical support guide for navigating the challenges of purifying pentafluorosulfanyl (SF₅)-containing compounds via column chromatography. The unique properties of the SF₅ group, often termed a "super-trifluoromethyl group," present distinct opportunities and challenges in separation science.[1][2][3] This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve optimal purification results.
Frequently Asked Questions (FAQs)
Q1: How does the SF₅ group affect a molecule's behavior in column chromatography?
A: The pentafluorosulfanyl (SF₅) group imparts a unique combination of properties that significantly influence chromatographic behavior.[4] Understanding these is key to designing a successful purification strategy:
-
High Lipophilicity: Despite its strong electronegativity, the SF₅ group substantially increases a molecule's lipophilicity.[3][4] This means SF₅-containing compounds will generally be less polar than their non-substituted analogues, requiring less polar mobile phases for elution from normal-phase columns (e.g., silica gel).
-
Strong Electron-Withdrawing Nature: The SF₅ group is one of the most electronegative functional groups.[4] This can alter the electronic properties of the entire molecule, potentially influencing interactions with the stationary phase.
-
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, making the moiety highly resistant to thermal decomposition and many chemical reactions.[3][4] This high stability is a major advantage, as the SF₅ group itself is unlikely to degrade under standard chromatographic conditions.[5]
Q2: My SF₅-containing compound seems to be degrading on the silica gel column. Is this possible?
A: Degradation of the SF₅ group itself on a standard silica gel column is highly uncommon due to its exceptional chemical robustness.[5] If you observe degradation, the cause is almost certainly one of the following:
-
Other Labile Functional Groups: The most probable cause is the presence of other acid-sensitive groups within your molecule, such as acetals, silyl ethers, or t-butyl esters.[5] The slightly acidic nature of standard silica gel can be sufficient to cleave these groups.
-
Harsh Conditions: While the SF₅ group is stable, the molecule as a whole can degrade under harsh conditions.[5] Using aggressive mobile phase modifiers (e.g., strong acids) combined with prolonged exposure can lead to decomposition of other parts of the molecule.[5]
Troubleshooting Steps:
-
Verify Degradation: Run a control experiment where the crude material is stirred with a small amount of silica gel in your chosen eluent for the duration of the column run. Analyze the mixture by TLC or LC-MS to confirm if degradation is occurring.
-
Use Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine (~0.1-1% in the mobile phase), to neutralize acidic sites.
-
Switch Stationary Phase: If acid sensitivity is confirmed, switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.
Q3: What are the best starting points for stationary and mobile phase selection?
A: Given the lipophilic nature of most SF₅-containing compounds, normal-phase chromatography on silica gel is a very common and effective starting point.
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is suitable for the majority of applications. Several published procedures successfully use silica gel for purifying SF₅-containing insecticides and synthetic intermediates.[2]
-
Mobile Phase (Eluent): Start with low-polarity solvent systems and gradually increase polarity. The high lipophilicity imparted by the SF₅ group means you will likely use a higher ratio of non-polar to polar solvent than you might expect.
| Mobile Phase System | Polarity Index | Typical Use Case |
| Hexane / Ethyl Acetate (EtOAc) | Low to Medium | The most common starting point. A gradient from 100:1 to 10:1 is often effective.[2] |
| Hexane / Dichloromethane (DCM) | Low to Medium | Good for resolving compounds of very similar polarity.[6] |
| Hexane / Diethyl Ether (Et₂O) | Low to Medium | Offers different selectivity compared to EtOAc due to ether's hydrogen bond accepting properties. |
| Toluene / Ethyl Acetate | Medium | Can provide alternative selectivity for aromatic SF₅-containing compounds. |
Q4: I'm having trouble visualizing my SF₅ compound on a TLC plate. What detection methods are effective?
A: Visualization can be challenging if your compound lacks a strong UV chromophore. Here are several methods to try:
-
UV Light (254 nm): If your molecule contains aromatic rings or other conjugated systems, this is the simplest method.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups. It is particularly useful for compounds that can be oxidized (e.g., those with alkenes, alkynes, or electron-rich aromatic systems).
-
Ceric Ammonium Molybdate (CAM) Stain: A general-purpose stain that works for a wide variety of organic compounds.
-
Vanillin Stain: This stain is effective for a broad range of functional groups and often gives a variety of colors, which can help differentiate between spots.
-
Iodine Chamber: A simple and generally non-destructive method where the plate is exposed to iodine vapor. Iodine reversibly adsorbs to many organic compounds, appearing as brown spots.
Standard Operating Protocol: Flash Chromatography of an Aromatic SF₅ Compound
This protocol is a generalized procedure based on methodologies reported for the purification of SF₅-containing meta-diamide insecticides.[2]
1. Preparation of the Silica Gel Column:
-
Select a column size appropriate for your sample amount (typically a 1:50 to 1:100 ratio of sample to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude material) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the compound is highly soluble in the mobile phase, dissolve it in the smallest possible volume of the initial eluent and carefully pipette it onto the column bed.
3. Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase (e.g., Hexane:EtOAc = 20:1).[2]
-
Collect fractions and monitor the separation using TLC.
-
If the compound does not elute, gradually increase the polarity of the mobile phase (e.g., to 15:1, then 10:1 Hexane:EtOAc). A stepwise gradient is often sufficient for good separation.
4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
Confirm purity and identity using analytical techniques such as NMR (¹H, ¹³C, and especially ¹⁹F) and LC-MS.[2]
Troubleshooting Guide
Below is a flowchart to diagnose and solve common issues encountered during the chromatography of SF₅-containing compounds.
Caption: Troubleshooting flowchart for SF₅ compound chromatography.
References
-
The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. Rowan Scientific.
-
Technical Support Center: Stability of SF5-Functionalized Molecules - Benchchem. Benchchem.
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. ChemRxiv.
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds - ResearchGate. ResearchGate.
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate.
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - PubMed Central. National Center for Biotechnology Information.
-
SF5-containing building blocks - Enamine. Enamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic acid
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable, yet synthetically challenging, compound. The pentafluorosulfanyl (SF₅) group offers unique properties, including high electronegativity, thermal stability, and lipophilicity, often making it a "super-trifluoromethyl group" in molecular design.[1][2] However, its installation is non-trivial.
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established and modern synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for introducing the aryl-SF₅ group?
A: The most prevalent modern strategy involves a two-stage process on a suitable sulfur-containing precursor, typically an aryl disulfide (Ar-S-S-Ar) or thiol (Ar-SH).
-
Stage 1: Oxidative Chlorofluorination. The disulfide is reacted with a chloride source and a fluoride source to form an aryl tetrafluoro-λ⁶-sulfanyl chloride (Ar-SF₄Cl) intermediate.[3][4]
-
Stage 2: Chloride-Fluoride Exchange. The Ar-SF₄Cl intermediate is then treated with a fluoride source to substitute the chlorine atom, yielding the final Ar-SF₅ compound.[4][5]
Q2: Why is the synthesis so challenging?
A: The primary challenge lies in the oxidative fluorination step, which involves forming five S-F bonds on a single sulfur atom in a high oxidation state (+6). This process historically required harsh and hazardous reagents like elemental fluorine (F₂) or silver(II) fluoride (AgF₂).[2] Modern methods have made this more accessible, but the reaction remains sensitive to conditions, particularly moisture and temperature.[4][6]
Q3: What are the advantages of using Trichloroisocyanuric Acid (TCICA) and Potassium Fluoride (KF) over older reagents?
A: The combination of TCICA and KF represents a significant advancement in safety and practicality.[6]
-
Safety & Handling: TCICA is a stable, easy-to-handle solid, avoiding the need for hazardous, pressurized gases like Cl₂ or highly toxic reagents like XeF₂.[4]
-
Cost & Accessibility: Both TCICA (a common swimming pool disinfectant) and KF are inexpensive and readily available bulk chemicals.[6]
-
Milder Conditions: This reagent system often allows the reaction to proceed under milder conditions, improving functional group tolerance and reducing side reactions compared to harsher, traditional fluorinating agents.[4]
Q4: My starting material is an ester, Methyl 2-fluoro-5-mercaptobenzoate. Can I perform the oxidative fluorination first and hydrolyze the ester later?
A: Yes, this is a viable strategy. The SF₅ group is generally stable to the acidic or basic conditions used for ester hydrolysis.[1] However, you must rigorously ensure the hydrolysis reaction is complete, as separating the final acid from the starting ester can be difficult due to similar polarities. Alkaline hydrolysis is often preferred as it is irreversible and typically proceeds to completion.[7]
Recommended Synthetic Pathway & Baseline Protocol
The following protocol outlines a reliable, two-step process starting from the corresponding disulfide, which can be prepared from commercially available precursors.
Diagram: Overall Synthetic Workflow
Caption: A validated two-step synthesis pathway.
Protocol 1: Synthesis of this compound
Step 1: Oxidative Chlorofluorination to Ar-SF₄Cl
-
Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add spray-dried Potassium Fluoride (KF) (10 eq.). The flask must be under an inert atmosphere.
-
Reagents: Add anhydrous acetonitrile, followed by Bis(3-carboxy-4-fluorophenyl) disulfide (1.0 eq.). Cool the suspension to 0 °C in an ice bath.
-
Reaction: Slowly add Trichloroisocyanuric Acid (TCICA) (2.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Monitoring: Monitor the reaction by ¹⁹F NMR by taking a small, quenched aliquot. The disappearance of the starting material and the appearance of two new signals (a singlet for Ar-F and a multiplet for SF₄ Cl) indicate conversion.
-
Workup: Filter the reaction mixture through a pad of celite to remove inorganic salts. Wash the celite pad with acetonitrile. The resulting filtrate contains the crude Ar-SF₄Cl intermediate and is used directly in the next step.
Step 2: Conversion of Ar-SF₄Cl to Ar-SF₅
-
Reaction Setup: Transfer the crude Ar-SF₄Cl solution to a suitable pressure-resistant vessel (e.g., a stainless steel autoclave) containing a potent fluoride source, such as anhydrous hydrogen fluoride (aHF) (5-10 eq.) or a silicon tetrafluoride (SiF₄) source.
-
Heating: Seal the vessel and heat to the recommended temperature (typically 80-120 °C) for 12-24 hours.
-
Monitoring: After cooling, carefully vent the vessel. Analyze a sample by ¹⁹F NMR to confirm the conversion of the SF₄Cl group to the SF₅ group (characterized by two distinct signals: a quintet for the axial fluorine, SFₐₓ, and a doublet of quintets for the equatorial fluorines, SFₑᵩ).
-
Purification: Quench the reaction mixture carefully with aqueous sodium bicarbonate. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with HCl to precipitate the product. The solid product can be further purified by recrystallization.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Diagram: Troubleshooting Low Yield
Caption: Decision tree for diagnosing low product yield.
Problem Area 1: Poor or No Formation of Ar-SF₄Cl Intermediate
If ¹⁹F NMR analysis after Step 1 shows unreacted starting material, consult the following table.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Moisture Contamination | The oxidative fluorination process is highly sensitive to water. Trace moisture will react with the active fluorinating species and the Ar-SF₄Cl intermediate, quenching the reaction. | Ensure all glassware is rigorously flame-dried under vacuum. Use anhydrous grade acetonitrile. Use spray-dried potassium fluoride, as standard KF can contain significant amounts of water. |
| Inactive/Degraded TCICA | Trichloroisocyanuric acid is the primary oxidant and chloride source.[6] If it has degraded due to improper storage (exposure to moisture or light), it will not effectively initiate the reaction. | Use a fresh bottle of TCICA from a reputable supplier. Store the reagent tightly sealed in a desiccator, away from light. |
| Insufficient KF Surface Area | Potassium fluoride acts as the fluoride source and as a heterogeneous base. If the KF is coarsely ground or has a low surface area, the solid-liquid phase transfer required for the reaction will be inefficient, leading to a stalled or slow reaction. | Use spray-dried KF, which has a very high surface area. If unavailable, finely grind anhydrous KF in a mortar and pestle under an inert atmosphere before use. |
| Incorrect Temperature Control | The initial reaction is exothermic. Adding the TCICA too quickly or at too high a temperature can lead to the formation of intractable byproducts and potential decomposition of the desired intermediate. | Add the TCICA slowly and portion-wise while maintaining the internal reaction temperature at 0-5 °C with an ice bath. |
Problem Area 2: Incomplete Conversion of Ar-SF₄Cl to Ar-SF₅
If the Ar-SF₄Cl intermediate is formed but the final yield is low, consider these points.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Inefficient Fluoride Exchange | The conversion of SF₄Cl to SF₅ requires a potent fluoride source to displace the chloride.[5] The choice and quality of this reagent are critical for driving the reaction to completion. | Anhydrous Hydrogen Fluoride (aHF) is highly effective but requires specialized equipment (Teflon or stainless steel). Alternatively, sources of silicon tetrafluoride (SiF₄) or other high-valent fluoride salts can be used. Ensure the reagent is anhydrous. |
| Reaction Not Reaching Completion | This is often a kinetic issue. The chloride-fluoride exchange can be slow and may require significant thermal energy to overcome the activation barrier. | Increase the reaction time and/or temperature in increments. For example, if 100 °C for 12h gives 50% conversion, try 120 °C for 18h. Monitor progress using ¹⁹F NMR. |
| Product Degradation | While the Ar-SF₅ group is robust, prolonged exposure to very high temperatures (>150 °C) in the presence of reactive species could lead to decomposition, potentially observed as a loss of fluorine signals or the appearance of complex byproduct patterns in the NMR. | If increasing temperature and time does not improve the yield or leads to more byproducts, attempt the reaction at a lower temperature for a longer duration (e.g., 80 °C for 48h). |
Problem Area 3: Product is Impure After Purification
If the final product contains significant impurities after workup, focus on the following causes.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Aromatic Ring Fluorination | Overly aggressive fluorinating conditions can lead to electrophilic fluorination of the aromatic ring itself, creating inseparable impurities. This is more likely with electron-rich aromatic systems. | Maintain strict temperature control during the oxidative fluorination step. Ensure the stoichiometry of TCICA is not excessively high. If the problem persists, consider using a milder fluorinating agent if available. |
| Incomplete Hydrolysis (if using an ester precursor) | If starting from a methyl or ethyl ester, residual ester will be difficult to separate from the final carboxylic acid product due to similar solubility profiles. | Ensure the hydrolysis step goes to completion. Use a larger excess of base (e.g., 3-4 eq. of LiOH or NaOH) and a longer reaction time.[9] Monitor the disappearance of the ester's -OCH₃ or -OCH₂CH₃ signal by ¹H NMR. |
| Contamination from Workup | The product is a carboxylic acid and will be soluble in basic aqueous solutions as its carboxylate salt. Incomplete acidification during workup will result in significant loss of product to the aqueous phase. | During the final acidification step, use a pH meter or pH paper to ensure the aqueous phase is strongly acidic (pH 1-2) before extracting the product. Extract multiple times with a generous volume of organic solvent. |
References
-
Cornella, J. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. Retrieved from [Link]
-
Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]
-
Wimmer, L., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Available at: [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Kraemer, Y., et al. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Hydrazinolysis of aryl cinnamates and related esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Trifluoromethyl Fluorosulfonate (CF3OSO2F) and Trifluoromethoxy Sulfur Pentafluoride (CF3OSF5) – Two Gaseous Sulfur(VI) Compounds with Insulating Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PubMed Central. Retrieved from [Link]
-
University of Sherbrooke. (n.d.). Developments in the synthesis of new SF5-containing compounds. Savoir UdeS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative fluorination of aromatic sulfur‐containing compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Retrieved from [Link]
-
Pitts, C. R., et al. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides. Angewandte Chemie International Edition, 58(7), 1950-1954. Available at: [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
YouTube. (2019). A general, mild synthetic method for the oxidative fluorination of heteroatoms. Retrieved from [Link]
-
YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes. Retrieved from [Link]
-
MDPI. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorosulfur hypofluorite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
YouTube. (2017). How to Purify Sulfur (From Gardening Sulfur). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Pentafluorosulfanyl (SF₅) Group Stability
From the desk of: Senior Application Scientist, Chemical Development
Audience: Researchers, scientists, and drug development professionals.
Last Updated: January 22, 2026
Welcome to the technical support guide for troubleshooting the pentafluorosulfanyl (SF₅) group's stability under common reaction conditions. This center is designed to provide practical, in-depth answers to challenges you may encounter during synthesis, helping you to diagnose issues and implement robust solutions.
Section 1: General Stability & FAQs
This section addresses the most common initial questions regarding the SF₅ group's general chemical robustness.
Q1: Just how stable is the pentafluorosulfanyl (SF₅) group?
A1: The SF₅ group is renowned for its exceptional thermal and chemical stability, often earning it the nickname "super-trifluoromethyl group".[1][2] This robustness stems from the strong, stable sulfur-fluorine bonds.[3] In medicinal chemistry and materials science, it is frequently used to enhance metabolic stability and overall molecular durability.[3][4] While it is generally more stable than many common functional groups, it is not entirely inert and can be susceptible to degradation under specific, often forcing, reaction conditions.
Q2: What are the general chemical environments I should be cautious about when working with SF₅-containing molecules?
A2: While highly stable, the SF₅ group's limits can be tested. Be particularly cautious with:
-
Strong Reducing Agents: Certain potent reducing agents, especially those used in radical reactions (e.g., tributyltin hydride), can lead to decomposition.
-
Harsh Acidic or Basic Conditions at High Temperatures: While generally stable under aqueous acidic conditions (e.g., 0.01 M HCl), extremely harsh acidic or basic conditions, particularly when combined with high heat, can potentially degrade the molecule, although often another part of the scaffold will degrade first.[4]
-
Certain Nucleophiles: While rare, direct nucleophilic substitution on the sulfur atom has been observed in specific contexts.[1]
-
Photocatalytic Conditions: Activation of otherwise inert bonds can occur under specific photocatalytic conditions, which can be harnessed for synthesis or lead to unexpected side reactions.[5]
Q3: How does the stability of the SF₅ group compare to the trifluoromethyl (CF₃) group?
A3: Both groups are known for their high stability. The SF₅ group is often considered a bioisostere for the CF₃ group but possesses distinct properties.[6][7] It is more lipophilic and a stronger electron-withdrawing group.[6][8][9] In terms of chemical robustness, they are comparable, though their degradation pathways under specific conditions can differ due to the different central atoms (sulfur vs. carbon).[7]
Section 2: Troubleshooting Instability in Specific Reactions
This section provides a deeper dive into specific experimental challenges and offers targeted solutions.
Q4: I'm observing decomposition of my SF₅-aryl compound during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the likely cause and solution?
A4: This is a common and multifaceted problem. The instability in cross-coupling reactions is rarely due to a single factor. The primary culprits are often a combination of base, temperature, and the specific catalytic system.
Causality Explained:
-
Base-Mediated Degradation: Strong bases, particularly at elevated temperatures, can promote side reactions. While the SF₅ group itself is robust, the combination of a strong base and a coordinating metal can alter the electronic properties of the C-S bond, potentially leading to cleavage.
-
Catalyst/Ligand Interaction: Certain electron-rich phosphine ligands can interact unfavorably with the sulfur center of the SF₅ group, especially at the high temperatures often required for these reactions.
-
Reductive Elimination Pathways: In some catalytic cycles, unwanted reductive pathways can lead to the degradation of sensitive functional groups.
Troubleshooting Workflow:
Recommended Action Plan:
| Parameter | Initial Condition (If Failing) | Recommended Change | Rationale |
| Base | Strong bases (e.g., NaOtBu, K₂CO₃) | Weaker bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces potential for base-mediated decomposition pathways. |
| Temperature | >100 °C | Screen temperatures from 60-90 °C | Minimizes thermal degradation of both substrate and catalyst. |
| Catalyst/Ligand | Standard Pd(PPh₃)₄ or other basic systems | Use modern, highly active catalysts (e.g., G3/G4 palladacycles with Buchwald ligands like SPhos) | These systems often operate effectively at lower temperatures and catalyst loadings.[7] |
| Solvent | High-boiling point (e.g., Toluene, Xylene) | Lower-boiling point ethers (e.g., Dioxane, THF) if temperature allows | Aligns with the goal of reducing reaction temperature. |
Q5: My reaction involves a strong reducing agent (e.g., LiAlH₄, H₂/Pd-C), and I'm losing the SF₅ group. What's happening?
A5: The SF₅ group is generally resistant to many reducing conditions, but it is not immune to potent hydride sources or catalytic hydrogenation under harsh conditions.
Causality Explained: The mechanism of degradation often involves a single-electron transfer (SET) process or direct hydride attack on the electropositive sulfur atom, leading to the cleavage of S-F or C-S bonds. This can result in a cascade of decomposition products, including partially reduced species (e.g., -SF₄H) or complete removal of the sulfur moiety.
Recommended Solutions & Alternatives:
| Reagent/Condition | Risk Level | Safer Alternative(s) | Comments |
| LiAlH₄, DIBAL-H | High | NaBH₄, NaBH(OAc)₃ | Use milder, more selective borohydride reagents, especially for ester or amide reductions. |
| H₂, Pd/C (High Pressure/Temp) | Moderate-High | H₂, Pd/C (1 atm, RT); Transfer hydrogenation (e.g., Hantzsch ester, HCO₂NH₄) | Avoid forcing conditions. Transfer hydrogenation is often much milder and chemoselective. |
| Raney Nickel | High | Thiol-based protecting groups if desulfurization is the goal for another part of the molecule. | Raney Nickel is known for aggressive desulfurization and should be avoided. |
| Bu₃SnH (Radical) | High | Silane-based radical mediators (e.g., (TMS)₃SiH) | If a radical reaction is necessary, silanes are generally less aggressive towards the SF₅ group. |
Section 3: Analytical & Purification Guidance
Q6: How can I detect and characterize SF₅ group decomposition?
A6: ¹⁹F NMR spectroscopy is your most powerful tool. The SF₅ group gives a characteristic and unmistakable set of signals: a quintet for the four equatorial fluorines (Fₑ) and a doublet of nonets (or complex multiplet) for the single axial fluorine (Fₐ).
-
¹⁹F NMR Signature:
-
Fₑ (4F): Quintet, ~80-90 ppm
-
Fₐ (1F): Multiplet, ~60-70 ppm
-
-
Detection of Decomposition: The appearance of new, unidentified sharp singlets, doublets, or triplets in your ¹⁹F NMR spectrum is a red flag for decomposition. Products like SO₂F₂ or other sulfur fluoride species can be detected.[10][11]
-
LC-MS/GC-MS: Mass spectrometry is crucial for identifying the masses of degradation products, helping you piece together the decomposition pathway.[12]
Q7: Are there any special considerations for purifying SF₅-containing compounds via silica gel chromatography?
A7: Generally, SF₅-containing compounds are stable on standard silica gel. The group's high chemical stability makes it robust enough for routine purification.[4] However, two potential issues should be kept in mind:
-
Highly Acid-Sensitive Substrates: If your overall molecule contains other acid-labile groups (e.g., acetals, silyl ethers), the inherent acidity of silica gel could cause their degradation, even if the SF₅ group is unaffected.[4]
-
Solution: Use deactivated silica gel (e.g., treat with triethylamine/hexane) or switch to a different stationary phase like alumina (basic or neutral).
-
-
"Sticky" Compounds: The SF₅ group is highly lipophilic and can sometimes lead to tailing or poor separation on normal-phase silica.[2][8][9]
-
Solution: Consider reverse-phase chromatography (C18) if your compound has sufficient polarity. Alternatively, crystallization is an excellent purification method for these often well-ordered molecules.
-
Section 4: Key Experimental Protocol
Protocol: Stress Testing an SF₅-Containing Compound for Reaction Compatibility
This protocol allows you to quickly screen the stability of your key SF₅-containing intermediate against a variety of common reaction conditions in parallel.
Objective: To identify robust and safe reaction conditions before committing to a large-scale synthesis.
Methodology:
-
Preparation: Prepare a stock solution of your SF₅-containing substrate in a suitable solvent (e.g., Dioxane, DMF).
-
Array Setup: In a 24-well plate or a series of labeled vials, dispense an equal aliquot of the substrate stock solution.
-
Condition Matrix: To each well/vial, add a different reagent or set of conditions you plan to use in your subsequent synthetic steps. (See table below for examples).
-
Execution: Seal the plate/vials and run the reactions at your intended temperature (e.g., 80 °C) for a set period (e.g., 12-24 hours). Include a control vial containing only the substrate and solvent.
-
Analysis:
-
Quench all reactions consistently.
-
Take an aliquot from each well for LC-MS analysis to determine the percentage of remaining starting material.
-
Combine the remainder of each reaction for ¹⁹F NMR analysis to check for the appearance of new fluorine-containing species.
-
Example Stress Test Condition Matrix:
| Well | Condition Category | Reagents (Example) | Temp (°C) |
| A1 | Control | Substrate + Solvent only | 80 |
| B1 | Strong Base | 3 eq. K₂CO₃ | 80 |
| B2 | Stronger Base | 3 eq. NaOtBu | 80 |
| C1 | Weak Acid | 3 eq. Acetic Acid | 80 |
| C2 | Strong Acid | 1 eq. TFA | 80 |
| D1 | Lewis Acid | 1 eq. BF₃·OEt₂ | 80 |
| E1 | Nucleophile | 3 eq. Piperidine | 80 |
| F1 | Palladium Catalyst | 5 mol% Pd(OAc)₂, 10 mol% SPhos, 3 eq. K₃PO₄ | 80 |
Data Interpretation Workflow:
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules. Benchchem.
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57–93.
-
Lim, H., & Park, H. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5569.
-
Chen, P. et al. (2023). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv.
-
O'Hagan, D. et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 76(38), 131435.
-
MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
-
Li, W. et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
-
Paquin, J.-F. et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 28-36.
- Welch, J.T. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
- Chen, K. et al. (2020). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Journal of Materials Chemistry C, 8(30), 10194-10211.
-
Enamine. (n.d.). SF5-containing building blocks.
-
Royal Society of Chemistry. (2020). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C.
-
American Chemical Society. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners.
- CoLab. (2024).
-
Paquin, J.-F. et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
- Paquin, J.-F. et al. (2020). Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives.
- Wang, X. et al. (2019). Detection of decomposition products of SF6/air gas mixture by electron attachment mass spectrometry.
-
Royal Society of Chemistry. (2020). The research of temperature properties of photoacoustic spectroscopy detection for SF6 decomposition products in gas insulated switchgear. Analytical Methods.
-
American Chemical Society. (2020). Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation. Journal of Medicinal Chemistry.
-
MDPI. (2019). Electrochemical and Infrared Absorption Spectroscopy Detection of SF6 Decomposition Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The research of temperature properties of photoacoustic spectroscopy detection for SF6 decomposition products in gas insulated switchgear - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(pentafluorosulfur)benzoic acid. Here, we address common challenges and frequently asked questions regarding the removal of impurities from this compound, providing practical, field-tested advice and detailed protocols to ensure the highest purity for your downstream applications.
Understanding the Chemistry: The Stability of the SF₅ Group
The pentafluorosulfur (SF₅) group is known for its remarkable thermal and chemical stability, attributed to the strong sulfur-fluorine bonds. This robustness is a key advantage in many applications; however, it also means that impurities generated during synthesis can be equally persistent. Unlike more labile functional groups, the SF₅ moiety is generally stable under a wide range of acidic and basic conditions typically used in purification. This allows for a broader selection of purification techniques without significant degradation of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a noticeable color (e.g., yellow, brown). What are the likely impurities?
A1: Colored impurities in the synthesis of aryl-SF₅ compounds often arise from starting materials, reagents, or side-products. Based on common synthetic routes, potential colored impurities include:
-
Residual Iodine: If an iodinated precursor was used in a cross-coupling reaction, traces of iodine can persist, imparting a brownish color.
-
Aromatic Nitro Compounds: If a nitrated intermediate was used and the reduction to an amine or another functional group was incomplete, the remaining nitro compound can be yellow.
-
Polymeric Materials: Under harsh reaction conditions, minor polymerization of starting materials or intermediates can lead to colored, often tar-like, impurities.
-
Oxidized Species: Exposure to air at elevated temperatures can sometimes lead to the formation of colored oxidation byproducts.
Troubleshooting Steps:
-
Initial Wash: Before attempting more complex purification, wash the crude solid with a non-polar solvent like hexane to remove non-polar colored impurities.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1] Be cautious, as charcoal can also adsorb your product, leading to lower yields.
-
Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating colored impurities from your white to off-white product.
Q2: I'm struggling to achieve high purity with recrystallization. What solvent system should I use?
A2: The key to successful recrystallization is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid derivatives, a range of solvents can be effective.[1][2]
Recommended Solvents and Solvent Systems:
| Solvent/System | Rationale & Application |
| Water | Benzoic acids often have low solubility in cold water and increased solubility in hot water, making it a good starting point for recrystallization.[1][2] |
| Ethanol/Water or Methanol/Water | A mixed solvent system can be very effective. Dissolve the crude product in a minimal amount of hot ethanol or methanol, and then slowly add hot water until the solution becomes slightly cloudy. This indicates the saturation point. Allow the solution to cool slowly. |
| Toluene | For less polar impurities, toluene can be an excellent choice for recrystallization.[3] |
| Hexane/Ethyl Acetate | This is a versatile non-polar/polar solvent system. Start by dissolving the compound in a small amount of ethyl acetate and then add hexane until turbidity is observed. |
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: Slowly add hot water to the ethanol solution until a faint, persistent cloudiness appears. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization problems.
Q3: Recrystallization is not providing the desired purity. How do I set up a column chromatography protocol?
A3: Column chromatography is a powerful technique for purifying compounds with similar polarities. For this compound, normal-phase chromatography using silica gel is a standard approach.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. The addition of a small amount of acetic acid (0.1-1%) to the eluent can improve the peak shape of acidic compounds by preventing tailing.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Packing the Column: Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Start with a low polarity eluent and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Eluent Systems for TLC and Column Chromatography:
| Eluent System | Typical Application |
| Hexane / Ethyl Acetate | A standard, versatile system for compounds of moderate polarity. |
| Dichloromethane / Methanol | A more polar system for compounds that do not move significantly in hexane/ethyl acetate. |
| Toluene / Ethyl Acetate / Acetic Acid | The acetic acid helps to improve the chromatography of acidic compounds. |
Workflow for Purification Method Selection
Caption: Decision workflow for purification strategy.
Q4: How can I use NMR spectroscopy to assess the purity of my sample?
A4: ¹H and ¹⁹F NMR are powerful tools for assessing the purity of this compound.
-
¹H NMR:
-
The aromatic region will show characteristic splitting patterns for the protons on the benzene ring. Impurities will present as extra peaks in this region.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The integration of this peak relative to the aromatic protons can give an indication of purity.
-
-
¹⁹F NMR:
-
The SF₅ group gives a characteristic signal, typically a doublet for the four equatorial fluorines and a quintet for the axial fluorine.[4]
-
The fluorine atom on the benzene ring will also have a distinct chemical shift.
-
The presence of other fluorine-containing impurities will be readily apparent as additional peaks in the ¹⁹F NMR spectrum.
-
Quantitative NMR (qNMR): For a more precise purity assessment, qNMR can be employed. This involves adding a known amount of an internal standard with a well-defined NMR signal to a known amount of your sample. By comparing the integration of the analyte and standard peaks, the purity of your compound can be accurately determined.
References
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
-
ResearchGate. (2017). Chemical structure and 19 F NMR spectrum of ligand 1, 5-(pentafluoro-l 6 -sulfanyl)-1,3-benzoxazole-2(3H)-thione (a), and ligand 2, 2-bromo-4-(pentafluoro-l 6 -sulfanyl)aniline (b). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Negishi Coupling for SF₅-Aryl Compounds
Welcome to the technical support center for the optimization of Negishi coupling reactions involving pentafluorosulfanyl (SF₅)-aryl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the SF₅ group into aromatic systems. The unique electronic properties of the SF₅ group, often referred to as a "super-trifluoromethyl" group, make it highly desirable in medicinal chemistry and materials science. However, its strong electron-withdrawing nature presents significant challenges in cross-coupling reactions.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome common hurdles and achieve successful and reproducible outcomes in your Negishi coupling experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the Negishi coupling of SF₅-aryl compounds. The solutions provided are based on a combination of mechanistic understanding and empirical evidence from the field.
Question 1: My reaction shows low to no conversion of the SF₅-aryl halide starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Negishi coupling of electron-deficient SF₅-aryl halides is a common problem, often stemming from issues with catalyst activation or the stability of the organometallic reagents.
Core Issues & Solutions:
-
Inefficient Oxidative Addition: The strong electron-withdrawing nature of the SF₅ group can make the oxidative addition of the aryl halide to the Pd(0) catalyst the rate-limiting step.
-
Solution: Employ more electron-rich and sterically bulky phosphine ligands. Ligands like SPhos, RuPhos, or BrettPhos can accelerate the oxidative addition step by stabilizing the resulting Pd(II) complex. Consider using a higher catalyst loading (e.g., 2-5 mol %) to increase the concentration of active catalytic species.
-
-
Organozinc Reagent Degradation: Aryl-zinc reagents can be sensitive to air and moisture. Incomplete formation or degradation of the organozinc reagent will directly lead to poor reaction outcomes.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated organozinc reagents. If preparing the organozinc reagent in situ from an organolithium or Grignard reagent, ensure the transmetalation step is complete.
-
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact the solubility of the catalyst and reagents, as well as the reaction kinetics.
-
Solution: Aprotic polar solvents like THF, dioxane, or DMA are generally effective. For challenging substrates, consider using a solvent mixture or switching to a more polar solvent to improve the solubility of the reaction components.
-
Experimental Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing significant formation of homocoupled byproducts from my organozinc reagent. How can I minimize this?
Answer:
Homocoupling of the organozinc reagent is a common side reaction, particularly if the reductive elimination of the desired product is slow compared to side reactions involving the organometallic species.
Core Issues & Solutions:
-
Slow Transmetalation/Reductive Elimination: A mismatch in the rates of the catalytic cycle steps can lead to an accumulation of reactive intermediates that can undergo homocoupling.
-
Solution: The choice of palladium precursor and ligand is critical. For instance, using a pre-catalyst like (SPhos)Pd G3 can ensure a more controlled initiation of the catalytic cycle. Additionally, ensure the stoichiometry of the organozinc reagent is not excessively high (typically 1.1-1.5 equivalents is sufficient).
-
-
Presence of Oxidants: Trace oxygen can promote the homocoupling of organozinc reagents.
-
Solution: Degas all solvents thoroughly before use (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Question 3: My reaction is messy, with multiple unidentified byproducts. What are the potential causes?
Answer:
A complex mixture of byproducts often points to catalyst decomposition or side reactions involving the functional groups on your substrates.
Core Issues & Solutions:
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is inactive.
-
Solution: Monitor the reaction for the formation of a black precipitate. If observed, consider running the reaction at a lower temperature for a longer duration. The choice of a more robust ligand can also help stabilize the catalyst.
-
-
Side Reactions of the SF₅ Group: While generally stable, the SF₅ group can undergo side reactions under certain conditions, although this is less common in Negishi coupling compared to other cross-coupling reactions. More likely are reactions involving other functional groups on the aromatic ring.
-
Solution: Ensure that any other functional groups on your coupling partners are compatible with the reaction conditions. Protect sensitive functional groups if necessary. A thorough review of the functional group tolerance of Negishi couplings is recommended.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Negishi coupling, and how does the SF₅ group influence it?
A1: The Negishi coupling follows a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of Negishi coupling.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the SF₅-aryl halide (Ar¹-X). The strong electron-withdrawing SF₅ group makes the aryl halide electron-deficient, which can slow this step.
-
Transmetalation: The organozinc reagent (Ar²-ZnX) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar¹-Ar²), regenerating the Pd(0) catalyst.
The SF₅ group's primary influence is on the oxidative addition step, making it more challenging. This necessitates the use of highly active catalyst systems.
Q2: Which palladium source and ligands are recommended for coupling with SF₅-aryl compounds?
A2: The choice of catalyst system is critical for success.
| Component | Recommended Options | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed catalysts (e.g., (SPhos)Pd G3) | Pd₂(dba)₃ is a common and effective source of Pd(0). Pre-formed catalysts can offer better reproducibility and activity. |
| Ligands | Buchwald-type biaryl phosphine ligands: SPhos, RuPhos, BrettPhos | These ligands are electron-rich and sterically bulky, which promotes the challenging oxidative addition step and stabilizes the catalytic species. |
Q3: How do I prepare the SF₅-aryl zinc reagent?
A3: The SF₅-aryl zinc reagent can be prepared via several methods. A common and reliable method is through halogen-metal exchange followed by transmetalation with a zinc salt.
Step-by-Step Protocol: Preparation of SF₅-Aryl Zinc Reagent
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve the SF₅-aryl iodide or bromide in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) dropwise and stir for 30-60 minutes. Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) in anhydrous THF. Add this solution dropwise to the freshly prepared SF₅-aryl lithium species at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature. The resulting solution of the SF₅-aryl zinc chloride can be used directly in the Negishi coupling reaction.
Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under inert conditions.
Part 3: General Optimized Protocol
This protocol provides a starting point for the Negishi coupling of an SF₅-aryl bromide with an aryl zinc reagent.
Materials:
-
SF₅-aryl bromide (1.0 equiv)
-
Aryl zinc chloride (1.2 equiv, 0.5 M in THF)
-
Pd₂(dba)₃ (2.5 mol %)
-
SPhos (5.5 mol %)
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous THF and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add the SF₅-aryl bromide to the catalyst solution.
-
Coupling: Add the aryl zinc chloride solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This guide provides a foundational understanding and practical advice for navigating the challenges of Negishi coupling with SF₅-aryl compounds. For novel substrates, some degree of optimization will likely be necessary. Always consult the primary literature for specific examples that are most relevant to your target molecules.
References
-
Structure-Activity Relationship of Biaryl Phosphine Ligands in the Pd-Catalyzed Negishi Reaction. Organometallics, [Link]
Technical Support Center: Pentafluorosulfur (SF5) Reagents
Welcome to the technical support guide for pentafluorosulfur (SF5) reagents. This resource is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of the SF5 group in their work. The pentafluorosulfur moiety is prized for its exceptional thermal and chemical stability, strong electron-withdrawing nature, and significant lipophilicity, often earning it the nickname "the super trifluoromethyl group".[1][2][3] However, the precursors used to introduce this group are often highly reactive and require specialized handling techniques.
This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the common challenges and questions that arise during the storage, handling, and use of these powerful reagents.
Section 1: General Properties & Safety FAQs
This section covers the fundamental characteristics and safety precautions for SF5 reagents.
Q1: What are pentafluorosulfur (SF5) reagents and why are they considered hazardous?
A1: Pentafluorosulfur reagents are chemical compounds used to introduce the SF5 group onto organic molecules. A common example is pentafluorosulfur chloride (SF5Cl). Their hazard profile stems from their high reactivity, particularly with nucleophiles like water. For example, many sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[4] This reactivity necessitates storage under anhydrous conditions and handling under an inert atmosphere.[5] They are often corrosive and can cause severe skin and eye damage upon contact.[5][6][7] Always consult the specific Safety Data Sheet (SDS) for the reagent you are using.[5][6][8]
Q2: What are the primary personal protective equipment (PPE) requirements for handling SF5 reagents?
A2: Due to their corrosive nature, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), potentially with a fire-resistant liner for pyrophoric reagents if applicable. Always inspect gloves before use.[9]
-
Body Protection: A flame-resistant lab coat.[8] All manipulations of open containers must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][6] Ensure that an eyewash station and safety shower are immediately accessible.[5]
Section 2: Storage & Stability
Proper storage is critical to maintaining the reactivity and ensuring the safety of SF5 reagents.
Q3: What are the correct storage conditions for SF5 reagents?
A3: The primary principle is to protect the reagent from atmospheric moisture. The specific requirements, which must be verified with the supplier's SDS, generally include:
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5] Many commercial reagents are supplied in bottles with a Sure/Seal™ cap, which facilitates the maintenance of an inert headspace.[10]
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources or flames.[5][6][8] Some reagents, like Diethylaminosulfur trifluoride (DAST), a related fluorinating agent, require storage at 2-8°C to maintain stability.[11]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, bases, and water.[5]
Q4: My SF5-containing molecule seems to be degrading under acidic workup conditions. Is the SF5 group unstable to acid?
A4: This is a common concern, but in most cases, the SF5 group itself is not the point of instability. The SF5 group is known for its remarkable stability under a wide range of conditions, including aqueous and acidic buffers.[12] The root cause of degradation is almost always another acid-sensitive functional group within your molecule (e.g., acetals, silyl ethers, t-butyl esters).[12] Before assuming the SF5 group is compromised, run a control sample and carefully analyze your molecule's structure for other potential sites of acid-catalyzed hydrolysis or cleavage.[12]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis from atmospheric moisture. |
| Temperature | Cool, dry area (check SDS for specifics) | Minimizes decomposition and pressure buildup. |
| Container | Original manufacturer's bottle (e.g., Sure/Seal™) | Designed for safe storage and dispensing of air-sensitive reagents. |
| Location | Well-ventilated, corrosives-compatible cabinet | Ensures safety and prevents reaction with incompatible materials.[5][6] |
| Table 1: General Storage Conditions for Moisture-Sensitive SF5 Reagents |
Section 3: Handling & Inert Atmosphere Techniques
Mastering inert atmosphere techniques is non-negotiable for success with SF5 reagents. The slightest exposure to air or moisture can compromise an entire experiment.
Q5: What is the basic workflow for setting up a reaction with a moisture-sensitive SF5 reagent?
A5: The entire process must be conducted under an inert atmosphere, typically using a Schlenk line or a glovebox.[13][14] The goal is to create a closed system that excludes air and water at every step.
Experimental Protocol: Reaction Setup Under Inert Atmosphere
-
Glassware Preparation: All glassware must be rigorously dried to remove the thin film of adsorbed moisture.[10][15] This is achieved by placing the glassware in a >125°C oven overnight or by "flame-drying" the assembled apparatus under vacuum with a heat gun.[10]
-
System Assembly: Assemble the dried glassware (e.g., a three-necked flask with a condenser, dropping funnel, and septum) while still hot and immediately place it under an inert atmosphere by performing at least three evacuate-refill cycles on a Schlenk line.[14]
-
Solvent Transfer: Use anhydrous solvents, typically packaged under an inert atmosphere. Transfer the solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: For liquid SF5 reagents, use a clean, dry, gas-tight syringe. First, draw an equivalent volume of inert gas from the reaction flask's headspace into the syringe. Insert the needle into the Sure/Seal™ bottle of the reagent and inject the inert gas to create positive pressure. Then, carefully draw the desired volume of the reagent. Withdraw the syringe and immediately insert it through the septum of the reaction flask to dispense the reagent.
-
Reaction: Once all reagents are added, the reaction can proceed under a positive pressure of inert gas, which is typically visualized by bubbling the outflow through a mineral oil bubbler.
Section 4: Troubleshooting Common Reaction Failures
Even with careful planning, experiments can fail. This section provides a logical framework for diagnosing the problem.
Q6: I ran my reaction, but my crude NMR shows no product and only starting material. What went wrong?
A6: This is a classic sign that the SF5 reagent was inactive. The most probable cause is inadvertent exposure to moisture at some point. Review your procedure critically:
-
Glassware Dryness: Was the glassware truly dry? Even a small amount of residual water can consume a significant amount of the reagent.[10][15]
-
Solvent Anhydrous? Was the anhydrous solvent from a freshly opened bottle or properly stored?
-
Inert Atmosphere Integrity: Did you maintain a positive pressure of inert gas throughout the entire setup and reaction? Leaks are a common source of failure.
-
Reagent Age/Storage: Was the reagent old or improperly stored? Over time, even with the best seals, microscopic amounts of moisture can ingress and degrade the contents.
Q7: My reaction is low-yielding and I see a complex mixture of byproducts. How do I troubleshoot this?
A7: A complex mixture suggests that while the reagent was active, side reactions dominated. Consider the following possibilities:
-
Reaction Temperature: Was the temperature controlled properly? Many SF5 reactions are highly exothermic. Poor temperature control can lead to thermal decomposition of reagents or products.
-
Order of Addition: Was the SF5 reagent added too quickly? A rapid, uncontrolled addition can create localized "hot spots" and promote side reactions.
-
Substrate Compatibility: Does your substrate have multiple reactive sites? The SF5 reagent may be reacting with other functional groups in your molecule. For example, sulfonyl chlorides can react with amines, alcohols, and thiols.[4]
-
Radical Reactions: Some SF5 reagents, like SF5Cl, can participate in radical reactions.[1] Ensure your reaction is not being inadvertently initiated by light or trace metals if a radical pathway is undesirable.
// Reagent Path Reagent_Yes [label="Yes", shape=diamond, style=filled, fillcolor="#34A853"]; Reagent_No [label="No\n(Likely Inactive Reagent)", shape=diamond, style=filled, fillcolor="#EA4335"];
// Conditions Path Conditions_Yes [label="Yes", shape=diamond, style=filled, fillcolor="#34A853"]; Conditions_No [label="No\n(Incorrect Conditions)", shape=diamond, style=filled, fillcolor="#EA4335"];
// Workup Path Workup_Yes [label="Yes\n(Lost Product)", shape=diamond, style=filled, fillcolor="#EA4335"]; Workup_No [label="No", shape=diamond, style=filled, fillcolor="#34A853"];
// Solutions Sol_Reagent [label="Solution:\n- Use new reagent bottle\n- Re-verify inert atmosphere setup\n- Ensure glassware/solvents are dry", shape=note, fillcolor="#F1F3F4"]; Sol_Conditions [label="Solution:\n- Check temperature control\n- Optimize addition rate\n- Check for substrate side-reactions", shape=note, fillcolor="#F1F3F4"]; Sol_Workup [label="Solution:\n- Check aqueous layers for product\n- Check for volatility\n- Test product stability to workup pH", shape=note, fillcolor="#F1F3F4"]; Sol_Reproduce [label="Solution:\n- Re-evaluate literature procedure\n- Isolate and identify byproducts", shape=note, fillcolor="#F1F3F4"];
Start -> Check_Reagent; Check_Reagent -> Reagent_No [label="TLC/NMR shows only\nstarting material"]; Check_Reagent -> Reagent_Yes [label="Reaction occurred,\nbut yield is poor"];
Reagent_No -> Sol_Reagent;
Reagent_Yes -> Check_Conditions; Check_Conditions -> Conditions_No [label="Complex mixture,\nbyproducts observed"]; Check_Conditions -> Conditions_Yes [label="Reaction was clean,\nbut isolated yield is low"];
Conditions_No -> Sol_Conditions;
Conditions_Yes -> Check_Workup; Check_Workup -> Workup_Yes; Check_Workup -> Workup_No;
Workup_Yes -> Sol_Workup; Workup_No -> Sol_Reproduce; } dot Diagram 2: Troubleshooting decision tree for a failed or low-yielding SF5 reaction.
Section 5: Quenching, Workup & Disposal
Safely neutralizing the reactive reagent and byproducts is a critical final step.
Q8: How do I safely quench a reaction containing excess SF5 reagent?
A8: Never quench directly with water. The reaction can be violently exothermic. The standard procedure involves the slow, controlled addition of a less reactive protic source, followed by water.[16][17]
Experimental Protocol: Safe Quenching Procedure
-
Cool the Reaction: Place the reaction flask in an ice-water bath to dissipate heat generated during the quench.[16][17]
-
Initial Quench: Under an inert atmosphere and with vigorous stirring, slowly add a less reactive alcohol like isopropanol or sec-butanol dropwise via syringe.[16][18] You will observe gas evolution. Continue adding the alcohol until the bubbling subsides.
-
Final Quench: Once the initial vigorous reaction has ceased, you can then slowly and carefully add water to quench any remaining reactive species and hydrolyze byproducts.[17][19]
-
Workup: Proceed with your standard aqueous workup (e.g., extraction with an organic solvent). Be aware that the aqueous layer will be acidic (due to HF or HCl formation) and should be handled appropriately.
Q9: How should I dispose of waste containing SF5 reagents?
A9: All waste, including quenched reaction mixtures and contaminated materials (syringes, paper towels), must be treated as hazardous waste.[6] Dispose of it in a properly labeled container according to your institution's environmental health and safety guidelines. Do not mix with other waste streams unless explicitly permitted.
Section 6: Analytical & Monitoring
Monitoring the progress of your reaction is key to optimization and understanding.
Q10: What are the best methods for monitoring the progress of an SF5-involved reaction?
A10: The choice of technique depends on the specific reaction.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. A small aliquot can be carefully quenched and spotted on a TLC plate to visualize the consumption of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for reaction monitoring.[20][21] For ¹⁹F NMR, the appearance of the characteristic SF5 signal (a doublet and a quintet) is a definitive indicator of product formation.[22] For ¹H NMR, the disappearance of a starting material peak or the appearance of a product peak can be tracked.[21] You can take a small aliquot from the reaction, quench it, dissolve it in a deuterated solvent, and run a quick spectrum.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules. Benchchem.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pentafluorobenzenesulphonyl chloride.
- Various Authors. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- Author Unknown. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pentafluorobenzenesulphonyl chloride.
- ECHEMI. (n.d.). Sulfur chloride fluoride (SClF5), (OC-6-22)
- Environmental Health and Safety. (n.d.).
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. (n.d.). (Diethylamino)sulfur trifluoride 95 38078-09-0.
- Kim, J., et al. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central.
- Author Unknown. (2021).
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- The Sarpong Group. (2016).
- Author Unknown. (2021). A Report on Reagents and its Quenching Methods. Research and Reviews.
- Author Unknown. (2025). Exploring the Reactivity: Pentafluorobenzenesulfonyl Chloride in Chemical Reactions.
- Author Unknown. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Author Unknown. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Cheshire Organics. (n.d.). DAST.
- Author Unknown. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. cheshireorganics.com [cheshireorganics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. chemistryviews.org [chemistryviews.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. rroij.com [rroij.com]
- 18. ehs.ucr.edu [ehs.ucr.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Drug Discovery: 2-Fluoro-5-(pentafluorosulfur)benzoic acid vs. 2-Fluoro-5-(trifluoromethyl)benzoic acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique electronic properties and metabolic stability conferred by these moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the arsenal of fluorine-containing groups, the trifluoromethyl (CF3) group has long been a workhorse. However, the emerging pentafluorosulfur (SF5) group presents a compelling alternative, offering a distinct combination of steric and electronic characteristics. This guide provides a detailed comparison of two structurally related building blocks, 2-Fluoro-5-(pentafluorosulfur)benzoic acid and 2-Fluoro-5-(trifluoromethyl)benzoic acid , to aid researchers in selecting the optimal scaffold for their drug discovery programs.
At a Glance: Key Physicochemical and Steric Differences
The seemingly subtle substitution of a CF3 group with an SF5 group imparts significant changes to the parent molecule. These differences in electronics, lipophilicity, and size can have a cascading effect on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzoic acid | Causality and Implication in Drug Design |
| Molecular Weight | 276.17 g/mol | 208.11 g/mol | The higher molecular weight of the SF5-containing acid may impact ligand efficiency metrics. |
| Calculated logP | ~3.5 (estimated) | 2.4[1] | The SF5 group is significantly more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[2] |
| pKa | Lower (more acidic) (estimated) | Higher (less acidic) (estimated) | The strong electron-withdrawing nature of the SF5 group is expected to increase the acidity of the carboxylic acid compared to the CF3 analogue. This can influence ionization state at physiological pH and impact interactions with biological targets. |
| Hammett Constant (σp) | 0.68 (for -SF5) | 0.53 (for -CF3) | The higher positive Hammett constant of the SF5 group indicates stronger electron-withdrawing ability, which can influence the reactivity of the aromatic ring and the acidity of the benzoic acid.[2] |
| Hansch Parameter (π) | 1.23 (for -SF5) | 0.88 (for -CF3) | This parameter quantifies the contribution of a substituent to lipophilicity. The higher value for SF5 confirms its greater lipophilic character.[2] |
| Van der Waals Volume | 55.4 ų (for -SF5) | 34.6 ų (for -CF3) | The larger size of the SF5 group can provide a steric block to metabolic degradation and may lead to different binding interactions with target proteins.[2] |
The Underlying Chemistry: A Deeper Dive into Electronic and Steric Effects
The superior electron-withdrawing capacity of the pentafluorosulfur group over the trifluoromethyl group is a key differentiator.[2] This property can significantly impact the acidity of the carboxylic acid moiety. A lower pKa for the SF5-substituted benzoic acid would mean it is more likely to exist in its deprotonated, carboxylate form at physiological pH. This can have profound implications for drug-receptor interactions, solubility, and cell permeability.
From a steric perspective, the octahedral geometry and larger van der Waals volume of the SF5 group can serve as a "metabolic shield," protecting adjacent functionalities from enzymatic degradation.[2] This increased metabolic stability can lead to a longer in vivo half-life. Furthermore, the distinct size and shape of the SF5 group can lead to altered binding modes within a target protein's active site, potentially enhancing potency or selectivity.
Synthetic Considerations: Amide Coupling and Suzuki-Miyaura Cross-Coupling
Both this compound and 2-fluoro-5-(trifluoromethyl)benzoic acid are valuable starting materials for the synthesis of more complex molecules, primarily through reactions involving the carboxylic acid group or the aromatic ring.
Amide Bond Formation
The formation of an amide bond is a fundamental transformation in the synthesis of many pharmaceutical agents. Both benzoic acids can be readily coupled with a variety of amines using standard peptide coupling reagents.
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling via HATU
This protocol is adapted from a procedure for a structurally similar fluorinated benzoic acid and is expected to be applicable to both target molecules.[3]
-
Dissolution: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-(pentafluorosulfur/trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Suzuki-Miyaura Cross-Coupling
To further elaborate these scaffolds, the carboxylic acid can be converted to a suitable leaving group (e.g., a halide or triflate) for subsequent palladium-catalyzed cross-coupling reactions. Alternatively, if a halo-substituted version of the benzoic acid is used, the carboxylic acid can be protected prior to the coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted Analogue
This protocol is a general procedure that can be adapted for bromo-derivatives of the target benzoic acids (with the carboxylic acid group protected if necessary).
-
Reaction Setup: In a Schlenk tube, combine the bromo-substituted benzoic acid derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Agrochemicals
Both the CF3 and SF5-substituted benzoic acids are valuable building blocks in the synthesis of bioactive molecules. The choice between them will depend on the specific therapeutic target and the desired physicochemical properties of the final compound.
The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance metabolic stability and binding affinity.[3] Its presence is common in a wide range of approved drugs.
The pentafluorosulfur group, while less common, is gaining significant attention. Its unique combination of strong electron-withdrawing character, high lipophilicity, and steric bulk makes it an attractive substituent for modulating the properties of lead compounds.[2] The increased lipophilicity can improve membrane permeability, a crucial factor for oral bioavailability and brain penetration.
Conclusion
The selection between this compound and 2-fluoro-5-(trifluoromethyl)benzoic acid is a strategic decision in the drug discovery process. While the CF3 analogue represents a more traditional and well-understood choice, the SF5 counterpart offers a unique set of properties that could be advantageous in overcoming specific challenges such as metabolic instability or the need for increased lipophilicity. The stronger electron-withdrawing nature and larger size of the SF5 group provide medicinal chemists with a powerful tool to fine-tune the characteristics of their molecules. As synthetic methodologies for SF5-containing compounds become more accessible, their application in the development of next-generation therapeutics is expected to grow significantly. Careful consideration of the comparative data presented in this guide will enable researchers to make an informed decision and accelerate their journey toward novel and effective chemical entities.
References
-
MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubChem. 5-Fluoro-2-(trifluoromethyl)benzoic acid. [Link]
-
PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]
Sources
A Senior Application Scientist's Guide: 2-Fluoro-5-(pentafluorosulfur)benzoic Acid in Synthesis - A Comparative Analysis
Introduction: Beyond Classical Halogens in Drug Discovery
For decades, halogenated benzoic acids have served as indispensable building blocks in medicinal chemistry and materials science.[1] The introduction of halogens (F, Cl, Br, I) into an aromatic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting everything from binding affinity to metabolic stability.[1][2] However, the landscape of chemical synthesis is perpetually evolving, and with it, the demand for novel functional groups that offer unique property profiles.
Enter the pentafluorosulfur (SF₅) group. While not a halogen in the classical sense, its exceptional properties position it as an "emerging" super-halogen or a bioisostere for other bulky groups like tert-butyl or trifluoromethyl (CF₃).[3][4] This guide provides an in-depth comparison of 2-Fluoro-5-(pentafluorosulfur)benzoic acid with its traditional halogenated counterparts (e.g., 2-fluoro-5-bromobenzoic acid). We will dissect their synthetic accessibility, compare their physicochemical properties, and explore the strategic advantages and challenges of incorporating the SF₅ moiety into complex molecular architectures, particularly within the context of drug development.
The Pentafluorosulfur (SF₅) Group: A Profile of a Unique Moiety
The SF₅ group's utility stems from a unique combination of properties that are not fully replicated by any single halogen atom. Understanding these characteristics is fundamental to appreciating its potential in synthesis.
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups known (Hammett constant σₚ = 0.68).[5] This significantly modulates the electronic environment of the aromatic ring.
-
Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the SF₅ group highly resistant to thermal decomposition and chemical degradation.[3] This intrinsic stability is a key advantage for developing robust compounds that can withstand harsh synthetic conditions and resist metabolic breakdown in vivo.[3]
-
Lipophilicity: Despite its high polarity, the SF₅ group increases the lipophilicity of a molecule (Hansch parameter π = 1.23), more so than a CF₃ group (π = 0.88).[5] This can enhance membrane permeability and improve the bioavailability of drug candidates.[3]
-
Octahedral Geometry: The sulfur atom in the SF₅ group has an octahedral coordination geometry.[6] This well-defined, bulky three-dimensional structure (volume of 55.4 ų) can create specific and favorable interactions within a protein's binding pocket, potentially leading to enhanced potency and selectivity.[5]
The following diagram illustrates the logical relationship between the SF₅ group's core attributes and its resulting benefits in molecular design.
Caption: Logical flow from SF₅ properties to drug design advantages.
Comparative Physicochemical Properties
The choice of a substituent is a critical decision in a synthesis campaign. The following table provides a quantitative comparison of the properties of the SF₅ group against common halogens.
| Property | -F | -Cl | -Br | -I | -SF₅ |
| Hammett Constant (σₚ) | 0.06 | 0.23 | 0.23 | 0.18 | 0.68 [5] |
| Hansch Lipophilicity (π) | 0.14 | 0.71 | 0.86 | 1.12 | 1.23 [5] |
| Van der Waals Volume (ų) | 5.9 | 19.9 | 24.5 | 31.5 | 55.4 [5] |
| Bond Dissociation Energy (C-X, kJ/mol) | ~544 | ~400 | ~330 | ~270 | High (Stable) |
| Acidity (pKa of Benzoic Acid) | 4.02 | 3.99 | 3.97 | 3.91 | ~3.0 (Estimated) |
Note: pKa values are for the corresponding 4-substituted benzoic acids for consistent comparison. The pKa for 4-SF₅-benzoic acid is not widely reported but is estimated to be significantly lower (more acidic) than other halogenated analogs due to its strong electron-withdrawing nature. For comparison, the pKa of Pentafluorobenzoic acid is a very strong 1.48.[7]
A Comparative Look at Synthesis
The synthetic accessibility of a building block is often the deciding factor in its practical application. Here, we contrast the synthetic routes to this compound with those for its more common halogenated cousins.
Synthesis of 2-Fluoro-5-halobenzoic Acids (Cl, Br, I)
The synthesis of these compounds typically relies on well-established, robust methodologies. A common and cost-effective starting material is 2-fluoroaniline. The general pathway involves a Sandmeyer-type reaction, which is a cornerstone of aromatic chemistry.
Caption: Generalized synthetic workflow for 2-fluoro-5-halobenzoic acids.
Causality in Experimental Choices:
-
Diazotization at 0-5 °C: This temperature control is critical. Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature ensures the safe formation and accumulation of the intermediate.
-
Copper(I) Catalyst in Sandmeyer Reaction: Cu(I) salts are essential for the radical-transfer mechanism that efficiently displaces the diazonium group with a halide (Cl or Br).
-
Hydrolysis: The final step requires strong acid and heat to hydrolyze the stable nitrile group to a carboxylic acid.
This multi-step but highly reliable process makes building blocks like 5-bromo-2-fluorobenzoic acid and 5-chloro-2-fluorobenzoic acid readily available and relatively inexpensive.[8][9]
Synthesis of this compound
The introduction of the SF₅ group is a far more complex endeavor. There is no simple, one-pot "pentafluorosulfanylation" reagent analogous to Br₂ or NCS. The synthesis requires specialized reagents and a multi-step sequence, often starting from precursors like nitro-(pentafluorosulfanyl)benzenes, which themselves are prepared via direct fluorination of disulfides.[10]
A plausible, literature-derived pathway would involve:
-
Starting Material: 1-Nitro-4-(pentafluorosulfur)benzene.
-
Reduction: Reduction of the nitro group to an aniline (e.g., using H₂, Pd/C or SnCl₂).
-
Sandmeyer Reaction: Conversion of the resulting aniline to a bromide or iodide.
-
Ortho-Lithiation & Fluorination: Directed ortho-lithiation followed by reaction with an electrophilic fluorine source (e.g., NFSI) to install the fluorine atom.
-
Carboxylation: Conversion of the aryl halide to the benzoic acid, potentially via a Grignard reaction with CO₂ or a palladium-catalyzed carbonylation.
Synthetic Comparison: The contrast is stark. The synthesis of the SF₅-containing acid is longer, requires more expensive and specialized reagents (e.g., SF₅Cl, electrophilic fluorine sources), and involves more challenging reaction conditions (e.g., cryogenic temperatures for lithiation).[5] This significantly increases the cost and difficulty of obtaining the final product, making it a "specialty" building block reserved for cases where its unique properties are deemed essential for the target molecule's function.
Reactivity and Application in Synthesis
The true value of a building block is realized in its subsequent reactions. Halogenated benzoic acids are primarily used as substrates in cross-coupling reactions to build molecular complexity.
-
Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.):
-
-I and -Br: The C-I and C-Br bonds are the workhorses of cross-coupling.[11] They are readily activated by palladium catalysts, making 2-fluoro-5-iodobenzoic acid and 2-fluoro-5-bromobenzoic acid excellent substrates for forming new C-C, C-N, and C-O bonds.[11][12]
-
-Cl: The C-Cl bond is more stable and requires more specialized, electron-rich phosphine ligands and stronger bases to activate, but it is often used when a more economical starting material is desired.[13]
-
-SF₅: The SF₅ group is generally considered an inert spectator in these reactions. Its remarkable stability means it does not participate in oxidative addition to palladium. This is a crucial strategic point: the SF₅ group can be carried through a synthetic sequence without the need for protecting groups, while reactions occur at other halogenated sites on the molecule.
-
-
Nucleophilic Aromatic Substitution (SₙAr):
-
The strong electron-withdrawing nature of the SF₅ group, combined with the ortho-fluoro substituent, would make the aromatic ring highly electron-deficient. This could potentially activate other positions on the ring for SₙAr reactions, a synthetic avenue less accessible to the bromo- or iodo-analogs.[10]
-
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for a common halogenated benzoic acid and a literature-based protocol for a related SF₅-containing acid.
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzoic acid
This protocol is based on standard, well-documented procedures for the oxidation of a toluene precursor.
Objective: To synthesize 5-bromo-2-fluorobenzoic acid from 4-bromo-1-fluoro-2-methylbenzene.
Materials:
-
4-bromo-1-fluoro-2-methylbenzene (1 equiv.)
-
Potassium permanganate (KMnO₄) (3 equiv.)
-
Sodium carbonate (Na₂CO₃)
-
10% Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Toluene (for recrystallization)
-
Reaction vessel with reflux condenser and mechanical stirrer
Procedure:
-
To a 1 L three-necked flask equipped with a reflux condenser and mechanical stirrer, add 4-bromo-1-fluoro-2-methylbenzene (20.5 g, 0.1 mol) and 500 mL of water.
-
Heat the mixture to 95 °C with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (47.4 g, 0.3 mol) in 400 mL of hot water.
-
Add the hot KMnO₄ solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature at 95-100 °C. The purple color of the permanganate will disappear as it is consumed.
-
Rationale: Portion-wise addition controls the exothermic reaction and prevents a dangerous buildup of unreacted oxidant.
-
-
After the addition is complete, continue heating and stirring for an additional 4-6 hours or until the purple color persists, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct using a Buchner funnel. Wash the filter cake with 100 mL of hot water to recover any trapped product.
-
Combine the filtrate and washings. While stirring, carefully acidify the solution to pH 1-2 with 10% sulfuric acid. A white precipitate of 5-bromo-2-fluorobenzoic acid will form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
-
Recrystallize the crude product from a minimal amount of hot toluene to yield pure 5-bromo-2-fluorobenzoic acid as a white crystalline solid.[14]
Protocol 2: Synthesis of 4-(Pentafluorosulfur)benzoic Acid [Reference Protocol]
This protocol demonstrates the conversion of a nitrile to a carboxylic acid, a key final step in many SF₅-aromatic syntheses.[6]
Objective: To synthesize 4-(pentafluorosulfur)benzoic acid from 4-(pentafluorosulfur)benzonitrile.
Materials:
-
4-(pentafluorosulfur)benzonitrile (1 equiv.)
-
Sulfuric acid (96%)
-
Water
-
Reaction vessel with heating mantle and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, place 4-(pentafluorosulfur)benzonitrile (5.0 g, 21.8 mmol).
-
Carefully add a mixture of concentrated sulfuric acid (20 mL) and water (5 mL).
-
Heat the mixture to reflux (approx. 150-160 °C) with stirring for 12 hours.
-
Rationale: The harsh conditions (strong acid, high temperature, long reaction time) are necessary to hydrolyze the highly stable nitrile group, which is deactivated by the potent electron-withdrawing SF₅ substituent.
-
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60 °C to afford 4-(pentafluorosulfur)benzoic acid.
Conclusion and Strategic Outlook
The choice between this compound and a conventional 2-fluoro-5-halobenzoic acid is a classic case of balancing innovation with pragmatism.
-
Conventional Halogenated Benzoic Acids (Cl, Br, I) remain the workhorses for routine synthesis. They are cost-effective, synthetically accessible through robust, scalable methods, and their reactivity in cornerstone reactions like palladium-catalyzed cross-coupling is well-understood and reliable. They are the go-to choice for initial lead discovery and structure-activity relationship (SAR) studies.
-
This compound is a high-value, strategic building block. Its synthesis is complex and costly, limiting its use to specific applications. A researcher would choose this reagent when the objective is to leverage the unique properties of the SF₅ group to solve a specific drug design challenge, such as:
-
Improving Metabolic Stability: When a lead compound is plagued by metabolic degradation at that position.[3]
-
Enhancing Potency/Selectivity: When seeking to exploit a specific steric or electronic interaction in a well-defined binding pocket.[5]
-
Modulating Physicochemical Properties: When a fine-tuning of lipophilicity and acidity is required to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15]
-
In essence, the SF₅-containing acid is not a direct replacement for its halogenated counterparts but rather a powerful tool for advanced lead optimization, enabling chemists to access novel chemical space and engineer molecules with superior performance characteristics.
References
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
- 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC - NIH.
- 2-Fluoro-5-iodobenzoic acid. Chem-Impex.
- WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
- 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315. PubChem.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
- Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH.
- 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537. PubChem.
- 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9. Ossila.
- Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journals.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5. Benchchem.
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
- Pentafluorobenzoic acid. Wikipedia.
- Recent advances in the chemistry and the application of SF5-compounds.
- 5-Bromo-2-fluorobenzoic acid 97 146328-85-0. Sigma-Aldrich.
Sources
- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]
- 13. ossila.com [ossila.com]
- 14. 5-ブロモ-2-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide: Comparative Analysis of SF₅ and CF₃ Benzoic Acids in Biological Systems
Foreword: Beyond Bioisosterism
In the landscape of modern drug discovery, the strategic application of fluorine chemistry is a cornerstone for optimizing lead compounds. The trifluoromethyl (CF₃) group has long been a workhorse for medicinal chemists, valued for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties.[1][2][3][4] However, the pentafluorosulfanyl (SF₅) group is rapidly emerging from the shadow of its more common cousin, offering a unique and often superior profile for fine-tuning drug candidates.[5][6][7][8]
This guide moves beyond a simple bioisosteric comparison. It is designed for drug development professionals who understand that the choice between an SF₅ and a CF₃ substituent is a critical decision with cascading effects on a molecule's entire biological journey—from its physicochemical dance with membranes and proteins to its ultimate metabolic fate. We will dissect the causal relationships behind their differing behaviors, supported by experimental frameworks, to empower you to make more informed decisions in your own discovery programs.
Part 1: The Physicochemical Divide - Foundation of Pharmacokinetic Fate
The distinct steric and electronic signatures of the SF₅ and CF₃ groups are the root of their divergent biological performance. While both are strongly electron-withdrawing, the SF₅ group's properties are more pronounced, earning it the nickname "super-trifluoromethyl group".[8][9]
-
Lipophilicity and Permeability: The SF₅ group is significantly more lipophilic than the CF₃ group.[8][10][11] This heightened lipophilicity can be a double-edged sword. On one hand, it can enhance passive diffusion across cellular membranes, a critical factor for bioavailability.[5] On the other, excessive lipophilicity can increase non-specific protein binding and heighten the risk of promiscuous off-target activity.
-
Electronic Effects and Acidity (pKa): Both groups are powerful inductive electron-withdrawing agents, which increases the acidity of the benzoic acid proton compared to the unsubstituted parent.[12] The SF₅ group's superior electron-withdrawing capacity results in a lower pKa for SF₅-benzoic acid compared to its CF₃ counterpart. A calculated pKa for 4-(trifluoromethyl)benzoic acid is approximately 3.69.[12][13] The pKa of 4-(pentafluorosulfanyl)benzoic acid is expected to be even lower, further stabilizing the carboxylate anion. This subtle difference in ionization at physiological pH can profoundly impact solubility, receptor binding through ionic interactions, and cell permeability.
-
Steric Profile: The SF₅ group has a unique octahedral geometry and is sterically larger than the conical CF₃ group.[10][14][15] This additional bulk can be exploited to probe the steric tolerance of a target's binding pocket, potentially leading to enhanced potency or selectivity. Crucially, this steric shield can also physically block access by metabolic enzymes.
Table 1: Comparative Physicochemical Properties of para-Substituted Benzoic Acids
| Property | 4-Pentafluorosulfanyl (SF₅) Benzoic Acid | 4-Trifluoromethyl (CF₃) Benzoic Acid | Rationale & Experimental Implication |
| Hansch π Constant | ~1.5 - 1.6 | +0.88[1] | The higher π value for the SF₅ group indicates greater lipophilicity, predicting enhanced membrane permeability but also a higher risk of non-specific binding. This can be quantified using a PAMPA assay. |
| pKa | Lower (More Acidic) | ~3.7[12][13] | The stronger electron-withdrawing nature of SF₅ increases acidity. This influences the ionization state at physiological pH, affecting solubility and potential for ionic interactions with targets. |
| Steric Bulk (%Vbur) | Larger (e.g., ~66-69%)[15] | Smaller (e.g., ~60-62%)[15] | The larger SF₅ group can provide a steric shield against metabolism and may offer unique binding interactions, but could also be too large for sterically constrained active sites. |
Part 2: The Metabolic Gauntlet - Engineering Stability
A primary driver for incorporating fluorinated groups is to block metabolic "soft spots." Both the C-F and S-F bonds are exceptionally strong, conferring high metabolic stability.[1][5] However, the SF₅ group often provides a superior level of metabolic resistance.
The chemical robustness and significant steric bulk of the SF₅ group make it exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][10] While the CF₃ group is also stable, the SF₅ group's ability to act as a metabolic shield is more pronounced, often leading to a longer in vivo half-life.[16]
Experimental Protocol: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
This self-validating protocol allows for the direct comparison of intrinsic clearance, a key predictor of in vivo metabolic fate.
Workflow Diagram: HLM Intrinsic Clearance Assay
Caption: Workflow for determining metabolic stability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of the SF₅ and CF₃ test compounds in 100% DMSO.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., Promega NADPH-Glo™ or a custom solution of 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂ in buffer).
-
Prepare a quenching solution of acetonitrile containing a suitable, stable internal standard (e.g., a deuterated analog or a stable compound with similar chromatographic properties).
-
-
Incubation:
-
In a 96-well plate, perform serial dilutions of the test compounds to achieve a final incubation concentration of 1 µM.
-
Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. The total volume should account for the final addition of the cofactor solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer 50 µL aliquots into a new plate containing 150 µL of the ice-cold quenching solution. A T=0 sample should be taken immediately after adding the cofactor.
-
-
Sample Analysis:
-
Seal and vortex the quench plate, then centrifuge at 3000 x g for 15 minutes to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log (ln) of the % remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
A significantly longer t½ and lower CLint for the SF₅ analog would provide strong evidence of its superior metabolic stability.
-
Part 3: Biological Activity - A Tale of Two Substituents
Ultimately, the value of a substituent is determined by its effect on biological activity. The differences in size, lipophilicity, and electronics between SF₅ and CF₃ can lead to dramatic variations in target engagement and cellular outcomes.
The enhanced lipophilicity of SF₅-substituted compounds can improve their ability to cross the cell membrane and reach intracellular targets.[5] However, this property also increases the likelihood of the compound becoming a substrate for efflux pumps like P-glycoprotein (P-gp), which can reduce intracellular accumulation and lead to misleadingly low potency in cell-based assays.
Experimental Protocol: Assessing Passive Permeability with PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to specifically assess passive permeability, helping to deconvolve membrane transit from active transport phenomena.
Workflow Diagram: Parallel Artificial Membrane Permeability Assay (PAMPA)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SF5-containing building blocks - Enamine [enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Correction: When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Metabolic Stability of Pentafluorosulfanyl (SF5)-Containing Compounds
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle. A molecule that is rapidly metabolized will likely fail to achieve the necessary therapeutic exposure, regardless of its potency. This guide provides an in-depth comparison of the pentafluorosulfanyl (SF5) group's role in enhancing metabolic stability, contrasting it with other commonly used bioisosteres, and offering the experimental frameworks necessary for its validation.
The Strategic Advantage of the SF5 Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a well-established strategy to enhance the metabolic stability of drug candidates.[1] The pentafluorosulfanyl (SF5) group, in particular, has emerged as a powerful tool, often dubbed a "super-trifluoromethyl group" due to its superior physicochemical properties.[2][3]
The SF5 group is characterized by its remarkable thermal and chemical stability, a result of the strong sulfur-fluorine bonds.[4][5] This inherent robustness is a key contributor to its ability to resist metabolic degradation, potentially extending a drug's half-life in the body.[5] When compared to the ubiquitous trifluoromethyl (CF3) group, the SF5 moiety exhibits several distinct advantages:
-
Greater Steric Hindrance: The octahedral geometry and larger size of the SF5 group (t-Bu > SF5 > CF3) provide a more effective steric shield, physically blocking the approach of metabolic enzymes like Cytochrome P450s (CYPs).[1][6][7]
-
Higher Electronegativity: The SF5 group is one of the most electron-withdrawing groups known, which can significantly alter the electronic properties of a molecule.[5][6] This strong electron-withdrawing nature contributes to its resistance to oxidative metabolism.
-
Increased Lipophilicity: Despite its high electronegativity, the SF5 group can increase a molecule's lipophilicity more significantly than a CF3 group.[1][5][6] This property can enhance membrane permeability and improve bioavailability.[5]
These attributes make the SF5 group an attractive bioisostere for not only the CF3 group but also for halogens and tert-butyl groups, offering medicinal chemists a valuable alternative for modulating a drug candidate's pharmacokinetic profile.[5][7]
Quantifying Metabolic Stability: The Liver Microsomal Assay
To empirically validate the enhanced metabolic stability of SF5-containing compounds, the in vitro liver microsomal stability assay is an indispensable tool.[8] This assay measures the rate at which a compound is metabolized by the primary Phase I drug-metabolizing enzymes, the cytochrome P450s, which are highly concentrated in liver microsomes.[9][10]
This protocol outlines the key steps for determining the in vitro intrinsic clearance of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (e.g., SF5-analog) and Comparator Compound (e.g., CF3-analog)
-
NADPH (cofactor)
-
Phosphate Buffer (pH 7.4)
-
Positive Controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[9]
-
Negative Control (heat-inactivated microsomes)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis[11]
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound, comparator, and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the HLM, phosphate buffer, and the test compound or control. Pre-warm the plate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor, NADPH.[12] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile.[12] The 0-minute time point serves as the baseline concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant, which contains the remaining compound, for analysis.
-
Analysis: Quantify the concentration of the parent compound at each time point using a validated LC-MS/MS method.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Causality and Self-Validation:
-
Why NADPH? CYP enzymes require NADPH as a cofactor to provide the reducing equivalents for the monooxygenation reaction.[12][13] A control incubation without NADPH is crucial to confirm that the observed compound depletion is enzyme-mediated.
-
Why Heat-Inactivated Microsomes? A negative control using heat-inactivated microsomes demonstrates that any loss of the compound is due to enzymatic activity and not to non-specific binding or chemical instability in the assay matrix.
-
Why Positive Controls? Including compounds with known metabolic fates (high and low clearance) validates the activity of the microsomal batch and the overall assay performance.[9]
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Performance: SF5 vs. CF3 Analogs
Experimental data consistently demonstrates the superior metabolic stability of SF5-substituted compounds compared to their CF3 counterparts. The larger steric bulk and distinct electronic properties of the SF5 group make it a less favorable substrate for CYP enzymes.[6]
| Parameter | SF5-Analog | CF3-Analog | Rationale for Difference |
| In Vitro Half-life (t½) in HLM | Significantly Longer | Shorter | The SF5 group sterically hinders the approach of metabolic enzymes to the molecule, slowing the rate of metabolism.[1][6] |
| Intrinsic Clearance (Clint) | Significantly Lower | Higher | Lower clearance indicates a slower rate of metabolism by liver enzymes, a direct consequence of the SF5 group's protective properties. |
| Primary Metabolites | Often shows lower levels or absence of metabolites near the SF5 group | May show hydroxylation or other oxidative metabolism on or near the CF3 group or adjacent positions | The chemical robustness and electron-withdrawing nature of the SF5 group deactivate adjacent positions to oxidative attack by CYP enzymes.[4][5][6] |
This table represents a qualitative summary based on typical findings. Actual values are compound-specific.
Mechanistic Underpinnings of SF5-Induced Stability
The high metabolic stability conferred by the SF5 group is not coincidental; it is a direct result of its fundamental physicochemical properties. The primary mechanism of Phase I metabolism is oxidation, catalyzed by CYP enzymes located in the liver.[10][14] These enzymes possess a heme-iron center that, when activated, performs oxidation on electron-rich or sterically accessible sites of a drug molecule.[13]
The SF5 group counters this in two primary ways:
-
Steric Shielding: The conical shape and larger van der Waals radius of the SF5 group, compared to CF3, creates a "protective umbrella" over a significant portion of the molecule. This physically prevents the substrate from docking effectively into the active site of CYP enzymes.
-
Electronic Deactivation: As a powerful electron-withdrawing group, the SF5 moiety reduces the electron density of the aromatic ring or alkyl chain to which it is attached.[6] This electronic deactivation makes the molecule less susceptible to the oxidative attack that is characteristic of CYP-mediated metabolism.
Caption: SF5 group sterically and electronically shields drugs from CYP450 metabolism.
Conclusion and Future Outlook
The strategic incorporation of the pentafluorosulfanyl group is a highly effective method for enhancing the metabolic stability of drug candidates. Its superior steric bulk and potent electron-withdrawing properties provide a robust defense against degradation by CYP450 enzymes, often outperforming the more traditional trifluoromethyl group. By employing validated in vitro assays, such as the liver microsomal stability assay, researchers can quantitatively confirm these benefits early in the drug discovery pipeline. As synthetic methodologies for introducing the SF5 group become more accessible, its application is expected to grow, paving the way for the development of more durable and effective therapeutics.[2]
References
- Benchchem. (2025). Stability of SF5-Functionalized Molecules. Technical Support Center.
- Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Rowan Scientific Topics.
- ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
- ResearchGate. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
- Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.
- Melius Organics. Pentafluorosulfanyl (SF5) technology.
- Enamine. SF5-containing building blocks.
- NIH National Center for Biotechnology Information. (2023). Biochemistry, Cytochrome P450.
- Merck Millipore. Metabolic Stability Assays.
- MDPI. (2021). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- NIH National Center for Advancing Translational Sciences. (2024).
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
- ResearchGate. (2025).
- ResearchGate. (2023). Synthesis of a small‐molecule library with CF3/SF5 groups.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
The Pentafluorosulfanyl Group: A "Super-Trifluoromethyl" Substituent for Enhancing Benzoic Acid Acidity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic modification of molecular scaffolds to fine-tune their physicochemical properties is a cornerstone of rational design. Among the vast arsenal of functional groups, those that exert strong electronic effects are invaluable. The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often touted as a "super-trifluoromethyl" group due to its exceptional electron-withdrawing capacity and metabolic stability.[1][2] This guide provides an in-depth comparison of the acidity of SF5-substituted benzoic acids with their halogen- and nitro-substituted counterparts, supported by experimental data and detailed methodologies for pKa determination.
The Unique Electronic Signature of the Pentafluorosulfanyl Group
The SF5 group is a powerful electron-withdrawing moiety, a property that profoundly influences the acidity of an attached benzoic acid. This effect stems from the high electronegativity of the fluorine atoms, which creates a strong inductive pull of electron density away from the aromatic ring.[3] This inductive effect is quantified by Hammett constants, which are a measure of the electronic influence of a substituent on a reaction center. For the SF5 group, the Hammett constants are σm = +0.61 and σp = +0.68, indicating a very strong electron-withdrawing ability, surpassing that of the nitro group (σp = +0.78) and significantly exceeding that of the trifluoromethyl group (σp = +0.54).[2]
The consequence of this potent electron withdrawal is the stabilization of the carboxylate anion formed upon deprotonation of the benzoic acid. By delocalizing the negative charge, the SF5 group makes the corresponding benzoic acid a stronger acid, resulting in a lower pKa value.
Comparative Acidity: A Data-Driven Analysis
To contextualize the acid-strengthening effect of the SF5 group, it is instructive to compare the pKa values of substituted benzoic acids. While experimentally determined aqueous pKa values for 3- and 4-(pentafluorosulfanyl)benzoic acid are not readily found in publicly available literature, their acidity can be predicted to be significantly higher than that of benzoic acid and even other strongly substituted analogues based on their Hammett constants.
The following table summarizes the experimental pKa values for a range of substituted benzoic acids, providing a clear framework for understanding the impact of various electron-withdrawing groups.
| Substituent | Position | pKa |
| H | - | 4.20[4] |
| 4-Nitro | para | 3.44[5] |
| 3-Nitro | meta | 3.45[6] |
| 2-Nitro | ortho | 2.17[6] |
| 4-Chloro | para | 3.98[7] |
| 3-Chloro | meta | 3.83[7] |
| 4-Bromo | para | 3.97[7] |
| 3-Bromo | meta | 3.81[7] |
| 4-Fluoro | para | 4.14[7] |
| 3-Fluoro | meta | 3.87[7] |
| 4-SF5 | para | Predicted < 3.44 |
| 3-SF5 | meta | Predicted < 3.45 |
Table 1: Experimental pKa values of substituted benzoic acids in water at 25°C. The pKa values for SF5-substituted benzoic acids are predicted based on the strong electron-withdrawing nature of the SF5 group.
As the data illustrates, electron-withdrawing groups like the nitro and halogen substituents decrease the pKa of benzoic acid, thereby increasing its acidity. Given that the SF5 group is a more potent electron-withdrawing group than the nitro group in the para position, it is anticipated that 4-(pentafluorosulfanyl)benzoic acid would exhibit a pKa value lower than 3.44. Similarly, 3-(pentafluorosulfanyl)benzoic acid is expected to be a stronger acid than 3-nitrobenzoic acid.
Experimental Determination of pKa: A Validated Protocol
To empirically validate the predicted acidity of SF5-substituted benzoic acids, their pKa values can be determined using well-established techniques such as potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Protocol
Potentiometric titration is a highly reliable method for determining the pKa of an acid. It involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the acid while monitoring the pH.[8][9]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the SF5-substituted benzoic acid (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry Protocol
UV-Vis spectrophotometry can also be employed to determine pKa values by measuring the absorbance changes of the acidic and basic forms of the compound at different pH values.[10][11]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the SF5-substituted benzoic acid.
-
Preparation of Sample Solutions: Prepare a stock solution of the SF5-substituted benzoic acid and dilute it to the same concentration in each of the buffer solutions.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for both the fully protonated (acidic) and fully deprotonated (basic) forms of the compound.
-
Measure the absorbance of each sample solution at a wavelength where the acidic and basic forms have different absorbances.
-
-
Data Analysis:
-
Plot the absorbance versus pH.
-
The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The pentafluorosulfanyl group is a uniquely powerful electron-withdrawing substituent that significantly enhances the acidity of benzoic acid. Based on its Hammett constants, it is predicted that SF5-substituted benzoic acids are among the strongest benzoic acid derivatives, likely surpassing their nitro- and halogen-substituted counterparts in acidity. This guide provides a comprehensive framework for understanding and comparing the acidity of these compounds, including a compilation of relevant experimental pKa data for established analogues and detailed, validated protocols for the experimental determination of the pKa of novel SF5-substituted benzoic acids. For researchers in drug discovery and agrochemical development, the ability to precisely modulate acidity with the SF5 group offers a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
-
NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Lim, D., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5572. [Link]
-
Lévesque, F., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-25. [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]
-
ACS Publications. (2021, July 6). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1401. [Link]
-
Zarantonello, C., et al. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 128(12), 1431-1436. [Link]
-
Zarantonello, C., et al. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Request PDF. [Link]
-
Gündüz, T., & Kiliç, E. (1989). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Communications de la Faculté des Sciences de l'Université d'Ankara, Series B: Chemistry and Chemical Engineering, 35(1-2), 29-38. [Link]
-
Safçın, G., et al. (2008). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 20(2), 1269. [Link]
-
Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Retrieved from [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5645-5655. [Link]
-
Zarantonello, C., et al. (2007). ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. Request PDF. [Link]
-
Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Safçın, G., et al. (2008). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Request PDF. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
MDPI. (2020, November 25). Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Hammett Constants and Substituent Survey. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 25). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Retrieved from [Link]
-
ACS Publications. (2017, September 25). Pulling with the Pentafluorosulfanyl Acceptor in Push–Pull Dyes. Retrieved from [Link]
-
Petr Beier Group. (n.d.). New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. global.oup.com [global.oup.com]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Deep Dive: Distinguishing SF₅ and CF₃ Aromatic Compounds in Research and Development
A Comparative Guide for Scientists and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group is a well-established functional group used to enhance metabolic stability, binding affinity, and lipophilicity. However, the pentafluorosulfanyl (SF₅) group is increasingly recognized as a "super-trifluoromethyl" group, capable of imparting even more profound effects on molecular properties. This guide offers a detailed spectroscopic comparison of aromatic compounds bearing these two powerful electron-withdrawing groups, providing the experimental data and interpretive knowledge necessary for their confident characterization and rational application.
Electronic Properties: The Foundation of Spectroscopic Differences
The distinct spectroscopic signatures of SF₅ and CF₃-substituted aromatics originate from their fundamental electronic characteristics. Both are potent electron-withdrawing groups due to the high electronegativity of fluorine. However, their mode of interaction with the aromatic π-system sets them apart.
-
Trifluoromethyl (CF₃): This group exerts a strong electron-withdrawing inductive effect (σ-withdrawal). Its ability to participate in resonance (π-effects) is generally considered to be minimal.
-
Pentafluorosulfanyl (SF₅): The SF₅ group is an even stronger σ-withdrawing group than CF₃.[1] Crucially, it also acts as a π-acceptor, delocalizing electron density from the aromatic ring. This dual-mode of electron withdrawal makes the SF₅ group one of the most powerfully electron-withdrawing substituents available to chemists.
These electronic differences are directly reflected in the spectroscopic data discussed below.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
¹⁹F NMR spectroscopy is the most direct and unambiguous method for distinguishing between SF₅ and CF₃ aromatic compounds.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Use a multinuclear NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
Acquisition Parameters:
-
Reference: Use an external or internal standard such as CFCl₃ (δ = 0 ppm) or a compound with a known ¹⁹F chemical shift.[2]
-
Pulse Sequence: A standard one-pulse experiment is usually sufficient.
-
Spectral Width: A wide spectral width is necessary to capture the diverse chemical shifts of fluorinated compounds.
-
Decoupling: Proton decoupling is typically applied to simplify the spectra.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Comparative ¹⁹F NMR Data
The ¹⁹F NMR spectra of SF₅ and CF₃ substituted benzenes are strikingly different:
-
Trifluoromethylbenzene (C₆H₅CF₃): The spectrum is characterized by a sharp singlet, as the three fluorine atoms are chemically and magnetically equivalent.
-
Pentafluorosulfanylbenzene (C₆H₅SF₅): The spectrum displays a characteristic A₄B spin system. This arises because the four equatorial fluorine atoms (Fₑ) are in a different chemical environment from the single apical fluorine atom (Fₐ). This results in two distinct signals: a doublet for the equatorial fluorines and a quintet for the apical fluorine, with a large ¹J(Fₐ-Fₑ) coupling constant.
| Compound | Group | ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| C₆H₅CF₃ | CF₃ | ~ -63 | Singlet | N/A |
| C₆H₅SF₅ | SF₅ (Fₑ) | ~ +60 to +70 | Doublet | ¹J(Fₐ-Fₑ) ~ 150 Hz |
| SF₅ (Fₐ) | ~ +80 to +90 | Quintet | ¹J(Fₐ-Fₑ) ~ 150 Hz |
Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent and other substituents.
This distinct A₄B pattern is a definitive spectroscopic signature for the presence of an SF₅ group on an aromatic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Electronic Perturbation
The powerful electron-withdrawing nature of both groups significantly influences the ¹³C NMR chemical shifts of the aromatic ring carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a solution of 10-50 mg of the compound in 0.6 mL of a deuterated solvent.
-
Instrumentation: A standard multinuclear NMR spectrometer is used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse experiment with proton decoupling is typically used.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) is important for accurate integration of quaternary carbons.
-
-
Data Processing: Standard Fourier transformation, phasing, and baseline correction are applied.
Comparative ¹³C NMR Data
The SF₅ group's superior electron-withdrawing ability leads to more significant deshielding of the aromatic carbons compared to the CF₃ group. This effect is particularly pronounced at the ipso and para positions.
| Position | Benzene (δ ppm) | C₆H₅CF₃ (δ ppm) | Δδ (CF₃) | C₆H₅SF₅ (δ ppm) | Δδ (SF₅) |
| C-ipso | 128.5 | ~131 (q) | +2.5 | ~155 | +26.5 |
| C-ortho | 128.5 | ~125 | -3.5 | ~125 | -3.5 |
| C-meta | 128.5 | ~129 | +0.5 | ~127 | -1.5 |
| C-para | 128.5 | ~126 | -2.5 | ~131 | +2.5 |
Note: Chemical shifts are approximate and can vary with experimental conditions. The ipso-carbon of C₆H₅CF₃ appears as a quartet due to coupling with the three fluorine atoms.
The substantial downfield shift of the ipso-carbon in pentafluorosulfanylbenzene is a clear indicator of the strong deshielding effect of the SF₅ group.
Vibrational Spectroscopy (IR and Raman): Identifying Characteristic Bond Vibrations
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the C-F and S-F bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance spectrum.
Comparative Vibrational Data
The stretching frequencies of the C-F and S-F bonds provide clear diagnostic bands for each group.
| Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Aryl-CF₃ | C-F Stretch | 1100 - 1350 | Strong to Very Strong |
| Aryl-SF₅ | S-F Stretch | 850 - 950 | Strong to Very Strong |
Aromatic C-H stretching vibrations are typically observed around 3030-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region for both types of compounds.[3][4]
UV-Vis Spectroscopy: A Glimpse into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the aromatic π-system. The substitution of a hydrogen atom with a CF₃ or SF₅ group can cause shifts in the absorption maxima (λ_max). Generally, the strong electron-withdrawing nature of these groups can lead to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition and other substituents on the aromatic ring.
Visualizing the Workflow and Key Differences
The following diagrams illustrate a generalized workflow for spectroscopic analysis and highlight the key structural and spectroscopic differences between the SF₅ and CF₃ groups.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of SF₅ and CF₃ aromatic compounds.
Caption: Key distinguishing features of SF₅ and CF₃ groups in spectroscopic analysis.
Conclusion
The pentafluorosulfanyl and trifluoromethyl groups, while both potent electron-withdrawing moieties, impart distinct and readily distinguishable spectroscopic signatures on aromatic systems. ¹⁹F NMR stands out as the most definitive technique, with the A₄B pattern of the SF₅ group providing an unmistakable fingerprint. The greater deshielding observed in ¹³C NMR spectra for SF₅-substituted aromatics offers quantitative insight into its superior electron-withdrawing capacity. Complemented by characteristic vibrational bands in IR and Raman spectroscopy, these techniques provide a robust analytical toolkit for researchers. A thorough understanding of these spectroscopic differences is crucial for the unambiguous characterization of novel compounds and for elucidating structure-property relationships in the design of next-generation pharmaceuticals and advanced materials.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F¹⁹ NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
LibreTexts Chemistry. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Nguyen, T. M., René, F., Bizet, V., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of SF₅-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.sciengine.com [files.sciengine.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid for Advanced Pharmaceutical and Agrochemical Research
The incorporation of the pentafluorosulfur (SF₅) group into bioactive molecules represents a frontier in medicinal and agrochemical research. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a unique combination of properties including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comparative analysis of viable synthetic routes to 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a key building block for the development of novel pharmaceuticals and crop protection agents. We will delve into the strategic nuances of each pathway, presenting detailed experimental protocols and a critical evaluation of their respective merits and challenges.
Introduction to a Privileged Scaffold
This compound combines three key structural motifs: a benzoic acid for versatile derivatization, a fluorine atom which can modulate pKa and metabolic stability, and the electron-withdrawing SF₅ group to enhance bioactivity and membrane permeability. The strategic placement of these groups makes this molecule a highly sought-after intermediate for creating complex molecular architectures with tailored properties. This guide will explore three distinct synthetic strategies for its preparation:
-
Route A: Late-Stage Pentafluorosulfanylation
-
Route B: Early-Stage Pentafluorosulfanylation
-
Route C: Convergent Synthesis via Cross-Coupling
Each route will be assessed based on criteria crucial for research and development, including overall yield, step economy, accessibility of starting materials, and scalability.
Route A: Late-Stage Introduction of the SF₅ Group
This strategy focuses on building the 2-fluorobenzoic acid core first, followed by the introduction of the pentafluorosulfur group in the final stages of the synthesis. This approach is often favored when the desired functionalized benzoic acid is readily accessible.
Workflow for Route A
Sources
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a compound characterized by its unique combination of a fluorinated benzoic acid structure and a highly stable pentafluorosulfur (SF₅) group. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices from the disposal of structurally related compounds and general principles of hazardous waste management, providing a robust framework for its safe handling and disposal.
Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the first step in its safe management. While a specific SDS is not available, we can infer potential hazards based on its constituent functional groups:
-
Fluorinated Benzoic Acid Moiety: Similar to other fluorinated benzoic acids, this compound is anticipated to be a skin and eye irritant.[1] Inhalation of dust may cause respiratory tract irritation.[1]
-
Pentafluorosulfur (SF₅) Group: The SF₅ group is known for its exceptional thermal and chemical stability due to the strong sulfur-fluorine bonds.[2][3] This stability suggests that the compound will be persistent in the environment and resistant to degradation under normal conditions. While this stability is advantageous in many applications, it necessitates careful consideration for disposal to prevent long-term environmental contamination.
Based on these characteristics, this compound should be treated as a hazardous waste.
Table 1: Inferred Hazard Profile and Handling Recommendations
| Hazard Classification | Inferred Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or inhaled. | Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Handle in a well-ventilated area or with local exhaust ventilation. |
| Environmental Hazard | Harmful to aquatic life. The high stability of the SF₅ group suggests persistence in the environment. | Prevent release to the environment. Do not dispose of down the drain. |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility.[4]
Sources
Personal protective equipment for handling 2-Fluoro-5-(pentafluorosulfur)benzoic acid
Comprehensive Safety Protocol: Handling 2-Fluoro-5-(pentafluorosulfur)benzoic Acid
This guide provides essential safety and handling protocols for this compound, a compound demanding rigorous safety measures due to its reactive functional groups. As a Senior Application Scientist, my objective is to offer a framework grounded in the principles of chemical causality and laboratory best practices, ensuring your work is not only innovative but also fundamentally safe. The following procedures are synthesized from an analysis of structurally similar compounds and established chemical safety principles.
Hazard Assessment: A Tale of Two Moieties
Understanding the hazards of this compound requires a bifurcated analysis of its structure: the corrosive benzoic acid core and the highly reactive pentafluorosulfur (SF₅) group.
-
Benzoic Acid Core: The carboxylic acid function renders the molecule corrosive. Like other benzoic acid derivatives, this compound is expected to cause skin irritation and serious eye damage upon contact[1][2]. Inhalation of its dust can lead to irritation of the nose, throat, and lungs[1][3].
-
Pentafluorosulfur (SF₅) Group: This is the dominant hazard. The SF₅ group is known for its high reactivity and the potential for its compounds to release toxic and corrosive byproducts. Upon combustion or contact with moisture, there is a significant risk of forming extremely hazardous substances like hydrogen fluoride (HF) and sulfur oxides (SOx)[4][5]. HF requires specialized first aid and handling procedures due to its ability to cause severe, deep-tissue burns that may not be immediately painful[6].
Given these properties, all handling must be conducted with the assumption that the material is corrosive, toxic upon inhalation, and capable of releasing hydrogen fluoride.
The Hierarchy of Controls: Safety Beyond PPE
Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-order safety controls. PPE is the final barrier between you and the hazard; it should never be the only one.
-
Elimination/Substitution: If possible, consider if a less hazardous reagent could achieve the same scientific outcome.
-
Engineering Controls: These are your primary defense. All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[4][5]. Ensure the fume hood has been recently certified and is functioning correctly.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE strategy is mandatory. The selection below is based on the compound's dual corrosive and fluoro-reactive nature.
Eye and Face Protection
Due to the risk of serious eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that seal around the eyes are required at all times.
-
Recommended for High-Risk Operations: When handling larger quantities (>1 g) or during procedures with a high splash potential (e.g., transfers, solution preparation), a combination of chemical splash goggles and a full-face shield is essential[1][6][7].
Hand Protection
Skin contact can cause severe irritation or burns[2]. Glove selection is critical due to the compound's complex chemical nature.
-
Double Gloving: Always wear two pairs of gloves. This provides a backup barrier and allows for safe removal of the outer glove if it becomes contaminated.
-
Glove Material:
-
Inner Glove: A standard nitrile glove provides a good base layer of protection and dexterity.
-
Outer Glove: A more robust, chemically resistant glove is required. Based on data for similar corrosive and fluorinated compounds, neoprene or butyl rubber gloves are recommended[1]. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Body Protection
Protect your skin from accidental contact.
-
Lab Coat: A standard cotton lab coat is insufficient. A chemically resistant lab coat or a combination of a lab coat and a chemically resistant apron (e.g., made of neoprene or rubber) should be worn[1].
-
Personal Clothing: Wear long pants and fully enclosed, chemically resistant shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
Respiratory Protection
While engineering controls (fume hood) are the primary method for respiratory protection, emergency situations may require a respirator.
-
Standard Operations: No respirator is needed if all work is conducted within a properly functioning chemical fume hood[8][9].
-
Spill or Emergency: For spill cleanup or in the event of a fume hood failure, a full-face respirator with an acid gas/HF cartridge is necessary[7]. Ensure you are properly fit-tested for the respirator you intend to use.
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection (Double Glove) | Body Protection | Respiratory Protection |
| Weighing (in hood) | Chemical Splash Goggles | Inner: Nitrile, Outer: Neoprene/Butyl | Chemically Resistant Lab Coat | Not Required (in Fume Hood) |
| Solution Preparation | Goggles & Face Shield | Inner: Nitrile, Outer: Neoprene/Butyl | Chemically Resistant Lab Coat & Apron | Not Required (in Fume Hood) |
| Reaction Workup | Goggles & Face Shield | Inner: Nitrile, Outer: Neoprene/Butyl | Chemically Resistant Lab Coat & Apron | Not Required (in Fume Hood) |
| Spill Cleanup | Goggles & Face Shield | Inner: Nitrile, Outer: Neoprene/Butyl | Chemically Resistant Coverall | Full-Face Respirator (Acid Gas/HF Cartridge) |
Procedural Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to handling this compound safely.
Step 1: Preparation and Pre-Handling Checks
-
Review the SOP: Read and understand the specific experimental protocol and this safety guide.
-
Verify Engineering Controls: Confirm the chemical fume hood is on and airflow is adequate.
-
Locate Emergency Equipment: Ensure an emergency shower, eyewash station, and a spill kit are immediately accessible. Crucially, have a tube of calcium gluconate gel on hand, which is the specific first aid antidote for HF skin exposure[6].
-
Inspect PPE: Check all PPE for damage (cracks, holes) before use.
Step 2: Donning PPE
Follow a systematic sequence to avoid contamination.
-
Don inner nitrile gloves.
-
Don chemically resistant lab coat and/or apron.
-
Don outer neoprene/butyl gloves.
-
Don chemical splash goggles and face shield.
Step 3: Chemical Handling
-
Transport: When moving the chemical, always use a secondary container to prevent spills[10].
-
Manipulation: Conduct all manipulations, including weighing and transfers, deep within the chemical fume hood[5].
-
Avoid Dust: Handle the solid material carefully to avoid creating dust. If dust is unavoidable, consider wetting the material with a suitable inert solvent if compatible with your procedure.
-
Storage: Store the compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[3][9]. Do not store in glass containers if there is any risk of moisture ingress, which could generate HF and etch the glass[6].
Step 4: Doffing PPE
This is a critical step to prevent self-contamination.
-
Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them immediately.
-
Remove the face shield and goggles.
-
Remove the lab coat or apron.
-
Remove the inner nitrile gloves and dispose of them.
-
Wash hands thoroughly with soap and water[3].
Sources
- 1. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 2. redox.com [redox.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
